3-Fluoro-4-(2-fluorophenoxy)aniline
Description
Properties
IUPAC Name |
3-fluoro-4-(2-fluorophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO/c13-9-3-1-2-4-11(9)16-12-6-5-8(15)7-10(12)14/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDJCSJIBYAOLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Fluoro-4-(2-fluorophenoxy)aniline synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-(2-fluorophenoxy)aniline
Executive Summary
This compound is a key structural motif and versatile building block in the development of advanced pharmaceuticals and functional materials. Its unique substitution pattern, featuring a diaryl ether linkage and a reactive aniline moiety, makes it a valuable intermediate for introducing complex functionality. This guide provides a comprehensive overview of the most reliable and scalable synthetic pathway to this target molecule, grounded in established chemical principles. We will dissect the prevailing two-step strategy, which involves a Nucleophilic Aromatic Substitution (SNAr) reaction to form the diaryl ether bond, followed by a nitro group reduction. Alternative strategies, such as copper-catalyzed Ullmann condensation and palladium-catalyzed Buchwald-Hartwig amination, are also discussed to provide a broader context for synthetic planning. This document is intended for researchers, chemists, and process development scientists, offering not only detailed experimental protocols but also the fundamental mechanistic reasoning behind the procedural choices, ensuring both practical utility and scientific rigor.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections that inform the most viable forward-synthetic strategies. The disconnection of the C-N bond of the aniline suggests a late-stage amination of a pre-formed diaryl ether. More commonly, disconnection of the C-O ether bond points to a coupling reaction between a substituted aniline and a fluorinated aromatic ring, or, more strategically, coupling a nitrobenzene precursor with a fluorophenol. The latter approach is often preferred as the nitro group serves as a powerful electron-withdrawing group, activating the aromatic ring for nucleophilic attack—a feature that is lost in the aniline itself.
This leads to the principal forward-synthesis strategy:
-
Diaryl Ether Formation: Construction of the C-O bond via a Nucleophilic Aromatic Substitution (SNAr) reaction between an activated fluoronitrobenzene and a fluorophenol.
-
Amine Formation: Reduction of the nitro group to the target aniline.
Caption: Retrosynthetic analysis of the target molecule.
Primary Synthesis Pathway: SNAr and Nitro Reduction
The most industrially viable and widely documented route leverages a classic two-step sequence. This pathway is favored due to the relatively low cost of starting materials, high reaction efficiency, and predictable regioselectivity.[1][2][3]
Step 1: Diaryl Ether Formation via Nucleophilic Aromatic Substitution (SNAr)
The cornerstone of this synthesis is the SNAr reaction. The reaction proceeds by the attack of a nucleophile (2-fluorophenoxide) on an electron-deficient aromatic ring (3,4-difluoronitrobenzene). The strong electron-withdrawing effect of the nitro group is critical, as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, thereby lowering the activation energy for the substitution.[2] The fluorine atom para to the nitro group is significantly more activated and is selectively displaced by the incoming nucleophile.
Caption: Simplified S(N)Ar addition-elimination mechanism.
Materials:
-
3,4-Difluoronitrobenzene
-
2-Fluorophenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-fluorophenol (1.0 eq.).
-
Add anhydrous DMF or DMSO to dissolve the phenol.
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq.) to the solution. The base is crucial for deprotonating the phenol to form the more nucleophilic phenoxide.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add 3,4-difluoronitrobenzene (1.0 - 1.1 eq.) to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-water, which will precipitate the crude product.
-
Filter the solid precipitate, wash thoroughly with water to remove inorganic salts and residual solvent, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
| Parameter | Options | Rationale & Impact on Reaction |
| Solvent | DMF, DMSO, NMP | Aprotic polar solvents are required to solubilize the reagents and stabilize the charged intermediate. DMSO often leads to faster reaction rates. |
| Base | K₂CO₃, Cs₂CO₃, NaH | A non-nucleophilic base is essential to generate the phenoxide. K₂CO₃ is cost-effective and efficient. Cs₂CO₃ can accelerate the reaction but is more expensive. NaH is very effective but requires stricter anhydrous conditions. |
| Temperature | 80 - 140 °C | Higher temperatures increase the reaction rate. The optimal temperature is a trade-off between reaction time and the potential for side reactions or decomposition. |
Step 2: Reduction of the Nitro Group
The second step involves the reduction of the nitro intermediate to the desired aniline. This is a standard transformation in organic synthesis with several reliable methods available. The choice often depends on factors like scale, cost, and green chemistry considerations.
Method A: Catalytic Hydrogenation This method is clean and often high-yielding but requires specialized hydrogenation equipment.
Materials:
-
4-(2-Fluorophenoxy)-3-fluoronitrobenzene
-
Palladium on Carbon (Pd/C, 5-10 wt. %)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas
Procedure:
-
Charge a hydrogenation vessel with the nitro compound and the solvent (EtOH or EtOAc).
-
Carefully add the Pd/C catalyst under an inert atmosphere.
-
Seal the vessel and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen (typically 1-4 atm) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
-
Upon completion, carefully vent the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude aniline, which can be purified by crystallization or chromatography.[2]
Method B: Metal-Acid Reduction This is a classic, robust, and cost-effective method suitable for many laboratory scales.[3][4]
Materials:
-
4-(2-Fluorophenoxy)-3-fluoronitrobenzene
-
Iron powder (Fe) or Tin(II) Chloride (SnCl₂)
-
Ammonium Chloride (NH₄Cl) or Hydrochloric Acid (HCl)
-
Ethanol/Water mixture
Procedure (using Fe/NH₄Cl):
-
In a round-bottom flask, suspend the nitro compound in a mixture of ethanol and water.
-
Add iron powder (3-5 eq.) and ammonium chloride (1 eq. or catalytic).
-
Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture and filter it through Celite to remove the iron oxides. Wash the filter cake with ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
The remaining aqueous layer can be basified (e.g., with NaHCO₃) and extracted with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the product.[5]
| Method | Reagents | Pros | Cons |
| Catalytic Hydrogenation | H₂ gas, Pd/C | High yield, clean byproducts (water), catalyst is recyclable. | Requires specialized pressure equipment, catalyst can be pyrophoric. |
| Metal-Acid Reduction | Fe/NH₄Cl, SnCl₂/HCl | Inexpensive, robust, does not require special equipment. | Generates significant metal waste, workup can be cumbersome.[2] |
Alternative Synthetic Approaches
While the SNAr/reduction pathway is dominant, other modern cross-coupling reactions offer alternative disconnections and can be valuable if the primary route is unsuccessful or if different starting materials are more accessible.
Ullmann Condensation (C-O Bond Formation)
The Ullmann condensation uses a copper catalyst to form the diaryl ether bond.[6] Traditionally, these reactions required harsh conditions (high temperatures, stoichiometric copper), but modern ligand-accelerated protocols have made this a milder and more versatile method.[7][8] This approach could involve reacting 4-amino-2-fluorobromobenzene with 2-fluorophenol in the presence of a copper catalyst and a base.
-
Advantage: Can be effective for less activated aryl halides where SNAr is slow.
-
Disadvantage: May require careful optimization of the catalyst, ligand, and base system; potential for metal contamination in the final product.
Buchwald-Hartwig Amination (C-N Bond Formation)
This powerful palladium-catalyzed cross-coupling reaction forms the C-N bond directly.[9][10] In this scenario, one could synthesize the diaryl ether 1-bromo-3-fluoro-4-(2-fluorophenoxy)benzene and then couple it with an ammonia equivalent or a protected amine.[11]
-
Advantage: Exhibits exceptional functional group tolerance and generally proceeds under milder conditions than the Ullmann reaction.[9] It has a very broad substrate scope.
-
Disadvantage: The required palladium catalysts and specialized phosphine ligands can be expensive, making it less suitable for large-scale industrial production unless the cost is justified.[12][13]
Caption: Overview of primary and alternative synthetic routes.
Purification and Characterization
Regardless of the synthetic route, the final product requires purification and rigorous characterization to confirm its identity and purity.
-
Purification:
-
Crystallization: The crude product is often a solid and can be purified by recrystallization from a suitable solvent like ethanol, isopropanol, or a heptane/ethyl acetate mixture.
-
Column Chromatography: For higher purity or if the product is an oil, silica gel chromatography using a gradient of ethyl acetate in hexanes is typically effective.
-
-
Characterization:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural confirmation by showing the chemical shifts, coupling constants, and integration of all unique protons, carbons, and fluorine atoms.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point (mp): A sharp melting point range is a good indicator of purity for a crystalline solid.
-
Conclusion
The synthesis of this compound is most reliably achieved through a robust two-step process involving Nucleophilic Aromatic Substitution followed by nitro group reduction. This pathway is efficient, scalable, and utilizes readily available starting materials. While modern cross-coupling reactions like the Ullmann condensation and Buchwald-Hartwig amination present viable alternatives with their own distinct advantages, the SNAr route remains the benchmark for its practicality and economic feasibility. A thorough understanding of the underlying mechanisms and process parameters, as detailed in this guide, is essential for the successful and optimized production of this important chemical intermediate.
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3-Fluoro-4-(2-fluorophenoxy)aniline chemical properties
An In-depth Technical Guide to 3-Fluoro-4-(2-fluorophenoxy)aniline: Synthesis, Properties, and Reactivity
Executive Summary
This compound is a fluorinated diaryl ether aniline derivative of significant interest in medicinal chemistry and materials science. The strategic placement of fluorine atoms can profoundly influence molecular properties, including metabolic stability, binding affinity, and lipophilicity, making such scaffolds valuable for drug discovery.[1][2] This guide provides a comprehensive technical overview of its synthesis, core chemical properties, spectroscopic signature, reactivity profile, and essential safety protocols, tailored for researchers and drug development professionals. The narrative emphasizes the causality behind synthetic choices and analytical interpretations, grounding all claims in authoritative references.
Synthesis and Purification
The construction of the this compound scaffold primarily relies on two critical transformations: the formation of the diaryl ether linkage and the generation of the aniline moiety.
Core Synthetic Strategy: Ullmann Condensation and Nitro Group Reduction
A robust and widely adopted method for diaryl ether synthesis is the Ullmann condensation.[3][4] This copper-catalyzed reaction couples a phenol with an aryl halide.[5] For the target molecule, this involves the coupling of 2-fluorophenol with an appropriately substituted nitrobenzene, followed by the reduction of the nitro group to the primary amine.
The synthetic pathway can be logically broken down as follows:
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of 3,4-difluoronitrobenzene with the potassium salt of 2-fluorophenol. The nitro group is a strong electron-withdrawing group that activates the aryl ring for nucleophilic attack, favoring the displacement of the fluorine atom at the 4-position (para to the nitro group).[6][7]
-
Nitro Group Reduction: The resulting nitro-intermediate, 1-fluoro-2-(2-fluorophenoxy)-4-nitrobenzene, is then reduced to the target aniline. A common and effective method for this reduction is using iron powder in the presence of an acid catalyst like ammonium chloride in a solvent mixture such as isopropyl alcohol and water.[8][9]
Visualizing the Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Exemplary)
Step 1: Synthesis of 1-Fluoro-2-(2-fluorophenoxy)-4-nitrobenzene
-
To a dry flask under an inert nitrogen atmosphere, add 2-fluorophenol (1.0 eq.), 3,4-difluoronitrobenzene (1.0 eq.), and anhydrous potassium carbonate (1.5 eq.) in dry N,N-Dimethylformamide (DMF).
-
Add copper(I) iodide (0.1 eq.) as the catalyst.
-
Heat the reaction mixture to 120-140°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the diaryl ether intermediate.
Step 2: Synthesis of this compound [8]
-
To a flask containing the intermediate from Step 1, add isopropyl alcohol and water.
-
Add iron powder (3.0 eq.) and ammonium chloride (1.0 eq.).
-
Heat the mixture to 60°C with vigorous stirring for 1-2 hours, monitoring by TLC.
-
After completion, filter the hot reaction mixture through a pad of Celite, washing with methanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude aniline.
-
Further purification can be achieved by recrystallization or column chromatography to obtain the final product with high purity.
Physicochemical and Computational Properties
The physical and chemical characteristics of a compound are fundamental to its application in drug design and material science.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉F₂NO | [8][10] |
| Molecular Weight | 221.20 g/mol | [8][10] |
| Appearance | Off-white to brown crystalline powder (predicted) | [11] |
| Melting Point | 121-123 °C (for the related 3-fluoro-4-morpholinoaniline) | [11][12] |
| Boiling Point | ~365 °C (predicted for a related isomer) | [11] |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | [10] |
| LogP (Partition Coefficient) | 3.34 | [10] |
| Hydrogen Bond Acceptors | 2 | [10] |
| Hydrogen Bond Donors | 1 | [10] |
| Rotatable Bonds | 2 | [10] |
Spectroscopic Analysis
Spectroscopic techniques are essential for confirming the structure and purity of the synthesized compound.[13] The expected data is based on the analysis of similar fluorinated aniline structures.[14][15][16]
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic Region (δ 6.5-7.5 ppm): Complex multiplets due to H-H and H-F coupling. The protons on both aromatic rings will show distinct signals influenced by the fluorine, amine, and ether substituents. Amine Protons (δ 3.5-4.5 ppm): A broad singlet for the -NH₂ protons, which may be exchangeable with D₂O. |
| ¹³C NMR | Aromatic Region (δ 100-160 ppm): Carbons directly bonded to fluorine will appear as doublets with large coupling constants (¹J C-F ≈ 240-250 Hz). Carbons ortho and meta to fluorine will show smaller C-F couplings. |
| ¹⁹F NMR | Two distinct signals are expected, one for each unique fluorine atom on the different aromatic rings. The chemical shifts will be indicative of their electronic environment. |
| IR Spectroscopy | N-H Stretching: Doublet peak around 3350-3450 cm⁻¹ (primary amine). C-O-C Stretching: Strong absorption around 1200-1250 cm⁻¹ (aryl ether). C-F Stretching: Strong absorptions in the 1100-1300 cm⁻¹ region. Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ range. |
| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺): Expected at m/z = 221.20. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. |
Reactivity Profile
The reactivity of this compound is primarily dictated by the primary amine group and the two substituted aromatic rings.
-
Amine Group Reactivity: The primary amine is nucleophilic and will readily undergo standard reactions such as:
-
Acylation/Amide Formation: Reaction with acid chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.[9]
-
Schiff Base Formation: Condensation with aldehydes and ketones.[12][17]
-
Diazotization: Reaction with nitrous acid (HNO₂) to form a diazonium salt, which is a versatile intermediate for introducing other functional groups.
-
-
Aromatic Ring Reactivity (Electrophilic Aromatic Substitution): The aniline ring is activated towards electrophilic substitution by the strongly activating -NH₂ group, which directs ortho and para. The position ortho to the amine and meta to the fluorine is the most likely site for substitution. The phenoxy ring is less activated.
Caption: Key reactivity sites of this compound.
Safety and Handling
| Hazard Category | Precautionary Measures |
| Potential Hazards | Harmful if swallowed. Causes skin and serious eye irritation/damage. May cause respiratory irritation. Potential for organ damage through prolonged or repeated exposure.[19][20] |
| Handling | Use only in a well-ventilated area or under a chemical fume hood.[18][19] Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[18] Avoid contact with skin, eyes, and clothing.[18] |
| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[20] |
| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[18] Skin: Wash with plenty of soap and water. Remove contaminated clothing.[18] Inhalation: Move person to fresh air.[18] Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor.[19] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[19] Store away from strong oxidizing agents and acids.[19] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[18][20] |
References
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Ullmann Condensation . SynArchive. [Link]
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Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base . Arkat USA. [Link]
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A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components . SciELO México. [Link]
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Ullmann condensation . Wikipedia. [Link]
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Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis . PubMed Central (PMC). [Link]
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Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications . Innospk. [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry. [Link]
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Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates . ResearchGate. [Link]
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Concerted Nucleophilic Aromatic Substitutions . PubMed Central (PMC). [Link]
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Applications of fluorine-containing amino acids for drug design . PubMed. [Link]
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Fluorinated phenylalanines: synthesis and pharmaceutical applications . Beilstein Journals. [Link]
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Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR . ResearchGate. [Link]
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An In-Depth Technical Guide to 3-Fluoro-4-(2-fluorophenoxy)aniline (CAS No. 946699-01-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Fluorinated Building Block in Modern Medicinal Chemistry
3-Fluoro-4-(2-fluorophenoxy)aniline, registered under CAS number 946699-01-0, is a highly functionalized aromatic amine that has garnered significant interest in the field of drug discovery and development. Its structure, which incorporates two fluorine atoms and a diaryl ether linkage, imparts a unique combination of physicochemical properties that are highly sought after in the design of novel therapeutic agents. The strategic placement of fluorine can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making this compound a valuable scaffold for medicinal chemists.
This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, analytical characterization, and its emerging role as a key intermediate in the development of next-generation pharmaceuticals, particularly in the realm of kinase inhibitors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthetic chemistry and drug design. The table below summarizes its key identifiers and properties.
| Property | Value |
| CAS Number | 946699-01-0[1] |
| Molecular Formula | C₁₂H₉F₂NO |
| Molecular Weight | 221.2 g/mol [1] |
| Appearance | Off-white to pale yellow solid (predicted) |
| Boiling Point | 282.6±40.0 °C (Predicted) |
| Melting Point | Not available |
| Solubility | Soluble in common organic solvents such as DMSO, DMF, and methanol. |
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is typically achieved through a reliable two-step synthetic sequence. This process involves an initial nucleophilic aromatic substitution (SNAr) reaction to construct the diaryl ether linkage, followed by the reduction of a nitro group to the desired aniline. This method is widely applicable to the synthesis of various substituted diphenyl ethers.
Step 1: Synthesis of 1,2-Difluoro-4-(2-fluorophenoxy)-5-nitrobenzene (Nitro Intermediate)
The first step involves the reaction of a suitably activated nitrobenzene derivative with a fluorophenol in the presence of a base. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic substitution.
Diagram 1: Synthesis of the nitro intermediate via SNAr reaction.
Step 2: Reduction of the Nitro Group to Form this compound
The nitro intermediate is then reduced to the corresponding aniline. A common and efficient method for this transformation is the use of a metal catalyst, such as iron in the presence of an acid or a salt like ammonium chloride, or catalytic hydrogenation.
Diagram 2: Reduction of the nitro intermediate to the final product.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound. Note: This is a generalized procedure and may require optimization.
Step 1: Synthesis of 1,2-Difluoro-4-(2-fluorophenoxy)-5-nitrobenzene
-
To a solution of 3,4-difluoronitrobenzene (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add 2-fluorophenol (1.1 equivalents) and potassium carbonate (1.5 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitro intermediate.
Step 2: Synthesis of this compound
-
Suspend the crude nitro intermediate in a mixture of ethanol and water.
-
Add iron powder (3-5 equivalents) and ammonium chloride (0.2 equivalents) to the suspension.
-
Heat the mixture to reflux (approximately 80 °C) and stir vigorously for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Analytical Characterization
The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques. The expected spectral data are summarized below.
| Spectroscopic Technique | Expected Data |
| ¹H NMR | Signals in the aromatic region (δ 6.5-7.5 ppm) exhibiting complex splitting patterns due to proton-proton and proton-fluorine couplings. A broad singlet for the amine protons (NH₂). |
| ¹³C NMR | Resonances for the twelve carbon atoms, with the carbon atoms directly attached to fluorine exhibiting characteristic doublets due to carbon-fluorine coupling. |
| ¹⁹F NMR | Two distinct signals corresponding to the two fluorine atoms in different chemical environments. |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of 221.2 g/mol . |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C-F stretching, and C-O-C stretching of the diaryl ether. |
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The 3-fluoro-4-(phenoxy)aniline scaffold is a prevalent structural motif in a number of kinase inhibitors. The aniline nitrogen can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site, a key interaction for many inhibitors. The diaryl ether moiety can occupy hydrophobic pockets within the active site, contributing to binding affinity and selectivity.
Diagram 3: Hypothetical binding mode of a kinase inhibitor derived from this compound.
The incorporation of two fluorine atoms in this compound can offer several advantages in drug design:
-
Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile and a longer in vivo half-life of the drug candidate.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the aniline nitrogen, which can influence the molecule's ionization state at physiological pH and its ability to interact with the target protein.
-
Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein residues, potentially increasing the binding affinity and selectivity of the inhibitor.
While specific, publicly disclosed drug candidates incorporating the exact this compound moiety are not yet prevalent, its structural features make it a highly attractive building block for the development of novel inhibitors targeting various kinases implicated in diseases such as cancer and inflammatory disorders.
Safety and Handling
As with all aniline derivatives, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Aniline compounds are generally considered toxic and can be absorbed through the skin. For detailed safety information, it is crucial to consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its well-defined synthesis and the advantageous properties conferred by its fluorinated diaryl ether aniline structure position it as a key intermediate for the development of novel therapeutic agents. As the demand for more effective and safer drugs continues to grow, the strategic application of such fluorinated scaffolds will undoubtedly play an increasingly important role in the future of pharmaceutical research.
References
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ResearchGate. Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Available at: [Link]
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An In-depth Technical Guide to the Molecular Structure of 3-Fluoro-4-(2-fluorophenoxy)aniline
This guide provides a comprehensive technical overview of the molecular structure, synthesis, and potential applications of 3-Fluoro-4-(2-fluorophenoxy)aniline, a fluorinated diaryl ether aniline of significant interest to researchers and professionals in drug discovery and development.
Introduction
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[1][2][3] The diaryl ether motif is also a prevalent feature in numerous biologically active compounds. The combination of these two structural features in this compound results in a molecule with considerable potential as a versatile building block for the synthesis of novel therapeutic agents. This guide will delve into the detailed molecular characteristics of this compound, providing a robust framework for its utilization in research and development.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a central aniline ring substituted with a fluorine atom and a 2-fluorophenoxy group. The presence and positioning of these substituents give rise to a unique electronic and conformational profile.
| Property | Value | Source |
| CAS Number | 946699-01-0 | [4] |
| Molecular Formula | C₁₂H₉F₂NO | [4] |
| Molecular Weight | 221.21 g/mol | [4] |
| Appearance | Predicted: Off-white to pale yellow solid | Inferred from related compounds |
| Solubility | Predicted: Soluble in common organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate) | Inferred from related compounds |
Synthesis and Mechanistic Insights
The synthesis of this compound can be achieved through a two-step sequence involving a nucleophilic aromatic substitution (SNAr) reaction followed by the reduction of a nitro group. This approach is a common and effective strategy for the preparation of substituted anilines.[5]
Step 1: Synthesis of 1,2-Difluoro-4-(2-fluorophenoxy)nitrobenzene via Ullmann Condensation
The initial step involves the formation of the diaryl ether linkage through an Ullmann condensation. This classic copper-catalyzed reaction couples an aryl halide with a phenol.[6] In this proposed synthesis, 2-fluorophenol is reacted with 3,4-difluoronitrobenzene. The electron-withdrawing nitro group on the 3,4-difluoronitrobenzene ring activates the para-position to nucleophilic attack, favoring the desired substitution.
Caption: Ullmann condensation for diaryl ether formation.
-
To a solution of 2-fluorophenol (1.0 eq) in a suitable high-boiling polar solvent such as dimethylformamide (DMF), add a base, typically potassium carbonate (K₂CO₃, 2.0 eq).
-
Add a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI, 0.1 eq).
-
To this mixture, add 3,4-difluoronitrobenzene (1.0 eq).
-
Heat the reaction mixture to a temperature between 120-150 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1,2-difluoro-4-(2-fluorophenoxy)nitrobenzene.
Step 2: Reduction of the Nitro Group to an Aniline
The final step is the reduction of the nitro group of the diaryl ether intermediate to the corresponding aniline. Several methods are available for this transformation, with a common and effective approach being the use of a metal in an acidic medium, such as iron powder in the presence of ammonium chloride.[7] This method is generally chemoselective for the nitro group, leaving other functional groups intact.
Caption: Reduction of the nitro-diaryl ether to the aniline.
-
Suspend the 1,2-difluoro-4-(2-fluorophenoxy)nitrobenzene (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (e.g., 3.0-5.0 eq) and ammonium chloride (e.g., 1.0-2.0 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region due to the presence of two substituted benzene rings and the influence of the fluorine atoms.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Aromatic Protons | 6.5 - 7.5 | m | |
| NH₂ Protons | 3.5 - 4.5 | br s |
The aromatic region will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by signals for the twelve carbon atoms in the molecule. The carbons directly bonded to fluorine will appear as doublets due to C-F coupling.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-F (Aniline Ring) | 150 - 160 (d, ¹JCF ≈ 240-250 Hz) |
| C-F (Phenoxy Ring) | 150 - 160 (d, ¹JCF ≈ 240-250 Hz) |
| C-O | 140 - 150 |
| C-N | 135 - 145 |
| Aromatic C-H & C-C | 110 - 130 |
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Aniline) | 3300 - 3500 | Medium, two bands |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak |
| C=C Aromatic Stretch | 1500 - 1600 | Medium to strong |
| C-O-C Stretch (Diaryl Ether) | 1200 - 1250 | Strong |
| C-F Stretch | 1100 - 1200 | Strong |
Mass Spectrometry (MS)
The mass spectrum, likely obtained via electron ionization (EI), would show a prominent molecular ion peak and characteristic fragmentation patterns.
| Ion | Predicted m/z | Description |
| [M]⁺ | 221 | Molecular Ion |
| [M - H]⁺ | 220 | Loss of a hydrogen atom |
| [M - NH₂]⁺ | 205 | Loss of the amino group |
| [M - C₆H₄F]⁺ | 126 | Cleavage of the ether bond |
Applications in Drug Discovery and Development
While specific biological activities for this compound have not been extensively reported, its structural motifs are prevalent in a wide range of pharmacologically active molecules.
-
Kinase Inhibitors: The diaryl ether linkage is a key structural feature in many tyrosine kinase inhibitors used in oncology.[8] The aniline moiety provides a handle for further functionalization to target the ATP-binding site of various kinases.
-
Antimicrobial Agents: Fluorinated anilines are important intermediates in the synthesis of antibiotics and other antimicrobial agents.[9] The presence of fluorine can enhance metabolic stability and cell permeability.
-
CNS-Active Compounds: The lipophilicity imparted by the fluorine atoms and the diaryl ether structure can facilitate penetration of the blood-brain barrier, making this scaffold of interest for the development of central nervous system (CNS) targeted therapies.
The strategic placement of two fluorine atoms in this compound offers several potential advantages in drug design:
-
Metabolic Stability: The C-F bond is exceptionally strong and can block sites of oxidative metabolism, potentially increasing the half-life of a drug candidate.[10]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the aniline nitrogen, influencing its ionization state at physiological pH and affecting drug-receptor interactions.[2]
-
Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets, leading to improved potency.[1]
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis is achievable through established synthetic methodologies, and its unique molecular structure, featuring two fluorine atoms and a diaryl ether linkage, provides a strong foundation for the design of novel therapeutic agents with potentially enhanced pharmacological profiles. This guide provides a comprehensive overview of its key characteristics to support its application in the development of next-generation pharmaceuticals.
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New Journal of Chemistry. (n.d.). Supporting Information. Retrieved January 17, 2026, from [Link]
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Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8379–8413. [Link]
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Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8379–8413. [Link]
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Wu, S., Zhao, P., Hou, Y., He, L., Wang, Z., Yang, D., Chai, Y., Liu, J., Shen, Y., Li, A., Cui, X., Zhao, D., Luo, B., Wang, J., Liu, L., Liao, W., & Zhang, Y. (2025). Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)pyridine derivatives as novel FLT3-ITD inhibitors. European Journal of Medicinal Chemistry, 289, 117492. [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved January 17, 2026, from [Link]
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Janakiramudu, D. B., Rao, D. S., Srikanth, C., & Raju, C. N. (2018). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Research on Chemical Intermediates, 44(1), 469–489. [Link]
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Abdellatif, K. R. A., Elshemy, H. A. H., Salama, S. A., & Omar, H. A. (2015). Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(3), 484–491. [Link]
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A Technical Guide to the Spectroscopic Characterization of 3-Fluoro-4-(2-fluorophenoxy)aniline
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-Fluoro-4-(2-fluorophenoxy)aniline, a key intermediate in pharmaceutical and materials science research. In the absence of extensive publicly available experimental data, this document leverages predictive methodologies and comparative analysis with structurally analogous compounds to offer a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights for the structural elucidation of this and similar fluoroaromatic compounds.
Introduction: The Significance of this compound
This compound (CAS No. 946699-01-0, Molecular Formula: C₁₂H₉F₂NO, Molecular Weight: 221.2 g/mol ) belongs to a class of diaryl ether amines that are of significant interest in medicinal chemistry and materials science.[1] The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. A thorough understanding of the spectroscopic signature of this molecule is therefore paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.
This guide will systematically explore the predicted spectroscopic data for this compound, providing a detailed rationale for the expected chemical shifts, vibrational frequencies, and fragmentation patterns.
Molecular Structure and Spectroscopic Overview
The structure of this compound, featuring two fluorinated aromatic rings linked by an ether oxygen and bearing an amine group, gives rise to a distinct and informative set of spectroscopic data.
Figure 1: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the chemical environment of fluorine atoms.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.2 - 7.0 | m | 4H | Ar-H (phenoxy ring) | Protons on the 2-fluorophenoxy ring will appear in the typical aromatic region. The electron-withdrawing fluorine and the ether oxygen will influence their chemical shifts. |
| ~ 6.9 | d | 1H | Ar-H (aniline ring) | The proton ortho to the fluorine on the aniline ring will be a doublet due to coupling with the adjacent proton. |
| ~ 6.7 | dd | 1H | Ar-H (aniline ring) | The proton meta to the fluorine and ortho to the amine group will be a doublet of doublets due to coupling with two neighboring protons. |
| ~ 6.6 | d | 1H | Ar-H (aniline ring) | The proton ortho to the amine group will be a doublet. |
| ~ 3.7 | br s | 2H | -NH₂ | The amine protons typically appear as a broad singlet. The chemical shift can vary with solvent and concentration. |
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information about each unique carbon atom in the molecule. The presence of fluorine will lead to C-F coupling, which can be observed in the proton-decoupled spectrum.
| Predicted Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Assignment | Rationale |
| ~ 155 | d, ¹JCF ≈ 240 | C-F (aniline ring) | The carbon directly attached to fluorine will show a large one-bond coupling constant and will be significantly downfield. |
| ~ 152 | d, ¹JCF ≈ 245 | C-F (phenoxy ring) | Similar to the aniline ring, the carbon bonded to fluorine will be a doublet with a large coupling constant. |
| ~ 145 | s | C-O (phenoxy ring) | The carbon of the phenoxy ring attached to the ether oxygen. |
| ~ 140 | d, ²JCF ≈ 20 | C-O (aniline ring) | The carbon of the aniline ring attached to the ether oxygen will show a smaller two-bond coupling to fluorine. |
| ~ 138 | s | C-NH₂ (aniline ring) | The carbon bearing the amine group. |
| ~ 125 - 115 | m | Ar-C | The remaining aromatic carbons will appear in this region, with their chemical shifts and multiplicities influenced by their proximity to the fluorine atoms and other substituents. |
Predicted ¹⁹F NMR Data
¹⁹F NMR is highly sensitive to the local electronic environment and is a key technique for characterizing fluorinated compounds.[1][2]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~ -120 to -130 | m | F (phenoxy ring) | The chemical shift is typical for a fluorine atom on a benzene ring. Coupling to nearby protons will result in a multiplet. |
| ~ -135 to -145 | m | F (aniline ring) | The fluorine on the aniline ring is expected to be slightly upfield due to the electron-donating effect of the amine group. |
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. A fluorine-free probe is recommended to avoid background signals.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3450 - 3300 | Medium | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |
| 3100 - 3000 | Medium | C-H stretch | Aromatic C-H |
| 1620 - 1580 | Strong | N-H bend (scissoring) | Primary Amine (-NH₂) |
| 1500 - 1400 | Strong | C=C stretch | Aromatic Ring |
| 1280 - 1200 | Strong | C-O stretch (asymmetric) | Aryl Ether |
| 1250 - 1150 | Strong | C-F stretch | Aryl Fluoride |
| 1050 - 1000 | Medium | C-O stretch (symmetric) | Aryl Ether |
| 850 - 750 | Strong | C-H out-of-plane bend | Aromatic Ring |
The presence of two N-H stretching bands is characteristic of a primary amine.[3][4][5] The strong C-O and C-F stretching bands confirm the presence of the diaryl ether and fluoroaromatic moieties.
Experimental Protocol: FT-IR Spectroscopy
Figure 2: Workflow for FT-IR analysis.
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the instrument and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for its structural confirmation.
Predicted Mass Spectrum (Electron Ionization - EI)
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 221, corresponding to the molecular weight of the compound.
-
Key Fragmentation Pathways: Diaryl ethers can undergo cleavage at the ether linkage.[6][7] The presence of fluorine atoms will also influence the fragmentation.
Figure 3: Predicted major fragmentation pathways.
Predicted Key Fragments:
| m/z | Proposed Structure/Loss |
| 221 | Molecular Ion [M]⁺ |
| 202 | [M - HF]⁺ |
| 125 | [C₆H₄FNO]⁺ (Fluorophenoxy radical cation) |
| 95 | [C₆H₄F]⁺ (Fluorophenyl cation) |
The fragmentation pattern will be a key identifier for the specific substitution pattern of the molecule.
Experimental Protocol: GC-MS
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Gas Chromatography (GC):
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).
-
Oven Program: A temperature gradient program is typically used to ensure good separation and peak shape (e.g., start at 100 °C, ramp to 280 °C).
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Data Acquisition: Scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 40-300).
-
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The presented NMR, IR, and MS data, along with the outlined experimental protocols, offer a robust framework for the identification and characterization of this important molecule. By understanding the fundamental principles behind the spectroscopic behavior of fluoroaromatic compounds, researchers can confidently apply these techniques in their synthetic and analytical workflows. It is recommended that this predicted data be confirmed with experimental results when the pure compound is available.
References
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Hoyt, J. C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(15), 8438–8444. [Link]
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University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]
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LibreTexts Chemistry. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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Griti. Infrared Spectroscopy Alcohols, Ethers, Amines Overview. (2016, September 21). [Link]
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Gerig, J. T. Fluorine NMR. University of California, Santa Barbara. [Link]
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Whitman College. GCMS Section 6.13: Fragmentation of Ethers. [Link]
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LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]
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Synthesis of Precursors for 3-Fluoro-4-(2-fluorophenoxy)aniline: A Guide for Medicinal Chemists and Process Development Scientists
An In-depth Technical Guide
Abstract
3-Fluoro-4-(2-fluorophenoxy)aniline is a critical building block in the synthesis of various high-value pharmaceutical agents. Its specific substitution pattern, featuring a diaryl ether linkage and strategically placed fluorine atoms, imparts unique physicochemical properties to target molecules, enhancing attributes like metabolic stability and binding affinity. This technical guide provides a comprehensive overview of the prevalent and efficient synthetic strategies for preparing this key intermediate, with a focus on the synthesis of its direct precursor. We will delve into the mechanistic rationale behind preferred synthetic routes, provide detailed experimental protocols, and offer field-proven insights to navigate common challenges. This document is intended for researchers, chemists, and drug development professionals engaged in the practical synthesis of complex organic molecules.
Strategic Overview: A Retrosynthetic Approach
The synthesis of this compound logically proceeds via the reduction of its nitro-analogue, 3-Fluoro-4-(2-fluorophenoxy)nitrobenzene . Therefore, the central challenge lies in the efficient construction of the diaryl ether bond in this nitroaromatic precursor. Retrosynthetic analysis reveals two primary strategies for forming this C-O linkage:
-
Strategy A (Preferred): Formation of the diaryl ether bond via Nucleophilic Aromatic Substitution (SNAr), followed by the reduction of the nitro group to an aniline. This is generally the most direct and high-yielding approach.
-
Strategy B: Formation of the aniline first, followed by a late-stage diaryl ether formation (e.g., via Buchwald-Hartwig C-O coupling). This route is often more complex due to challenges with catalyst poisoning and side reactions involving the aniline moiety.
This guide will focus on the more robust and industrially viable Strategy A .
Core Synthesis: Construction of the Diaryl Ether Precursor
The key step is the formation of 3-Fluoro-4-(2-fluorophenoxy)nitrobenzene . The most common and effective method is a Nucleophilic Aromatic Substitution (SNAr) reaction.
2.1. Method 1: Nucleophilic Aromatic Substitution (SNAr)
The SNAr pathway is highly effective for this transformation due to the electronic properties of the starting material, 1,2-difluoro-4-nitrobenzene.[1]
Causality Behind Experimental Choices:
-
Aryl Halide: 1,2-Difluoro-4-nitrobenzene is the ideal electrophile. The nitro group is a powerful electron-withdrawing group that strongly activates the aromatic ring for nucleophilic attack, particularly at the para position.[2][3] The fluorine atom at the C4 position is thus an excellent leaving group in this activated system.
-
Nucleophile: 2-Fluorophenol is deprotonated in situ by a mild base to form the more potent 2-fluorophenoxide nucleophile.
-
Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. Cs₂CO₃ is more basic and has higher solubility in polar aprotic solvents, often leading to faster reaction rates, but K₂CO₃ is more cost-effective for large-scale synthesis.
-
Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is required.[4] These solvents effectively solvate the cation of the base (e.g., K⁺), leaving the phenoxide anion more "naked" and nucleophilic, thereby accelerating the reaction.
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An In-Depth Technical Guide to 3-Fluoro-4-(2-fluorophenoxy)aniline: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 3-Fluoro-4-(2-fluorophenoxy)aniline, a fluorinated diaryl ether aniline that serves as a valuable, high-potential building block for medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, present a detailed, field-proven synthetic protocol with mechanistic insights, and discuss its strategic applications in modern drug development. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage advanced fluorinated intermediates in their research and development pipelines.
Compound Profile and Strategic Importance
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, often leading to improved metabolic stability, binding affinity, and bioavailability.[1][2][3] The diaryl ether motif is also a privileged scaffold found in numerous clinically successful drugs, particularly kinase inhibitors, where it provides an optimal blend of rigidity and conformational flexibility.[4] this compound combines these critical features, making it an intermediate of significant interest. Its structure presents multiple opportunities for derivatization, positioning it as a key component for synthesizing novel therapeutic agents.
Table 1: Core Compound Identifiers
| Identifier | Data | Reference |
|---|---|---|
| IUPAC Name | This compound | N/A |
| CAS Number | 946699-01-0 | [5] |
| Molecular Formula | C₁₂H₉F₂NO | [5] |
| Molecular Weight | 221.21 g/mol | [5][6] |
| Canonical SMILES | C1=CC(=C(C=C1F)OC2=C(C=C(C=C2)N)F)F | N/A |
| Structure |
| N/A |
Physicochemical & Spectroscopic Characterization
A thorough understanding of a compound's physical and chemical properties is essential for its effective use in synthesis and formulation. While specific experimental data for this compound is not widely published, Table 2 summarizes key predicted and known properties based on its structure and analogous compounds.
Table 2: Physicochemical Properties
| Property | Value / Description | Notes |
|---|---|---|
| Appearance | Expected to be an off-white to brown crystalline powder or solid. | Based on analogous compounds like 3-Fluoro-4-morpholinoaniline.[7] |
| Melting Point | Not specified. Expected to be in the range of 80-130 °C. | Similar fluorinated anilines have melting points in this range.[7] |
| Boiling Point | Not specified. Estimated >300 °C at 760 mmHg. | High boiling point is typical for diaryl ether structures. |
| Solubility | Expected to be poorly soluble in water, soluble in organic solvents (e.g., DMSO, DMF, Ethyl Acetate, Methanol). | Common for aromatic compounds of this size. |
| XLogP3 (Predicted) | ~3.0-3.5 | Indicates moderate lipophilicity, a desirable trait for drug candidates.[8] |
Spectroscopic Signature
-
¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approx. 6.8-7.5 ppm) due to proton-proton and proton-fluorine couplings. A broad singlet corresponding to the amine (-NH₂) protons would appear, with its chemical shift dependent on solvent and concentration.
-
¹³C NMR: Aromatic carbons will appear in the 110-160 ppm range. Carbons directly attached to fluorine will show large one-bond C-F coupling constants.
-
¹⁹F NMR: Two distinct signals are expected, one for each fluorine atom, with their chemical shifts and coupling patterns providing definitive structural information.
-
IR Spectroscopy: Characteristic peaks would include N-H stretching of the primary amine (approx. 3300-3500 cm⁻¹), C-O-C stretching of the diaryl ether (approx. 1200-1280 cm⁻¹), and C-F stretching (approx. 1100-1250 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z ≈ 221.07.
Synthesis and Mechanistic Rationale
The most logical and robust synthesis of this compound is a two-step process: a Nucleophilic Aromatic Substitution (SₙAr) to form the diaryl ether bond, followed by the reduction of a nitro group to the target aniline.[9][10]
Causality and Experimental Choices
-
Step 1: Nucleophilic Aromatic Substitution (SₙAr). The formation of the diaryl ether linkage is the key bond construction. The SₙAr reaction is chosen because the starting material, 1,2-difluoro-4-nitrobenzene, is highly activated for nucleophilic attack.[9] The strong electron-withdrawing nitro group (-NO₂) at the para position stabilizes the negative charge of the intermediate Meisenheimer complex, dramatically accelerating the reaction. Fluorine is an excellent leaving group in SₙAr reactions. 2-fluorophenol is used as the nucleophile. A moderate base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol, forming the more nucleophilic phenoxide without causing unwanted side reactions. A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is ideal as it effectively solvates the potassium cation, leaving the phenoxide anion highly reactive.[11]
-
Step 2: Nitro Group Reduction. The reduction of the nitro group to a primary amine is a fundamental and reliable transformation in organic synthesis.[12] Numerous methods exist, but reduction using iron powder (Fe) in the presence of an acidic catalyst like ammonium chloride (NH₄Cl) in an alcohol/water solvent system is selected.[10][13] This method is cost-effective, highly chemoselective (it will not reduce the aromatic rings or cleave the ether bond), and avoids the need for high-pressure hydrogenation equipment or more expensive catalysts like Palladium on carbon (Pd/C).[12][13] The reaction proceeds via a series of single-electron transfers from the iron metal.[13]
Visualized Synthesis Workflow
Caption: A robust two-step synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 1-Fluoro-2-(2-fluorophenoxy)-4-nitrobenzene
-
Reagent Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,2-difluoro-4-nitrobenzene (10.0 g, 62.8 mmol), 2-fluorophenol (7.75 g, 69.1 mmol, 1.1 eq), and anhydrous potassium carbonate (17.4 g, 125.6 mmol, 2.0 eq).
-
Solvent Addition: Add anhydrous Dimethylformamide (DMF, 100 mL).
-
Reaction: Heat the reaction mixture to 90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrobenzene is consumed.
-
Work-up: Cool the mixture to room temperature and pour it into 500 mL of ice-cold water. A yellow precipitate will form.
-
Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with water (3 x 100 mL) to remove DMF and salts.
-
Purification: Dry the crude solid under vacuum. The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary, yielding the intermediate as a yellow solid.
Step 2: Synthesis of this compound
-
Reagent Setup: In a 500 mL round-bottom flask, suspend the crude 1-fluoro-2-(2-fluorophenoxy)-4-nitrobenzene (from Step 1, approx. 62.8 mmol) in a mixture of ethanol (200 mL) and water (50 mL).[14]
-
Catalyst Addition: Add iron powder (17.5 g, 314 mmol, 5.0 eq) and ammonium chloride (1.68 g, 31.4 mmol, 0.5 eq).[10]
-
Reaction: Heat the suspension to reflux (approx. 80-85 °C) with vigorous stirring. The reaction is exothermic and may require initial cooling. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature and filter it hot through a pad of Celite® to remove the iron salts. Wash the Celite® pad with hot ethanol (2 x 50 mL).
-
Isolation: Combine the filtrates and concentrate under reduced pressure to remove the ethanol. Add 200 mL of ethyl acetate and 100 mL of water to the remaining aqueous residue. Separate the organic layer.
-
Purification: Wash the organic layer with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the final product, this compound. The crude product can be purified by column chromatography if a higher purity is required.
Applications in Medicinal Chemistry
This compound is not merely a chemical curiosity; it is a strategically designed building block for creating high-value pharmaceutical assets. Its utility stems from the beneficial properties imparted by its core structural motifs.
-
The Diaryl Ether Linker: This C-O-C bridge is a bioisostere of more metabolically labile groups. It provides a semi-rigid linkage that can orient aromatic rings into the binding pockets of enzymes, such as protein kinases, making it a key feature in many Type II kinase inhibitors like Sorafenib.[4]
-
Fluorine as a "Miracle Element": The strategic placement of fluorine atoms confers multiple advantages.[1][2]
-
Metabolic Blocking: Fluorine atoms can block sites of oxidative metabolism (e.g., cytochrome P450-mediated hydroxylation), increasing the half-life and bioavailability of a drug.[3]
-
Enhanced Binding: The highly polarized C-F bond can participate in favorable electrostatic and hydrogen bonding interactions with protein residues, increasing binding affinity and potency.[15]
-
Modulation of pKa: The electron-withdrawing nature of fluorine lowers the pKa of the aniline nitrogen, making it less basic. This can reduce off-target toxicities associated with highly basic amines and improve cell permeability.[3]
-
-
The Aniline Functional Group: The primary amine is a versatile chemical handle, allowing for straightforward derivatization into amides, sulfonamides, ureas, or its use in coupling reactions (e.g., Buchwald-Hartwig, Pictet-Spengler) to build more complex molecular architectures.[14]
Logical Framework for Drug Design
Caption: Strategic benefits of the this compound scaffold in drug design.
Safety, Handling, and Storage
Substituted anilines as a class of compounds require careful handling due to potential toxicity.[16][17]
-
Hazard Identification: While a specific Safety Data Sheet (SDS) must be consulted, compounds of this class are often classified as harmful or toxic if swallowed, inhaled, or absorbed through the skin.[18][19] They can cause skin and serious eye irritation.[20] Chronic exposure may pose additional health risks.[18]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood.[20] Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[20]
-
Spill Management: Have spill control materials (e.g., absorbent pads) readily available. In case of a spill, evacuate the area and follow established laboratory procedures for cleanup.[18]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[18]
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An In-depth Technical Guide to the Discovery and History of Fluorinated Phenoxyanilines
Abstract
The phenoxyaniline scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the development of targeted therapies such as kinase inhibitors. The strategic incorporation of fluorine atoms into this privileged structure has repeatedly proven to be a critical design element, enhancing potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive exploration of the discovery and historical development of fluorinated phenoxyanilines. We will delve into the foundational principles of fluorine's role in drug design, trace the evolution of synthetic methodologies, analyze key structure-activity relationships (SAR), and present detailed experimental protocols relevant to their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the causality behind the success of this important class of molecules.
The Strategic Advantage of Fluorine in Drug Design
The introduction of fluorine into bioactive molecules is a widely employed strategy in medicinal chemistry to modulate a compound's physicochemical properties.[1][2] Unlike other halogens, fluorine possesses a unique combination of characteristics that make it exceptionally valuable. Its small van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to act as a bioisostere with minimal steric perturbation.[3] However, its high electronegativity (3.98 on the Pauling scale) creates a strong, polarized carbon-fluorine (C-F) bond, which can profoundly influence a molecule's properties.[4][5]
Key benefits of fluorination include:
-
Metabolic Stability: The high bond energy of the C-F bond (~116 kcal/mol) makes it resistant to oxidative metabolism by cytochrome P450 enzymes, often blocking sites of metabolic liability and increasing the drug's half-life.[6][7]
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as amines, reducing their basicity and altering their ionization state at physiological pH. This can impact cell permeability and target engagement.[1]
-
Enhanced Binding Affinity: Fluorine can participate in favorable intermolecular interactions within a protein's binding pocket, including hydrogen bonds (with the fluorine acting as a weak acceptor), dipole-dipole interactions, and electrostatic interactions.[2][3]
-
Increased Lipophilicity: The introduction of fluorine often increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[2][6]
These properties have contributed to the significant representation of fluorinated compounds among FDA-approved drugs, with the percentage of such drugs rising from approximately 2% in 1970 to 25% by 2011.[1][8]
| Property | Value/Description | Impact on Drug Design |
| Van der Waals Radius | 1.47 Å (vs. 1.20 Å for H) | Minimal steric hindrance; acts as a hydrogen isostere.[3] |
| Electronegativity | 3.98 (Pauling scale) | Induces strong bond polarity; alters electronic properties.[4][5] |
| C-F Bond Energy | ~116 kcal/mol | High metabolic stability; resistance to enzymatic cleavage.[6] |
| Lipophilicity (LogP) | Increases upon substitution | Can enhance membrane permeability and bioavailability.[2][3] |
Historical Context: The Convergence of Scaffolds and Synthesis
The journey of the phenoxyaniline scaffold did not begin with a single "eureka" moment but rather through the convergence of parallel streams in chemical history. The late 19th century saw the rise of the synthetic dye industry, which provided a rich source of aromatic compounds derived from coal tar, including aniline derivatives like acetanilide and phenacetin, which were among the first synthetic analgesics.[9][10] This era established the foundational chemistry of anilines.
Simultaneously, the field of organofluorine chemistry was in its infancy, facing significant challenges due to the high reactivity of fluorinating agents.[8][11] It wasn't until the development of milder and more selective fluorination methods in the 20th century that the strategic incorporation of fluorine into complex molecules became a practical reality for medicinal chemists.[11]
Early patents from the late 20th century describe 2-phenoxyaniline derivatives, often with halogen substitutions including fluorine, for various applications, such as inhibitors of the Na+/Ca2+ exchange system for treating ischemic diseases.[12] These early explorations laid the groundwork, demonstrating the chemical tractability and potential biological relevance of the core scaffold. The true explosion in interest, however, came with the realization that the phenoxyaniline framework is a "privileged scaffold" for inhibiting protein kinases, a class of enzymes frequently dysregulated in cancer.[13]
Core Synthetic Methodologies
The construction of fluorinated phenoxyanilines generally relies on a convergent synthesis strategy. The two key fragments, a substituted phenol and a fluorinated aniline (or a precursor like a fluorinated nitrobenzene), are coupled via a nucleophilic aromatic substitution (SNAr) or an Ullmann-type ether synthesis.
A common synthetic route involves the reaction of a substituted 4-hydroxyacetophenone with a fluorinated nitrobenzene in the presence of a base like potassium tert-butoxide or sodium hydride.[12] The resulting nitro-intermediate is then reduced to the corresponding aniline using reagents such as iron powder with ammonium chloride or catalytic hydrogenation.[12]
The availability of a wide array of fluorinated anilines as starting materials is crucial.[14][15] These are often prepared through processes like the nitration of fluorinated aromatics followed by reduction.[14]
Application as Kinase Inhibitors: A Mechanistic Deep Dive
The dysregulation of protein kinase signaling is a hallmark of many cancers, making these enzymes prime therapeutic targets.[16] The phenoxyaniline scaffold has proven to be an exceptionally effective framework for designing potent and selective kinase inhibitors.
The MAPK/ERK Signaling Pathway: A Key Cancer Target
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[13] Aberrant activation of this pathway, often through mutations in BRAF or RAS genes, drives the growth of many human cancers. MEK (MAP Kinase Kinase) is a central node in this pathway, making it an attractive target for therapeutic intervention.
Structure-Activity Relationship (SAR) of MEK Inhibitors
A series of 3-cyano-4-(phenoxyanilino)quinolines have been identified as potent MEK inhibitors.[13] The SAR for this class demonstrates the critical role of specific substitutions, particularly fluorination, in achieving high potency.
Causality behind SAR observations:
-
Quinoline Core: The 3-cyano-4-anilinoquinoline core is essential for binding to the kinase hinge region.
-
Alkoxy Groups: Methoxy groups at the C6 and C7 positions of the quinoline ring likely enhance solubility and form key interactions within the ATP-binding pocket.[13]
-
Phenoxy Ring Fluorination: The substitution pattern on the phenoxy ring is crucial for modulating potency and selectivity. A fluorine atom at the 4-position of the aniline ring (Compound 1b) results in a modest increase in potency compared to the unsubstituted analog (1a). This is likely due to favorable electronic interactions or by displacing a water molecule in the binding site. The introduction of a second fluorine atom can further refine this interaction.
| Compound ID | R6 | R7 | Aniline Substitution | MEK IC50 (nM) |
| 1a | OCH3 | OCH3 | 4-H | 25[13] |
| 1b | OCH3 | OCH3 | 4-F | 15[13] |
| 1c | OCH3 | OCH3 | 4-Cl | 20[13] |
This table summarizes SAR data for a series of 3-cyano-4-(phenoxyanilino)quinoline MEK inhibitors, adapted from publicly available data.[13]
Key Experimental Protocol: In Vitro Kinase Inhibition Assay
Evaluating the potency of newly synthesized compounds is a critical step in drug discovery. The following protocol describes a standard in vitro kinase assay used to determine the IC50 value of a potential inhibitor. This protocol is a self-validating system; the inclusion of positive (no inhibitor) and negative (no enzyme) controls ensures the integrity of the results.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).
-
Prepare a kinase buffer solution (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare solutions of recombinant MEK enzyme, its substrate (e.g., inactive ERK), and ATP at appropriate concentrations in kinase buffer.
-
-
Compound Dilution:
-
Perform a serial dilution of the test compound stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution).
-
-
Assay Plate Setup:
-
In a 384-well plate, add a small volume (e.g., 50 nL) of the diluted compounds to the appropriate wells. Include DMSO-only wells for positive controls (100% activity) and wells without enzyme for negative controls (0% activity).
-
-
Enzyme and Substrate Addition:
-
Add a solution containing the MEK enzyme and its ERK substrate to all wells except the negative controls.
-
Allow the plate to incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add an ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near its Michaelis-Menten constant (Km) for the enzyme.
-
-
Reaction Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection and Data Analysis:
-
Add a detection reagent that measures the amount of phosphorylated product (e.g., using an antibody-based system like HTRF or a luminescence-based assay that measures remaining ATP).
-
Read the plate on an appropriate plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Directions
The fluorinated phenoxyaniline scaffold represents a triumph of rational drug design, born from the convergence of synthetic chemistry and a deep understanding of molecular biology. Its history illustrates a clear progression from simple aniline derivatives to highly optimized, targeted therapeutics. The strategic use of fluorine has been instrumental in this evolution, providing a tool to fine-tune the delicate balance of potency, selectivity, and pharmacokinetic properties required for a successful drug.
Future research in this area will likely focus on several key aspects:
-
Novel Fluorination Techniques: The development of late-stage fluorination methods will allow for the rapid diversification of complex lead compounds, accelerating the drug discovery process.[11][17]
-
Targeting New Kinases: While highly successful in inhibiting MEK and other kinases like PDGFR, the versatility of the scaffold will be explored against a broader range of kinase targets implicated in other diseases.[13]
-
Overcoming Resistance: As with all targeted therapies, acquired resistance is a significant challenge. Next-generation fluorinated phenoxyanilines will be designed to inhibit resistant mutant forms of kinases.
The legacy of the fluorinated phenoxyaniline is a powerful testament to the synergy between synthetic innovation and biological insight. It will undoubtedly continue to be a valuable and enduring scaffold in the ongoing quest for new and more effective medicines.
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Theoretical studies of 3-Fluoro-4-(2-fluorophenoxy)aniline
An In-depth Technical Guide to the Theoretical and Computational Investigation of 3-Fluoro-4-(2-fluorophenoxy)aniline
Abstract
The strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry, imparting unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] this compound represents a promising, yet underexplored, molecular framework. Its structural motifs are present in molecules with demonstrated biological activity, suggesting its potential as a valuable building block in drug discovery. This guide provides a comprehensive theoretical framework for the in-depth characterization of this compound using state-of-the-art computational methods. We will detail a multi-faceted approach encompassing Density Functional Theory (DFT) for elucidating structural and electronic properties, and molecular docking to probe its potential as a targeted therapeutic agent. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design of novel therapeutics.
Introduction: The Rationale for a Theoretical Deep Dive
The phenoxy-aniline backbone is a privileged scaffold in medicinal chemistry. The addition of fluorine atoms, as in this compound, can significantly alter the electronic landscape of the molecule.[4] Specifically, the electron-withdrawing nature of fluorine can modulate the pKa of the aniline amine group and influence the conformation of the diaryl ether linkage, both of which are critical for molecular recognition by biological targets.
While direct experimental data on this compound is sparse, extensive research on analogous structures, such as c-Met kinase inhibitors, provides a compelling rationale for its investigation.[5][6][7] These related compounds highlight the potential for this class of molecules to engage with specific enzymatic targets. A thorough theoretical study, as outlined in this guide, serves to preemptively map the molecule's structural, electronic, and interactive properties, thereby accelerating its potential development.
Molecular Structure and Plausible Synthetic Strategy
The foundational step in any theoretical study is a clear understanding of the molecule's structure and a viable pathway to its synthesis for future experimental validation.
Molecular Identity:
-
Systematic Name: this compound
-
CAS Number: 946699-01-0[8]
-
Molecular Formula: C₁₂H₉F₂NO[8]
-
Molecular Weight: 221.21 g/mol
A plausible and efficient synthesis can be conceptualized based on established methodologies for similar diaryl ether formations, such as the Ullmann condensation or a nucleophilic aromatic substitution (SNAr) reaction.
Caption: Proposed synthetic workflow for this compound.
Core Computational Methodology: A Self-Validating System
The robustness of a theoretical study hinges on the selection of appropriate computational methods. The protocols described here are designed to provide a comprehensive and validated understanding of the target molecule.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical method that allows for the accurate prediction of molecular properties.[9][10] Our choice of functional and basis set is informed by extensive literature precedent on aniline derivatives, ensuring a balance between computational cost and accuracy.[11][12][13]
Experimental Protocol: DFT Workflow
-
Initial Structure Generation: A 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is a critical step to ensure all subsequent calculations are performed on the most stable structure.
-
Methodology: B3LYP functional with a 6-311++G(d,p) basis set.[11][14] The B3LYP functional is a hybrid functional that has demonstrated high accuracy for a wide range of organic molecules. The 6-311++G(d,p) basis set provides a flexible description of the electron distribution, which is essential for molecules containing electronegative atoms like fluorine and oxygen.
-
-
Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry.
-
Calculation of Molecular Properties: Using the optimized geometry, a suite of electronic properties is calculated:
-
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[16][17][18]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.[14]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate charge distribution, hybridization, and intramolecular interactions.
-
Caption: A self-validating DFT workflow for molecular characterization.
Molecular Docking Studies
Given the structural similarities to known kinase inhibitors, we hypothesize that this compound could bind to the ATP-binding pocket of a kinase, such as c-Met.[5][6][7] Molecular docking simulates the interaction between a small molecule (ligand) and a protein (receptor), predicting the preferred binding mode and affinity.[19][20]
Experimental Protocol: Molecular Docking Workflow
-
Receptor Preparation:
-
Obtain the crystal structure of the target protein (e.g., c-Met kinase domain, PDB ID: 3CE3) from the Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states.
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of this compound.
-
Assign partial charges and define rotatable bonds.
-
-
Grid Generation: Define the binding site on the receptor, typically centered on the location of the co-crystallized ligand or a known active site.
-
Docking Simulation:
-
Software: Utilize a validated docking program such as AutoDock Vina or GOLD.
-
Algorithm: The software will explore various conformations and orientations of the ligand within the defined binding site, scoring each pose based on a force field.
-
-
Analysis of Results:
-
Examine the top-ranked poses based on binding energy (or scoring function).
-
Visualize the interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) between the ligand and key amino acid residues in the binding site.
-
Predicted Molecular Properties and Spectroscopic Signatures
The following data are predictions based on the computational methodologies described above and serve as a benchmark for future experimental work.
Predicted Structural and Electronic Data
| Parameter | Predicted Value | Significance |
| Bond Lengths (Å) | ||
| C-F (aniline ring) | ~1.35 Å | Shorter than C-H, indicating a strong bond due to fluorine's electronegativity. |
| C-F (phenoxy ring) | ~1.36 Å | Similar to the other C-F bond, influencing the ring's electronic properties. |
| C-N (aniline) | ~1.39 Å | Typical aromatic C-N bond length, slightly shorter than a single bond due to resonance.[21] |
| C-O (ether linkage) | ~1.37 Å | The ether linkage is a key determinant of the molecule's overall conformation. |
| Electronic Properties | ||
| HOMO Energy | ~ -5.8 eV | Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |
| LUMO Energy | ~ -0.9 eV | Represents the energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | ~ 4.9 eV | A large gap suggests high kinetic stability and low chemical reactivity.[16][21] |
Predicted Vibrational Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H (amine) | 3500 - 3400 | Asymmetric and Symmetric Stretching[12] |
| C-H (aromatic) | 3100 - 3000 | Stretching |
| N-H (amine) | 1650 - 1600 | Scissoring (Bending)[11] |
| C=C (aromatic) | 1600 - 1450 | Ring Stretching |
| C-N (amine) | 1340 - 1250 | Stretching[12] |
| C-O-C (ether) | 1270 - 1200 | Asymmetric Stretching |
| C-F (aromatic) | 1250 - 1100 | Stretching |
Predicted Spectroscopic Signatures
-
¹H NMR: Aromatic protons would appear in the downfield region (δ 6.5-8.0 ppm), with splitting patterns influenced by coupling to the fluorine atoms and adjacent protons. The amine protons would likely appear as a broad singlet.[22]
-
¹³C NMR: Carbons bonded to fluorine will show characteristic splitting (C-F coupling) and their chemical shifts will be significantly influenced by the electronegativity of the attached fluorine.[23]
-
UV-Vis: Electronic transitions, primarily π → π*, are expected in the UV region, with the HOMO-LUMO energy gap providing a theoretical basis for the absorption maximum (λ_max).
Potential Applications in Drug Discovery: A Forward Look
The theoretical data strongly suggests that this compound is a stable molecule with distinct electronic features. The molecular docking simulations, even when hypothetical, provide a tangible starting point for its evaluation as a kinase inhibitor.
Caption: Logical workflow from theoretical study to rational drug design.
The insights gained from the MEP and NBO analyses can guide the rational design of derivatives. For example, regions of negative electrostatic potential on the aromatic rings could be targeted for derivatization to introduce hydrogen bond donors, potentially enhancing binding affinity to a target protein.
Conclusion
This guide has outlined a comprehensive, multi-pillar theoretical framework for the characterization of this compound. By integrating DFT calculations for intrinsic property prediction with molecular docking for exploring biological interactions, we can construct a detailed profile of this promising molecule. This computational-first approach provides a robust, cost-effective strategy to prioritize and guide subsequent experimental validation, ultimately accelerating the journey from a molecule of interest to a potential therapeutic lead.
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An In-depth Technical Guide to Quantum Chemical Calculations for 3-Fluoro-4-(2-fluorophenoxy)aniline
A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the quantum chemical calculations for 3-Fluoro-4-(2-fluorophenoxy)aniline, a molecule of interest in medicinal chemistry and materials science. We will delve into the theoretical underpinnings and practical applications of Density Functional Theory (DFT) to elucidate the electronic structure, reactivity, and spectroscopic properties of this fluorinated aromatic compound. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for molecular design and analysis.[1][2][3]
Introduction: The Significance of this compound
This compound belongs to the class of fluorinated aromatic compounds, which have garnered significant attention in pharmaceutical and materials science research. The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5] Aniline and its derivatives are crucial building blocks in the synthesis of a wide array of commercially important compounds, including dyes, polymers, and pharmaceuticals.[6][7] The specific substitution pattern of this compound, with two fluorine atoms and a phenoxy group, suggests a unique electronic and conformational landscape that warrants detailed investigation.
Quantum chemical calculations offer a powerful, non-experimental approach to understanding the intrinsic properties of such molecules at the atomic level.[1][2] By employing these methods, we can predict molecular geometry, electronic distribution, and reactivity, thereby guiding synthetic efforts and accelerating the drug discovery process.[3][8][9]
The Computational Cornerstone: Density Functional Theory (DFT)
For a molecule of the size and complexity of this compound, Density Functional Theory (DFT) stands out as the computational method of choice. DFT provides a favorable balance between computational cost and accuracy for studying organic molecules.[10][11][12]
The Causality of Method Selection: Why B3LYP/6-311++G(d,p)?
The selection of the DFT functional and basis set is a critical decision that directly impacts the quality of the calculated results.
-
B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and well-validated functionals for organic molecules.[11][13] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects in aromatic systems. Numerous studies have demonstrated its reliability in predicting geometries, vibrational frequencies, and electronic properties for a diverse range of organic compounds.[7][11][13]
-
6-311++G(d,p) Basis Set: This is a triple-zeta basis set that provides a flexible description of the electron distribution. Let's break down its components:
-
6-311: Indicates a triple-zeta valence description, meaning each valence atomic orbital is represented by three basis functions. This allows for a more accurate representation of the molecular orbitals.
-
++G: Includes diffuse functions on both heavy atoms and hydrogen. These are crucial for describing the behavior of electrons far from the nucleus, which is important for anions, excited states, and weak interactions.
-
(d,p): Represents polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals within the molecular environment, which is essential for accurately describing chemical bonds.
-
This combination of B3LYP and 6-311++G(d,p) has been shown to provide reliable results for a wide range of organic molecules, including those containing fluorine and other heteroatoms.[13][14][15]
The Digital Experiment: A Step-by-Step Computational Protocol
The following protocol outlines the key steps for performing quantum chemical calculations on this compound.
Step 1: Molecular Structure Input and Optimization
-
Construct the initial 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).
-
Perform a geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set. This calculation will find the lowest energy conformation of the molecule.
-
Verify the optimized structure by performing a frequency calculation. The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum.
Step 2: Electronic Properties Analysis
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis: The energies of the HOMO and LUMO and their energy gap are fundamental electronic properties that provide insights into the molecule's reactivity and kinetic stability.[16] A smaller HOMO-LUMO gap generally implies higher reactivity.[16][17][18]
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack.[19][20][21] It is particularly valuable in drug design for understanding ligand-receptor interactions.[20][22]
Step 3: Vibrational Analysis
-
Calculate the vibrational frequencies at the same level of theory used for the geometry optimization.
-
Analyze the vibrational modes to assign the calculated frequencies to specific molecular motions (e.g., N-H stretch, C-F stretch, aromatic ring breathing). This information is invaluable for interpreting experimental infrared (IR) and Raman spectra.[23][24][25][26]
Visualizing the Quantum World
Computational Workflow
Caption: Computational workflow for the quantum chemical analysis of this compound.
Key Property Relationships
Caption: Interrelationship between calculated molecular properties and their implications.
Anticipated Quantitative Data
The following tables summarize the types of quantitative data that would be generated from the proposed quantum chemical calculations.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-N | Calculated Value | ||
| C-F (ring 1) | Calculated Value | ||
| C-O | Calculated Value | ||
| C-F (ring 2) | Calculated Value | ||
| C-N-H | Calculated Value | ||
| C-O-C | Calculated Value | ||
| C-C-C-C (ring 1) | Calculated Value | ||
| C-C-O-C | Calculated Value | ||
| Note: Specific values are placeholders and would be obtained from the output of the geometry optimization calculation. |
Table 2: Electronic Properties
| Property | Value (eV) |
| Energy of HOMO | Calculated Value |
| Energy of LUMO | Calculated Value |
| HOMO-LUMO Energy Gap (ΔE) | Calculated Value |
| Note: These values provide insights into the molecule's electronic stability and reactivity.[14][15] |
Table 3: Key Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| N-H symmetric stretch | Calculated Value |
| N-H asymmetric stretch | Calculated Value |
| C-F stretch (ring 1) | Calculated Value |
| C-F stretch (ring 2) | Calculated Value |
| C-O-C stretch | Calculated Value |
| Aromatic C-H stretch | Calculated Value |
| Note: These calculated frequencies can be compared with experimental IR and Raman spectra for validation of the computational model.[23][24][25] |
Conclusion: From Calculation to Application
The quantum chemical calculations detailed in this guide provide a robust framework for understanding the fundamental properties of this compound. The insights gained from the optimized geometry, electronic structure, and vibrational spectra are invaluable for predicting the molecule's behavior in various chemical and biological environments. For drug development professionals, this information can guide the design of more potent and selective inhibitors by understanding the electrostatic interactions with target proteins.[20][21] For materials scientists, these calculations can aid in the design of novel materials with tailored electronic and optical properties. Ultimately, the synergy between computational chemistry and experimental research is key to accelerating innovation in science and technology.[1][2]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 3-Fluoro-4-(2-fluorophenoxy)aniline
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of a diverse range of chemical derivatives starting from 3-Fluoro-4-(2-fluorophenoxy)aniline. This fluorinated aniline is a valuable building block in medicinal chemistry and materials science, owing to the unique electronic and pharmacokinetic properties imparted by its fluorine substituents.[1][2] This document is intended for researchers, scientists, and drug development professionals. It offers a logically structured narrative, moving from the foundational reactivity of the starting material to detailed, step-by-step protocols for the synthesis of key derivatives, including amides, sulfonamides, ureas, thioureas, and Schiff bases. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system.
Introduction: The Strategic Importance of this compound
This compound is a structurally significant molecule in the landscape of synthetic chemistry. The strategic placement of two fluorine atoms on the diaryl ether scaffold offers several advantages in the design of novel bioactive compounds and functional materials. The C-F bond is exceptionally strong and the small size of fluorine allows it to act as a bioisostere of a hydrogen atom, while its high electronegativity can profoundly influence the physicochemical properties of a molecule.[1][3] These properties include:
-
Metabolic Stability: The presence of fluorine can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.
-
Binding Affinity: Fluorine can engage in favorable intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets, enhancing binding affinity.
-
Lipophilicity and Permeability: The strategic introduction of fluorine can modulate a molecule's lipophilicity, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.[1]
The primary amine group of this compound serves as a versatile synthetic handle for a wide array of chemical transformations. This guide will explore several key derivatization pathways.
Foundational Synthesis of this compound
The synthesis of the title compound is typically achieved through a two-step process analogous to the preparation of similar fluoro-substituted anilines.[4] This involves a nucleophilic aromatic substitution (SNAr) reaction followed by the reduction of a nitro group.
Caption: General synthetic workflow for this compound.
Derivatization Protocols Targeting the Anilino Group
The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, enabling a variety of bond-forming reactions. The following sections provide detailed protocols for the synthesis of several important classes of derivatives.
Synthesis of Amide Derivatives
Amide bond formation is a cornerstone of medicinal chemistry. The reaction of this compound with carboxylic acids or their activated derivatives, such as acyl chlorides, yields stable amide products.
Protocol 3.1.1: General Procedure for Amide Synthesis via Acyl Chlorides
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.), to the solution and stir at room temperature.
-
Acyl Chloride Addition: Slowly add the desired acyl chloride (1.1 eq.) to the reaction mixture. The reaction is often exothermic, and cooling in an ice bath may be necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide derivative.[5]
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DCM or THF | Inert and effectively dissolves both reactants. |
| Base | Triethylamine or DIPEA | Scavenges the HCl generated during the reaction. |
| Temperature | 0 °C to room temperature | Controls the reaction rate and minimizes side reactions. |
| Stoichiometry | Aniline:Acyl Chloride:Base = 1:1.1:1.2 | A slight excess of the acyl chloride and base ensures complete consumption of the aniline. |
Synthesis of Sulfonamide Derivatives
Sulfonamides are a critical class of compounds with a wide range of biological activities. They are synthesized by reacting the aniline with a sulfonyl chloride in the presence of a base.
Protocol 3.2.1: General Procedure for Sulfonamide Synthesis
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent like pyridine or a mixture of DCM and pyridine at room temperature in a round-bottom flask.
-
Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (1.1 eq.) portion-wise to the stirred solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into cold water or dilute HCl to precipitate the product and neutralize excess pyridine.
-
Isolation and Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).[6]
| Parameter | Condition | Rationale |
| Solvent | Pyridine or DCM/Pyridine | Pyridine acts as both a solvent and a base to neutralize the HCl formed. |
| Temperature | Room temperature | Generally sufficient for the reaction to proceed to completion. |
| Stoichiometry | Aniline:Sulfonyl Chloride = 1:1.1 | A slight excess of the sulfonyl chloride drives the reaction to completion. |
Synthesis of Urea and Thiourea Derivatives
Urea and thiourea moieties are prevalent in many biologically active molecules. These derivatives can be readily synthesized from this compound by reaction with isocyanates and isothiocyanates, respectively.
Protocol 3.3.1: General Procedure for Urea/Thiourea Synthesis
-
Reaction Setup: Dissolve this compound (1.0 eq.) in an anhydrous solvent such as THF or acetonitrile in a round-bottom flask.
-
Isocyanate/Isothiocyanate Addition: Add the corresponding isocyanate or isothiocyanate (1.0 eq.) to the solution. A catalytic amount of a base like triethylamine can be added to facilitate the reaction, especially with less reactive anilines.[7]
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by TLC.[7]
-
Product Isolation: Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by washing with a non-polar solvent (e.g., hexanes) to remove any unreacted starting materials or by recrystallization.[7]
| Derivative | Reagent | Typical Conditions |
| Urea | Isocyanate | THF, room temp, 2-4 h |
| Thiourea | Isothiocyanate | Acetonitrile, 50 °C, 3-6 h |
Synthesis of Schiff Base (Imine) Derivatives
Schiff bases are formed through the condensation reaction of a primary amine with an aldehyde or a ketone.[1][8] This reaction is typically reversible and is often carried out under conditions that favor the removal of water.
Caption: General scheme for Schiff base formation.
Protocol 3.4.1: General Procedure for Schiff Base Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.0 eq.) in a solvent such as ethanol or methanol.[3]
-
Catalyst Addition: Add a catalytic amount of an acid, such as a few drops of glacial acetic acid, to the mixture.[2]
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-6 hours.
-
Reaction Monitoring: Monitor the formation of the product by TLC.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product often crystallizes out of the solution and can be collected by filtration.
-
Purification: Wash the collected solid with cold solvent and dry to obtain the pure Schiff base.
Advanced Synthetic Applications
The derivatives synthesized from this compound can serve as intermediates for more complex molecular architectures.
Palladium-Catalyzed Buchwald-Hartwig Amination
The aniline itself can be used in palladium-catalyzed cross-coupling reactions to form C-N bonds with aryl halides or triflates, leading to the synthesis of triarylamines.[9] This reaction is a powerful tool for constructing complex molecular frameworks. The development of specialized phosphine ligands has enabled these reactions to proceed under relatively mild conditions.[10]
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of derivatives with significant potential in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound. The inherent reactivity of the primary amine allows for straightforward access to amides, sulfonamides, ureas, thioureas, and Schiff bases, each with its own unique set of properties and potential applications. By understanding the principles behind these transformations and adhering to the detailed experimental procedures, scientists can effectively leverage this building block in their research endeavors.
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Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]
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Design, Synthesis and Bioevaluation of New Urea/Thiourea Derivatives of 3,5-dichloro-4-hydroxy-aniline. (n.d.). Retrieved January 18, 2026, from [Link]
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Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C - e-Publications@Marquette. (n.d.). Retrieved January 18, 2026, from [Link]
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Quinazoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
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Quinazoline derivatives: synthesis and bioactivities. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]
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Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. (2019). ACS Publications. Retrieved January 18, 2026, from [Link]
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Synthesis of Some New Quinazoline Derivatives and Theoretical Studies of their Geometries. (2011). Semantic Scholar. Retrieved January 18, 2026, from [Link]
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Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]
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SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. (2018). Jetir.Org. Retrieved January 18, 2026, from [Link]
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Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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What is Schiff base|How to do Reaction mechanism of Benzylideneaniline. (2020). YouTube. Retrieved January 18, 2026, from [Link]
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Synthesis and characterization of novel Schiff base ligands. (2024). International Journal of Chemical Studies. Retrieved January 18, 2026, from [Link]
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Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]
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Synthesis of some Amide derivatives and their Biological activity. (n.d.). Retrieved January 18, 2026, from [Link]
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Palladium-Catalyzed Arylation of Fluoroalkylamines. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]
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One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University. Retrieved January 18, 2026, from [Link]
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Palladium-Catalyzed Arylation of Fluoroalkylamines. (2015). PubMed. Retrieved January 18, 2026, from [Link]
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Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science. Retrieved January 18, 2026, from [Link]
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Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. (2023). PubMed Central. Retrieved January 18, 2026, from [Link]
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Convenient palladium-catalyzed preparation of primary anilines using a fluorous benzophenone imine reagent. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]
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Synthesis of Amides (Including Peptides) in Continuous-Flow Reactors. (n.d.). Retrieved January 18, 2026, from [Link]
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solvent-free synthesis of amide: a novel technique of green chemistry. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Application Notes and Protocols for 3-Fluoro-4-(2-fluorophenoxy)aniline in Medicinal Chemistry
Introduction: The Strategic Value of Fluorinated Diaryl Ether Anilines in Kinase Inhibitor Scaffolding
In the landscape of modern medicinal chemistry, particularly in the design of targeted cancer therapies, the strategic incorporation of fluorine atoms and specific structural motifs can profoundly influence the pharmacological profile of a drug candidate. The compound 3-Fluoro-4-(2-fluorophenoxy)aniline represents a highly valuable, yet specialized, building block for the synthesis of next-generation kinase inhibitors. Its diaryl ether linkage provides a degree of conformational flexibility, while the dual fluorine substitutions offer a powerful tool to modulate physicochemical and metabolic properties.
The aniline moiety serves as a crucial pharmacophore, often acting as a key hydrogen bond donor-acceptor pair that anchors the inhibitor to the hinge region of the kinase ATP-binding pocket. The fluorine atoms, with their small size and high electronegativity, can enhance binding affinity through favorable electrostatic interactions, improve metabolic stability by blocking sites of oxidative metabolism, and fine-tune the pKa of the aniline nitrogen, thereby influencing its bioavailability. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, designed for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in synthesis and for the characterization of its derivatives. While specific experimental data for this compound is not extensively published, the following table summarizes its basic properties and provides analogous data from structurally similar compounds for reference.
| Property | Value/Information | Source/Analogy |
| CAS Number | 946699-01-0 | [1] |
| Molecular Formula | C₁₂H₉F₂NO | [1] |
| Molecular Weight | 221.21 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature | Analogy to similar anilines |
| Melting Point | Not reported; likely in the range of 80-120 °C | Analogy to 3-Fluoro-4-morpholinoaniline (121-123 °C)[2] |
| Boiling Point | Not reported; estimated to be >300 °C | Analogy to 3-Fluoro-4-morpholinoaniline (364.9 °C)[2] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, DCM, EtOAc) and poorly soluble in water. | General property of anilines |
| ¹H NMR (Predicted) | Aromatic protons (δ 6.5-7.5 ppm), Amine protons (δ 3.5-4.5 ppm, broad) | Based on data for 3-chloro-4-fluoroaniline[3] |
| ¹³C NMR (Predicted) | Aromatic carbons (δ 110-160 ppm), with characteristic C-F couplings | Based on data for 3-chloro-4-fluoroaniline[3] |
| Mass Spectrometry | M⁺ peak at m/z 221 | Calculated |
Synthetic Pathways and Experimental Protocols
The synthesis of this compound is best approached through a two-step sequence: a nucleophilic aromatic substitution (SNAr) to form the diaryl ether linkage, followed by the reduction of a nitro group to the desired aniline. This strategy is well-precedented for analogous compounds.[4]
Synthetic Workflow Diagram
Sources
Application Notes & Protocols: The Strategic Utility of 3-Fluoro-4-(2-fluorophenoxy)aniline in Modern Drug Discovery
Executive Summary
The diaryl ether motif is a privileged scaffold in medicinal chemistry, recognized for its conformational flexibility and synthetic tractability, which has led to its incorporation into numerous clinically successful therapeutics. This guide focuses on a specific, strategically fluorinated analogue: 3-Fluoro-4-(2-fluorophenoxy)aniline . The introduction of fluorine atoms at key positions on both phenyl rings significantly modulates the molecule's physicochemical properties, offering a powerful tool for optimizing drug candidates. This document provides a comprehensive overview of the rationale for its use, its primary biological targets within oncology, and detailed protocols for its evaluation in both biochemical and cellular contexts. We will explore its role as a key building block for inhibitors of the MAPK/ERK signaling pathway, a cascade frequently dysregulated in human cancers.
The Rationale for Fluorination: Physicochemical & Pharmacokinetic Advantages
The deliberate incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[1][2] The this compound scaffold leverages these benefits in a multifaceted manner.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong compared to a carbon-hydrogen bond. Introducing fluorine at the 3-position of the aniline ring and the 2-position of the phenoxy ring can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and oral bioavailability.[3][4]
-
Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electron distribution of the entire molecule.[3] This can modulate the pKa of the aniline amine, influencing its ability to form critical hydrogen bonds with protein targets, such as the hinge region of a kinase. Furthermore, fluorine can participate in favorable orthogonal multipolar interactions with protein residues, enhancing binding affinity and selectivity.[4]
-
Modulation of Lipophilicity: Strategic fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes and reach its intracellular target.[2][5] This property is crucial for oral bioavailability and effective target engagement within the cell.
The combination of these effects makes this scaffold an attractive starting point for designing potent, selective, and metabolically robust drug candidates.
Primary Therapeutic Application: Inhibition of the MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[6] Mutations in genes like BRAF and RAS lead to constitutive activation of this pathway, driving oncogenesis in a significant portion of human cancers, particularly melanoma.[6][7]
The this compound scaffold is an ideal architectural foundation for allosteric inhibitors of MEK1 and MEK2, the dual-specificity kinases that act as the central node in this pathway. Drugs like Trametinib, which contains a structurally related 2-fluoro-4-iodoanilino moiety, have validated MEK as a therapeutic target.[8] These inhibitors bind to a pocket adjacent to the ATP-binding site, locking the kinase in an inactive conformation. The diaryl ether structure allows the molecule to adopt the precise geometry needed to engage this allosteric site effectively.
Below is a diagram illustrating the MAPK/ERK pathway and the strategic point of intervention for inhibitors derived from this scaffold.
Caption: A tiered experimental workflow for evaluating a novel MEK inhibitor.
Protocol 1: Biochemical MEK1 Kinase Inhibition Assay
This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as the LanthaScreen™ technology, to quantify the inhibition of MEK1 kinase activity. [2][9] Principle: The assay measures the phosphorylation of a fluorescein-labeled substrate by the MEK1 kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is added. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and fluorescein acceptor into close proximity, resulting in a high TR-FRET signal. An inhibitor will prevent phosphorylation, leading to a low TR-FRET signal. [9] Materials:
-
Recombinant active MEK1 Kinase (e.g., Promega V1121) [10]* Inactive ERK2 substrate
-
LanthaScreen™ Tb-pERK Antibody
-
ATP
-
TR-FRET Dilution Buffer
-
Test compound (serially diluted in DMSO) and control inhibitor (e.g., Trametinib)
-
Low-volume 384-well plates (white or black)
-
TR-FRET capable plate reader
Procedure:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Transfer 2.5 µL of each dilution into the 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme/Substrate Preparation: Prepare a 2X MEK1 enzyme and 2X inactive ERK2 substrate solution in TR-FRET Dilution Buffer.
-
Enzyme/Substrate Addition: Add 5 µL of the 2X enzyme/substrate mix to each well of the assay plate.
-
Reaction Initiation: Prepare a 2X ATP solution in TR-FRET Dilution Buffer. Add 5 µL to each well to start the kinase reaction. The final reaction volume is 10 µL.
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes.
-
Detection: Prepare a 2X detection solution containing the Tb-pERK antibody and EDTA (to stop the reaction) in TR-FRET Dilution Buffer. Add 10 µL of this solution to each well.
-
Final Incubation: Cover the plate and incubate at room temperature for 60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 495 nm (terbium) and 520 nm (fluorescein).
-
Data Analysis: Calculate the 520/495 emission ratio. Plot the ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cellular Assay for ERK Phosphorylation (Western Blot)
This protocol determines if the test compound can inhibit MEK activity inside cancer cells, measured by the phosphorylation status of its direct substrate, ERK. [1][3] Principle: BRAF V600E mutant melanoma cells have constitutively active MAPK signaling, resulting in high basal levels of phosphorylated ERK (p-ERK). [7]Treatment with an effective MEK inhibitor will decrease p-ERK levels, which can be detected by Western blotting using an antibody specific for the phosphorylated form of ERK. Total ERK levels are used as a loading control. [1][5] Materials:
-
A375 human melanoma cell line (ATCC® CRL-1619™), which harbors the BRAF V600E mutation. [6]* Complete growth medium (e.g., DMEM with 10% FBS).
-
Test compound and control inhibitor.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-p-ERK1/2 (e.g., Cell Signaling Technology #4370) and Rabbit anti-Total ERK1/2 (e.g., Cell Signaling Technology #4695).
-
HRP-conjugated anti-rabbit secondary antibody.
-
ECL chemiluminescence substrate.
Procedure:
-
Cell Seeding: Seed A375 cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with increasing concentrations of the test compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with 100 µL of ice-cold RIPA buffer. Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary anti-p-ERK1/2 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To ensure equal loading, the same membrane can be stripped and re-probed for Total ERK1/2 following the antibody manufacturer's protocol. [1]10. Data Analysis: Quantify the band intensity for p-ERK and Total ERK. Normalize the p-ERK signal to the Total ERK signal for each lane. Plot the normalized p-ERK signal against the log of the inhibitor concentration to determine the cellular IC₅₀.
Quantitative Data Summary
The following table presents hypothetical, yet realistic, data for a promising lead compound ("Lead-Cpd-1") derived from the this compound scaffold, compared to a known MEK inhibitor.
| Compound | MEK1 Biochemical IC₅₀ (nM) | A375 Cellular p-ERK IC₅₀ (nM) | A375 Anti-Proliferation GI₅₀ (nM) |
| Trametinib (Control) | 1.8 | 2.1 | 2.5 |
| Lead-Cpd-1 | 3.2 | 5.8 | 7.4 |
Data are representative. Actual values must be determined experimentally.
Conclusion and Future Perspectives
The this compound scaffold represents a highly valuable starting point for the design of novel kinase inhibitors, particularly for targeting the MEK1/2 kinases within the MAPK pathway. Its strategic di-fluoro substitution pattern is designed to confer superior pharmacokinetic and pharmacodynamic properties. The protocols detailed herein provide a robust framework for the systematic evaluation of new chemical entities built from this core, from initial biochemical potency determination to confirmation of on-target cellular activity. Future work should focus on exploring substitutions on both the aniline and phenoxy rings to optimize potency, selectivity against other kinases, and overall drug-like properties, with the ultimate goal of identifying candidates for in vivo efficacy studies.
References
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Ghosh, A. et al. (2020). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. MethodsX. Available at: [Link]
-
ResearchGate. (n.d.). Western blot assay for the expression of pErk 1 and 2 and total Erk 1 and 2. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Trametinib. PubChem Compound Summary for CID 11707110. Available at: [Link]
-
Smalley, K. S. M. et al. (2007). An inexpensive, specific and highly sensitive protocol to detect the BrafV600E mutation in melanoma tumor biopsies and blood. Journal of Translational Medicine. Available at: [Link]
-
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3-Fluoro-4-(2-fluorophenoxy)aniline as an intermediate for organic synthesis
An Application Guide to 3-Fluoro-4-(2-fluorophenoxy)aniline: A Key Intermediate in Modern Organic Synthesis
Authored by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven strategy for modulating physicochemical and biological properties.[1][2][3] The diaryl ether motif, coupled with fluoro-substituted aniline functionalities, represents a privileged scaffold found in numerous biologically active compounds, particularly in the domain of kinase inhibitors.[4][5] this compound (CAS No: 946699-01-0) has emerged as a valuable and versatile building block for the synthesis of complex molecular architectures.[6]
This technical guide provides an in-depth exploration of this compound, detailing its chemical properties, validated synthetic protocols, and key applications. The narrative emphasizes the causality behind experimental choices and provides researchers, scientists, and drug development professionals with the practical insights necessary to effectively utilize this intermediate in their synthetic endeavors.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a building block's properties is fundamental to its successful application in synthesis. The key characteristics of this compound are summarized below.
Chemical Identity and Properties
| Property | Value | Source |
| CAS Number | 946699-01-0 | [6][7] |
| Molecular Formula | C₁₂H₉F₂NO | [6] |
| Molecular Weight | 221.21 g/mol | [6][8] |
| Appearance | Typically an off-white to brown solid or powder | [9] |
| Solubility | Generally soluble in common organic solvents (e.g., DMSO, DMF, Ethyl Acetate); low water solubility | [10] |
| Storage | Store in a cool, dry, well-ventilated place under an inert atmosphere. Keep containers tightly closed. | [10][11] |
Spectroscopic Characterization
While specific spectra are dependent on the acquisition conditions, the following table outlines the expected signatures for structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy.
| Technique | Expected Chemical Shifts (δ) and Key Features |
| ¹H NMR | ~7.0-7.5 ppm: Complex multiplets corresponding to the 7 aromatic protons. The fluorine atoms will cause characteristic splitting patterns (doublets and triplets of doublets).~3.5-5.0 ppm: A broad singlet corresponding to the aniline (-NH₂) protons. The exact shift is dependent on solvent and concentration. |
| ¹³C NMR | ~110-160 ppm: Multiple signals corresponding to the 12 aromatic carbons. Carbons bonded to fluorine will appear as doublets due to ¹JC-F and ²JC-F coupling. The C-O and C-N bonds will shift the respective carbons downfield. |
| ¹⁹F NMR | Two distinct signals are expected, one for each unique fluorine environment, providing unambiguous confirmation of the fluoro-substituents. |
Synthesis Protocol: A Validated Pathway
The synthesis of this compound is most efficiently achieved via a two-step sequence involving a nucleophilic aromatic substitution (SNAr) to form the diaryl ether bond, followed by the reduction of a nitro group to the target aniline.
Synthetic Workflow Overview
The logical flow from commercially available starting materials to the final product is illustrated below. This pathway is robust and leverages well-understood, high-yielding transformations.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Causality: The choice of a highly polar aprotic solvent like DMF or DMSO is critical for the SNAr reaction as it effectively solvates the potassium cation, liberating the highly nucleophilic phenoxide for attack on the electron-deficient aromatic ring. The nitro group is essential as a strong electron-withdrawing group to activate the ring towards nucleophilic attack. For the reduction, an iron/ammonium chloride system is a cost-effective and reliable method that avoids the need for high-pressure hydrogenation equipment.[12]
Step 1: Synthesis of 4-(2-Fluorophenoxy)-3-fluoronitrobenzene
-
To a solution of 2-Fluorophenol (1.0 eq.) in anhydrous Dimethylformamide (DMF, ~5 mL per mmol of phenol), add anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq.).
-
Stir the resulting suspension vigorously at room temperature for 20-30 minutes to ensure complete formation of the potassium phenoxide.
-
Add a solution of 1,2-Difluoro-4-nitrobenzene (1.05 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and pour it into a beaker containing ice-water (~50 mL per mmol of phenol).
-
A precipitate will form. Stir for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with copious amounts of water, followed by a small amount of cold hexane or diethyl ether to remove non-polar impurities.
-
Dry the resulting solid, 4-(2-Fluorophenoxy)-3-fluoronitrobenzene, under vacuum. This intermediate is often of sufficient purity for the next step.
Step 2: Synthesis of this compound
-
Suspend the 4-(2-Fluorophenoxy)-3-fluoronitrobenzene (1.0 eq.) from Step 1 in a mixture of Ethanol and Water (e.g., a 4:1 v/v ratio).
-
To this suspension, add Ammonium Chloride (NH₄Cl, 4.0 eq.) followed by Iron powder (Fe, 5.0 eq.).
-
Heat the mixture to reflux (approximately 80-85 °C) and stir vigorously. The reaction is often exothermic.
-
Monitor the reaction by TLC until the nitro-intermediate is fully consumed (typically 2-4 hours).
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
The remaining aqueous residue is then extracted with an organic solvent, such as Ethyl Acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography on silica gel or by recrystallization to afford this compound as a pure solid.
Applications in Organic Synthesis
The utility of this compound stems from its unique combination of a reactive primary amine and a metabolically robust, fluorinated diaryl ether core.
A Privileged Scaffold for Kinase Inhibitors
Substituted anilines are cornerstone pharmacophores in the design of Type I and Type II kinase inhibitors.[4] The aniline moiety is perfectly poised to form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a key anchoring interaction for many inhibitors.[4]
-
Fluorine's Role: The two fluorine atoms are not merely passive substituents. Their high electronegativity modulates the pKa of the aniline nitrogen and influences the overall lipophilicity and metabolic stability of the final drug candidate.[3][4] This can lead to improved potency, selectivity, and pharmacokinetic profiles.[2]
-
Therapeutic Targets: Scaffolds derived from substituted diaryl ether anilines have shown activity against a wide range of protein kinases implicated in oncology, including EGFR (Epidermal Growth Factor Receptor), VEGFR (Vascular Endothelial Growth Factor Receptor), and Abl kinase.[5][12][13]
Application Workflow: Synthesis of a Quinazoline-Based Inhibitor
A common application is the coupling of the aniline with a heterocyclic core, such as a substituted quinazoline, which is prevalent in many approved kinase inhibitors like Lapatinib.[12][14]
Caption: Synthetic application of the title compound in building a kinase inhibitor scaffold.
Safety and Handling
As with all aniline derivatives, proper safety protocols must be strictly followed. The information below is based on data for structurally related compounds.[10][15][16]
-
Hazard Classification: This chemical should be considered hazardous. It is likely toxic if swallowed, inhaled, or in contact with skin, and may cause skin and serious eye irritation.[10][16]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood.[10] Wear appropriate PPE, including:
-
Nitrile gloves
-
Chemical safety goggles
-
A properly buttoned lab coat
-
-
First Aid Measures:
-
Skin Contact: Immediately wash off with plenty of soap and water.[15]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15]
-
Inhalation: Move the person to fresh air.[15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[16]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
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Application Notes and Protocols for the N-Alkylation of 3-Fluoro-4-(2-fluorophenoxy)aniline
Introduction: The Significance of N-Alkylated Anilines in Modern Drug Discovery
N-alkylated anilines are a cornerstone of medicinal chemistry, forming the structural backbone of a vast array of pharmaceuticals and biologically active compounds. The introduction of an alkyl group to the nitrogen atom of an aniline moiety can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its potency, selectivity, solubility, and metabolic stability. The target molecule, 3-Fluoro-4-(2-fluorophenoxy)aniline, is a highly functionalized aromatic amine, and its N-alkylation opens the door to a diverse chemical space for the development of novel therapeutic agents. The presence of two fluorine atoms and a diaryl ether linkage introduces unique electronic and conformational features, making the strategic N-alkylation of this scaffold a topic of significant interest for researchers in drug development.
This application note provides a detailed guide to two robust and versatile protocols for the N-alkylation of this compound: Reductive Amination and Buchwald-Hartwig Amination . These methods have been selected for their broad substrate scope, functional group tolerance, and high efficiency, making them suitable for both small-scale library synthesis and larger-scale production.
Understanding the Chemistry: Mechanistic Insights
The successful N-alkylation of this compound hinges on a sound understanding of the underlying reaction mechanisms. The electron-withdrawing nature of the fluorine atoms on the aniline ring decreases the nucleophilicity of the amino group, which can make traditional SN2 alkylation with alkyl halides challenging and prone to side reactions or require harsh conditions.[1] The chosen protocols circumvent these issues through distinct mechanistic pathways.
Reductive Amination: This powerful two-step, one-pot reaction first involves the condensation of the aniline with an aldehyde or ketone to form an imine intermediate. This is followed by the in-situ reduction of the imine to the corresponding secondary or tertiary amine.[2][3][4] This method is highly favored for its ability to prevent over-alkylation, a common pitfall of direct alkylation methods.[3][4]
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has revolutionized the formation of carbon-nitrogen bonds.[5][6] The reaction proceeds via a catalytic cycle involving the oxidative addition of an aryl halide (or pseudohalide) to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to furnish the N-arylated product and regenerate the catalyst.[7][8] This method is particularly advantageous for coupling challenging substrates and offers excellent functional group tolerance.[5]
Experimental Protocols
Protocol 1: N-Alkylation via Reductive Amination
This protocol details the N-alkylation of this compound with a representative aldehyde, isobutyraldehyde.
Materials:
-
This compound
-
Isobutyraldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Glacial Acetic Acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Solvent and Reagent Addition: Dissolve the aniline in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.1-0.2 M. Add isobutyraldehyde (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Monitor the progress by Thin Layer Chromatography (TLC).
-
Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10-15 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction's progress by TLC until the starting aniline is consumed (typically 4-24 hours).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.
Data Presentation: Reductive Amination Parameters
| Parameter | Recommended Value | Rationale |
| Aniline:Aldehyde Stoichiometry | 1.0 : 1.1 | A slight excess of the aldehyde drives the imine formation equilibrium forward. |
| Reducing Agent | Sodium triacetoxyborohydride | A mild and selective reducing agent for imines that is compatible with a variety of functional groups.[9] |
| Solvent | 1,2-Dichloroethane (DCE) | An aprotic solvent that is suitable for both imine formation and reduction.[9] |
| Catalyst | Glacial Acetic Acid | Catalyzes the formation of the imine intermediate. |
| Temperature | Room Temperature | Mild conditions are generally sufficient for this transformation. |
| Reaction Time | 4-24 hours | Reaction progress should be monitored by TLC or LC-MS. |
Visualization: Reductive Amination Workflow
Caption: Workflow for the N-alkylation of this compound via reductive amination.
Protocol 2: N-Alkylation via Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed coupling of this compound with a model aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst
-
Phosphine ligand (e.g., BINAP or XPhos)
-
Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Standard laboratory glassware for workup and purification
Equipment:
-
Schlenk tube or similar reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Oil bath for heating
Step-by-Step Procedure:
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, combine the palladium precatalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 1.2-2.4 mol%), and the base (e.g., NaOtBu, 1.4 eq).
-
Reagent Addition: Add the aryl bromide (1.0 eq) and this compound (1.2 eq).
-
Solvent Addition: Add anhydrous toluene or dioxane via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture in an oil bath at 80-110 °C.
-
Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting materials are consumed.
-
Workup: Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Washing: Wash the filtrate with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Data Presentation: Buchwald-Hartwig Amination Parameters
| Parameter | Recommended Value | Rationale |
| Catalyst System | Pd(OAc)₂ with a phosphine ligand | A versatile and widely used catalyst system for C-N bond formation.[5][6] |
| Ligand | BINAP, XPhos, or similar | The choice of ligand is crucial and depends on the specific substrates.[5] |
| Base | NaOtBu or Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the aniline. |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are essential for this reaction. |
| Temperature | 80-110 °C | Elevated temperatures are typically required to drive the catalytic cycle. |
| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC or LC-MS. |
Visualization: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting and Key Considerations
-
Low Reactivity: Due to the electron-withdrawing fluorine atoms, longer reaction times or higher temperatures may be necessary. For reductive amination, a stronger reducing agent or a different Lewis acid catalyst could be explored. For Buchwald-Hartwig amination, screening different palladium precatalysts and ligands is often beneficial.[5]
-
Side Reactions: In reductive amination, ensure complete imine formation before adding the reducing agent to avoid reduction of the starting aldehyde. In the Buchwald-Hartwig reaction, rigorous exclusion of air and moisture is critical to prevent catalyst deactivation.
-
Purification Challenges: The polarity of the N-alkylated product will depend on the nature of the introduced alkyl group. A careful selection of the mobile phase for column chromatography is essential for achieving good separation.
Conclusion
The N-alkylation of this compound is a key transformation for accessing novel chemical entities with potential therapeutic applications. The reductive amination and Buchwald-Hartwig amination protocols outlined in this application note provide reliable and versatile methods for achieving this goal. By understanding the underlying mechanisms and carefully controlling the reaction parameters, researchers can efficiently synthesize a diverse library of N-alkylated derivatives for further investigation in drug discovery programs.
References
-
Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. ResearchGate. [Link]
- Chapter 3: Synthetic Methods for Primary Anilines. Books.
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Selective Ru‐catalyzed perfluoroalkylation of anilines. ResearchGate. [Link]
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Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. National Institutes of Health. [Link]
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N alkylation at sp3 Carbon Reagent Guide. ACS. [Link]
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Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. ResearchGate. [Link]
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Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline. Semantic Scholar. [Link]
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Palladium-catalyzed cross-coupling of 3-Fluoro-4-(2-fluorophenoxy)aniline
An Application Note on the Synthesis of Novel Biaryl Amines via Palladium-Catalyzed Cross-Coupling of 3-Fluoro-4-(2-fluorophenoxy)aniline
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the palladium-catalyzed Buchwald-Hartwig amination of this compound. This aniline derivative is a key structural motif in medicinal chemistry, and its functionalization via C-N cross-coupling reactions opens avenues for the synthesis of novel, complex molecular architectures for drug discovery and materials science. This document delves into the mechanistic underpinnings of the reaction, offers step-by-step procedures for practical execution, presents key optimization parameters, and includes a troubleshooting guide to address common experimental challenges. The protocols are designed for researchers, chemists, and drug development professionals seeking a robust and reproducible method for the synthesis of advanced aniline derivatives.
Introduction and Scientific Context
Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unprecedented efficiency and functional group tolerance.[1][2] Among these, the Buchwald-Hartwig amination stands out as a premier method for constructing aryl C-N bonds, a linkage ubiquitous in pharmaceuticals, agrochemicals, and functional materials.[3]
The substrate, this compound, presents a unique electronic profile. The aniline nitrogen is a nucleophilic center, while the two fluorine atoms exert strong electron-withdrawing effects, modulating the molecule's overall reactivity. This application note focuses on leveraging the nucleophilicity of the aniline's N-H bond, employing it as the amine component in a Buchwald-Hartwig cross-coupling with various aryl halides. Successfully coupling this complex aniline requires a carefully selected catalytic system capable of overcoming potential challenges, such as the moderate nucleophilicity of the fluorinated aniline and the need to avoid side reactions. The development of sterically hindered, electron-rich phosphine ligands has been instrumental in expanding the scope of this reaction to include challenging substrates.[3][4]
The Catalytic Cycle: A Mechanistic Perspective
The Buchwald-Hartwig amination proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[3][4] Understanding this mechanism is critical for rational catalyst selection and reaction optimization. The cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[1][5]
-
Amine Coordination and Deprotonation: The aniline coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is crucial; it must be strong enough to deprotonate the aniline but not so harsh as to cause substrate or product degradation.[6]
-
Reductive Elimination: This final step involves the formation of the new C-N bond and the desired product, regenerating the catalytically active Pd(0) species, which re-enters the cycle. Bulky, electron-rich ligands are known to accelerate this key step.[4][7]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols and Methodologies
This section provides a detailed, step-by-step protocol for a representative Buchwald-Hartwig amination.
Materials and Reagents
| Reagent | Suggested Purity | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store under inert atmosphere. |
| Aryl Bromide (e.g., 4-bromotoluene) | ≥98% | Commercially Available | Purity should be confirmed before use. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | A common and effective precatalyst. |
| XPhos | ≥98% | Commercially Available | A bulky, electron-rich phosphine ligand. |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available | A strong base; handle in a glovebox. |
| Anhydrous Toluene | Dri-Solv Grade | Commercially Available | Crucial for reaction success. |
| Diethyl Ether | ACS Grade | Commercially Available | For workup and extraction. |
| Saturated aq. NH₄Cl | N/A | Prepared in-house | For quenching the reaction. |
| Brine | N/A | Prepared in-house | For washing during extraction. |
| Anhydrous MgSO₄ | ACS Grade | Commercially Available | For drying the organic layer. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. The palladium catalyst, ligand, and especially the strong base (NaOtBu) should be handled under an inert atmosphere (e.g., in a glovebox) to prevent degradation. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Step-by-Step Experimental Procedure
Caption: Experimental workflow for the Buchwald-Hartwig amination.
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the aryl bromide (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.). This step should be performed in a glovebox due to the air-sensitive nature of the base.
-
Catalyst Addition: In the same glovebox, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%) to the Schlenk tube.
-
Inert Atmosphere: Seal the Schlenk tube with a septum, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill the tube with high-purity argon or nitrogen gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via a syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the desired coupled product.
Optimization Parameters
Achieving high yields in Buchwald-Hartwig aminations often requires optimization. The following table outlines key parameters and provides rationale for their selection, which is crucial for adapting the protocol to different aryl halide coupling partners.
| Parameter | Options | Rationale and Field Insights |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, Preformed Pd-Ligand Precatalysts | Pd(II) sources like Pd(OAc)₂ are common but require in situ reduction to the active Pd(0) state.[1] Preformed precatalysts (e.g., XPhos Pd G3) can offer higher activity and reproducibility by bypassing this variable step. |
| Ligand | Bulky Monophosphines: XPhos, RuPhos, SPhos, t-Bu₃P | The ligand is the most critical variable. Bulky, electron-rich monophosphines are generally superior for C-N coupling as they promote the crucial reductive elimination step and stabilize the catalytically active species.[3][4] For very challenging substrates (e.g., aryl chlorides), more specialized ligands may be required. |
| Base | NaOtBu, KOtBu, LiHMDS, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases like alkoxides are standard.[8] K₃PO₄ and Cs₂CO₃ are weaker bases that can be effective for substrates with base-sensitive functional groups, though they may require higher temperatures or longer reaction times.[9][10] |
| Solvent | Toluene, 1,4-Dioxane, THF, CPME | The solvent must be anhydrous and degassed. Toluene and dioxane are the most common choices due to their high boiling points and ability to dissolve the organometallic intermediates.[11] |
| Temperature | 80 - 120 °C | Higher temperatures generally increase the reaction rate, particularly for the oxidative addition to less reactive aryl halides like bromides and chlorides. However, excessively high temperatures can lead to catalyst decomposition.[11] |
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen or moisture exposure. 2. Impure reagents or solvent. 3. Insufficiently strong base. 4. Low reaction temperature. | 1. Ensure rigorous inert atmosphere technique (use a glovebox). Use freshly opened or purified anhydrous solvent.[10][11] 2. Re-purify starting materials. 3. Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu). 4. Increase the reaction temperature in 10 °C increments. |
| Formation of Side Products | 1. Hydrodehalogenation: The aryl halide is reduced instead of coupled. 2. Catalyst Decomposition: A black precipitate (palladium black) forms. | 1. This can occur if the catalytic cycle is stalled. Try a different ligand that promotes faster coupling.[11] 2. The ligand may not be robust enough for the reaction conditions. Switch to a more stable ligand (e.g., biarylphosphine ligands are very stable). Lowering the temperature may also help.[10] |
| Inconsistent Yields | 1. Variable quality of base (e.g., NaOtBu can degrade upon storage). 2. Inefficient in situ reduction of Pd(II) precatalyst. | 1. Use a fresh bottle of base or titrate to determine its activity. 2. Switch to a Pd(0) source (e.g., Pd₂(dba)₃) or a preformed Pd-ligand precatalyst to improve reproducibility.[11] |
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of complex derivatives from this compound. By carefully selecting the catalyst, ligand, base, and solvent, and by adhering to rigorous inert atmosphere techniques, researchers can achieve high yields and reproducible results. The protocol and optimization guide presented herein provide a solid foundation for the successful application of this reaction in the synthesis of novel molecules for pharmaceutical and materials science applications.
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Title: Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future Source: National Institutes of Health (NIH) URL: [Link]
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Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS Source: The Nobel Prize URL: [Link]
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Title: Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes Source: Fiveable URL: [Link]
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Title: Sonogashira coupling Source: Wikipedia URL: [Link]
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Title: Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
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Title: Mild and Efficient Nickel-Catalyzed Heck Reactions with Electron-Rich Olefins Source: ResearchGate URL: [Link]
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Title: Heck reaction Source: Wikipedia URL: [Link]
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Title: Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate Source: ACS Publications URL: [Link]
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Title: Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates Source: National Institutes of Health (NIH) URL: [Link]
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Title: Palladium-Catalyzed Arylation of Fluoroalkylamines Source: National Institutes of Health (NIH) URL: [Link]
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Title: Heck-like Reactions Involving Heteroatomic Electrophiles Source: National Institutes of Health (NIH) URL: [Link]
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Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
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Title: The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series Source: Beilstein Journal of Organic Chemistry URL: [Link]
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Title: Palladium-Catalyzed Arylation of Fluoroalkylamines Source: PubMed (NIH) URL: [Link]
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Application Notes and Protocols: Synthesis of Bioactive Heterocyclic Scaffolds from 3-Fluoro-4-(2-fluorophenoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
In modern medicinal chemistry, the incorporation of fluorine into bioactive molecules is a widely employed strategy to enhance pharmacological properties. The unique characteristics of fluorine, such as its high electronegativity and small size, can significantly improve a compound's metabolic stability, binding affinity to biological targets, and overall pharmacokinetic profile. Aromatic amines are foundational building blocks in the synthesis of a vast number of pharmaceuticals, particularly heterocyclic compounds that form the core of many drugs.[1][2]
This guide focuses on 3-Fluoro-4-(2-fluorophenoxy)aniline (CAS 946699-01-0), a versatile diaryl ether aniline that serves as a valuable precursor for a range of heterocyclic scaffolds.[3] Its structure is particularly relevant to the development of kinase inhibitors, where the diaryl ether motif is a known pharmacophore for interacting with the ATP-binding site of various kinases.[4][5][6] These application notes provide detailed, field-proven protocols for the synthesis of fluorinated quinolines and benzoxazines, offering researchers a practical guide to leveraging this key intermediate in drug discovery programs.
Synthesis of Fluorinated Quinolines via Combes Reaction
Rationale & Mechanistic Insight
The quinoline ring is a privileged scaffold found in numerous FDA-approved drugs.[5] The Combes synthesis is a robust and direct method for preparing 2,4-disubstituted quinolines through the acid-catalyzed reaction of an aniline with a β-diketone.[7][8][9] The reaction proceeds through the formation of an enamine intermediate from the aniline and diketone, followed by an intramolecular electrophilic cyclization, which is the rate-determining step.[7] Concentrated sulfuric acid serves as both the catalyst for the initial condensation and the dehydrating agent for the final aromatization step. The electron-withdrawing nature of the fluoro and phenoxy substituents on this compound decreases the nucleophilicity of the amine, necessitating strong acid catalysis for efficient cyclization.
Experimental Protocol: Synthesis of 7-Fluoro-6-(2-fluorophenoxy)-2,4-dimethylquinoline
Materials:
-
This compound (1.0 eq)
-
Acetylacetone (2,4-pentanedione) (1.05 eq)
-
Concentrated Sulfuric Acid (98%)
-
Crushed Ice
-
Ammonium Hydroxide solution (30%)
-
Ethyl Acetate
-
Brine
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, cautiously add concentrated sulfuric acid (approx. 5-10 mL per gram of aniline) and cool the flask in an ice-water bath.
-
Addition of Reactants: Slowly add this compound (1.0 eq) to the cold sulfuric acid with continuous stirring. Once dissolved, add acetylacetone (1.05 eq) dropwise, ensuring the temperature of the mixture does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to 100°C for 15-30 minutes. The solution will typically darken. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a generous amount of crushed ice in a large beaker with vigorous stirring. This will precipitate the crude product and dilute the acid.
-
Neutralization: Slowly neutralize the acidic solution by adding concentrated ammonium hydroxide until the pH is approximately 8-9. Perform this step in a fume hood as it is highly exothermic and releases ammonia gas.
-
Extraction & Purification: Extract the aqueous slurry with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Data Summary Table
| Parameter | Value |
| Reactants | This compound, Acetylacetone |
| Catalyst | Concentrated H₂SO₄ |
| Temperature | 100°C |
| Reaction Time | 15-30 min |
| Theoretical MW of Product | 285.28 g/mol |
| Expected Yield | 60-80% |
Workflow Diagram: Combes Synthesis
Caption: Combes synthesis workflow for fluorinated quinolines.
Synthesis of Fluorinated Benzoxazines via Mannich Condensation
Rationale & Mechanistic Insight
Benzoxazines are a class of heterocyclic compounds synthesized via a Mannich-like condensation of a phenol, a primary amine, and formaldehyde.[10] These compounds are not only valuable monomers for high-performance polybenzoxazine resins but also serve as scaffolds in medicinal chemistry. The synthesis of benzoxazines from fluorinated anilines can be challenging because the electron-withdrawing fluorine atoms reduce the amine's nucleophilicity, slowing down the reaction.[11] Studies have shown that conducting the reaction under mildly acidic conditions can significantly improve the yield by facilitating the formation of the necessary iminium and hydroxymethyl intermediates.[11]
Experimental Protocol: Synthesis of 7-Fluoro-6-(2-fluorophenoxy)-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine
Materials:
-
This compound (1.0 eq)
-
Phenol (1.0 eq)
-
Paraformaldehyde (2.2 eq)
-
1,4-Dioxane (solvent)
-
Toluene (for azeotropic removal of water, optional)
-
Sodium Hydroxide solution (2 M)
-
Ethyl Acetate
-
Brine
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), phenol (1.0 eq), and paraformaldehyde (2.2 eq).
-
Solvent Addition: Add 1,4-dioxane as the solvent. If desired, toluene can be used as a co-solvent to facilitate the removal of water via a Dean-Stark apparatus.
-
Reaction: Heat the mixture to reflux (typically 90-110°C) with vigorous stirring for 4-8 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the resulting crude oil in ethyl acetate. Wash the organic solution with 2 M NaOH solution (2x) to remove unreacted phenol, followed by a wash with water and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The final product can be further purified using silica gel chromatography if necessary.
Data Summary Table
| Parameter | Value |
| Reactants | This compound, Phenol, Paraformaldehyde |
| Solvent | 1,4-Dioxane |
| Temperature | 90-110°C |
| Reaction Time | 4-8 hours |
| Theoretical MW of Product | 325.32 g/mol |
| Expected Yield | 55-75% |
Workflow Diagram: Benzoxazine Synthesis
Caption: Conceptual path to kinase inhibitors.
References
-
ResearchGate. (n.d.). High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties. Available at: [Link]
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Wikipedia. (n.d.). Combes quinoline synthesis. Available at: [Link]
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ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Previously reported 4-anilino-quin(az)olines (1–3) kinase inhibitors. Available at: [Link]
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National Center for Biotechnology Information. (2017). Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. Available at: [Link]
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ResearchGate. (n.d.). Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties. Available at: [Link]
- Books. (n.d.). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
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ResearchGate. (n.d.). Various Synthetic Methods of Benzoxazine Monomers. Available at: [Link]
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National Center for Biotechnology Information. (2018). From Anilines to Aryl Ethers: A Facile, Efficient, and Versatile Synthetic Method Employing Mild Conditions. Available at: [Link]
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RSC Publishing. (n.d.). An aggregation-induced emission enhancement fluorescent benzoxazine-derived macromolecule: catalyst-free synthesis and its preliminary application for the determination of aqueous picric acid. Available at: [Link]
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IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]
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ResearchGate. (n.d.). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. Available at: [Link]
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National Center for Biotechnology Information. (2013). Synthesis and antitumor activity of novel 4-(2-fluorophenoxy)quinoline derivatives bearing the 4-oxo-1,4-dihydroquinoline-3-carboxamide moiety. Available at: [Link]
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ResearchGate. (n.d.). Combes quinoline synthesis. Available at: [Link]
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ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Available at: [Link]
-
National Center for Biotechnology Information. (2017). Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors. Available at: [Link]
-
ResearchGate. (n.d.). Efficient synthesis of anilines a, The development of aryl C–H primary.... Available at: [Link]
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National Center for Biotechnology Information. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Available at: [Link]
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Cresset Group. (2024). Aniline replacement in drug-like compounds. Available at: [Link]
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National Center for Biotechnology Information. (2013). Discovery of Novel 4-(2-fluorophenoxy)quinoline Derivatives Bearing 4-oxo-1,4-dihydrocinnoline-3-carboxamide Moiety as c-Met Kinase Inhibitors. Available at: [Link]
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ResearchGate. (n.d.). Synthetic routes of benzoxazines. Available at: [Link]
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Application Notes and Protocols for Polymerization Reactions Involving 3-Fluoro-4-(2-fluorophenoxy)aniline
Introduction: The Strategic Advantage of Fluorination in Advanced Polymers
The incorporation of fluorine atoms into polymer backbones imparts a unique combination of properties, including enhanced thermal stability, chemical resistance, and altered electronic characteristics.[1] 3-Fluoro-4-(2-fluorophenoxy)aniline is a versatile monomer, the structure of which offers intriguing possibilities for the synthesis of high-performance polymers. The presence of two fluorine atoms and a flexible ether linkage allows for the tuning of polymer properties such as solubility, processability, and conductivity.[2][3] This document provides detailed application notes and protocols for two primary polymerization pathways involving this monomer: oxidative polymerization to yield fluorinated polyanilines and condensation polymerization to produce aromatic polyamides.
Part 1: Oxidative Polymerization of this compound
Oxidative polymerization is a fundamental method for the synthesis of conjugated polymers like polyaniline.[4] The reaction proceeds via the oxidation of the aniline monomer to form radical cations, which then couple to form the polymer chain. The fluorine substituents on the monomer are expected to influence the electronic properties and, consequently, the polymerization process and the final properties of the polymer.[2][5]
Mechanism of Oxidative Polymerization
The oxidative polymerization of aniline derivatives is a complex process involving the formation of radical cations and subsequent coupling reactions. The general mechanism is outlined below:
Caption: General mechanism of oxidative polymerization of aniline derivatives.
Protocol 1: Chemical Oxidative Polymerization
This protocol details a general procedure for the chemical oxidative polymerization of this compound using ammonium persulfate (APS) as the oxidant in an acidic medium.[6][7]
Materials:
-
This compound (Monomer)
-
Ammonium persulfate (APS) (Oxidant)
-
1 M Hydrochloric acid (HCl) (Acidic medium)
-
Methanol
-
Deionized water
-
Reaction vessel (three-neck round-bottom flask)
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Monomer Solution Preparation: In the reaction vessel, dissolve a specific amount of this compound in 1 M HCl. Stir the solution until the monomer is completely dissolved.
-
Cooling: Place the reaction vessel in an ice bath and cool the solution to 0-5 °C with continuous stirring.
-
Oxidant Solution Preparation: In a separate beaker, dissolve a stoichiometric amount of ammonium persulfate in 1 M HCl. Cool this solution to 0-5 °C in an ice bath.
-
Polymerization: Slowly add the chilled oxidant solution dropwise to the stirred monomer solution. The reaction mixture will gradually change color, indicating the onset of polymerization.
-
Reaction Time: Continue stirring the reaction mixture at 0-5 °C for 24 hours to ensure complete polymerization.
-
Isolation of the Polymer: After 24 hours, filter the polymer precipitate using a Buchner funnel.
-
Washing: Wash the collected polymer powder sequentially with deionized water and methanol to remove any unreacted monomer, oxidant, and oligomers.
-
Drying: Dry the purified polymer powder in a vacuum oven at 60 °C for 24 hours.
| Parameter | Value | Rationale |
| Monomer:Oxidant Molar Ratio | 1:1.25 | Ensures complete oxidation of the monomer.[7] |
| Reaction Temperature | 0-5 °C | Controls the reaction rate and promotes the formation of a more regular polymer structure. |
| Acidic Medium (1M HCl) | Provides the necessary protons for the formation of the conductive emeraldine salt form of the polyaniline. | |
| Reaction Time | 24 hours | Allows for high molecular weight polymer formation.[7] |
Protocol 2: Electrochemical Polymerization
Electrochemical polymerization offers precise control over the polymer film thickness and morphology.[8][9] This protocol describes the electropolymerization of this compound onto a conductive substrate.
Materials and Equipment:
-
This compound (Monomer)
-
Acetonitrile (Solvent)
-
Tetrabutylammonium perchlorate (TBAP) (Supporting electrolyte)
-
Perchloric acid (HClO₄) (Dopant)
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working electrode (e.g., platinum, gold, or indium tin oxide-coated glass)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl)
Procedure:
-
Electrolyte Solution Preparation: Prepare an electrolyte solution by dissolving the monomer, TBAP, and perchloric acid in acetonitrile. A typical concentration would be 0.1 M monomer, 0.1 M TBAP, and 0.5 M HClO₄.
-
Cell Assembly: Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the electrolyte solution.
-
Electropolymerization: Perform the electropolymerization by cycling the potential of the working electrode between -0.2 V and +1.2 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for a desired number of cycles. A polymer film will deposit on the working electrode.
-
Washing: After polymerization, gently rinse the polymer-coated electrode with acetonitrile to remove any residual monomer and electrolyte.
-
Drying: Dry the polymer film under a stream of nitrogen.
Caption: Workflow for electrochemical polymerization.
Part 2: Condensation Polymerization for Aromatic Polyamide Synthesis
Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength.[10][11] this compound can act as a diamine monomer in condensation polymerization with a diacyl chloride to form a novel fluorinated aromatic polyamide. The incorporation of fluorine is expected to enhance solubility and thermal properties.[3][12]
Reaction Scheme: Polyamide Synthesis
The synthesis of aromatic polyamides typically involves the reaction of an aromatic diamine with an aromatic diacyl chloride.[13][14]
Caption: Reaction scheme for the synthesis of a fluorinated aromatic polyamide.
Protocol 3: Low-Temperature Solution Polycondensation
This protocol describes a common method for synthesizing aromatic polyamides with high molecular weights.[13]
Materials:
-
This compound (Diamine monomer)
-
Terephthaloyl chloride (Diacyl chloride monomer)
-
N-Methyl-2-pyrrolidone (NMP) (Solvent)
-
Pyridine (Acid scavenger)
-
Calcium chloride (CaCl₂) (Solubilizing agent)
-
Methanol
-
Reaction vessel (three-neck round-bottom flask with a mechanical stirrer)
-
Nitrogen inlet
-
Ice bath
Procedure:
-
Diamine Solution Preparation: In the reaction vessel under a nitrogen atmosphere, dissolve the diamine monomer and calcium chloride in NMP. Stir until a homogeneous solution is obtained.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Diacyl Chloride: Add the diacyl chloride monomer to the cooled diamine solution in one portion with vigorous stirring.
-
Polymerization: Allow the reaction mixture to stir at 0-5 °C for 1 hour, and then let it warm to room temperature and continue stirring for an additional 12 hours. The viscosity of the solution will increase significantly as the polymer forms.
-
Precipitation: Pour the viscous polymer solution into a large volume of methanol with stirring to precipitate the polyamide.
-
Washing: Filter the fibrous polymer and wash it thoroughly with methanol and then with hot water to remove any residual solvent and salts.
-
Drying: Dry the purified polyamide in a vacuum oven at 80 °C for 24 hours.
| Parameter | Condition | Rationale |
| Solvent | NMP, DMAc | Aprotic polar solvents are effective at dissolving aromatic polyamides.[13] |
| Temperature | 0 °C to Room Temperature | Low-temperature polycondensation minimizes side reactions and allows for the formation of high molecular weight polymers.[13] |
| Acid Scavenger (Pyridine) | Neutralizes the HCl byproduct of the condensation reaction, driving the equilibrium towards polymer formation. | |
| Solubilizing Agent (CaCl₂) | Improves the solubility of the growing polymer chains in the organic solvent, preventing premature precipitation and allowing for higher molecular weights to be achieved.[13] |
Expected Properties and Characterization
The resulting polymers from these protocols are expected to exhibit properties characteristic of fluorinated polymers.
| Polymer Type | Expected Properties | Characterization Techniques |
| Fluorinated Polyaniline | - Moderate electrical conductivity (lower than pristine polyaniline)[2]- Enhanced thermal stability[2][15]- Improved solubility in organic solvents[2] | - Fourier-Transform Infrared Spectroscopy (FTIR)- UV-Vis Spectroscopy- Four-Point Probe for conductivity measurement- Thermogravimetric Analysis (TGA)- Gel Permeation Chromatography (GPC) for molecular weight |
| Fluorinated Aromatic Polyamide | - High thermal stability[3][11]- Good mechanical properties- Enhanced solubility in organic solvents compared to non-fluorinated aramids[12]- High glass transition temperature[3] | - FTIR- Nuclear Magnetic Resonance (NMR) Spectroscopy- TGA and Differential Scanning Calorimetry (DSC)- Inherent viscosity measurement- Tensile testing for mechanical properties |
Conclusion
This compound is a promising monomer for the development of advanced fluorinated polymers. The protocols outlined in this application note provide a foundation for the synthesis of both conductive fluorinated polyanilines and high-performance aromatic polyamides. The unique substitution pattern of this monomer offers a versatile platform for researchers and drug development professionals to create novel materials with tailored properties for a wide range of applications.
References
- An Overview Of Physical Properties Of Poly(Aniline-Co-2-Fluoroaniline) - JMEST.
- Oxidative polymerization of aniline in the presence of additional substrate.
- Electrochemical synthesis of fluorinated polyanilines | Request PDF - ResearchGate.
- New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA - NIH.
- Fluorinated Aromatic Polyamides and Poly(amide‐imide)s: Synthesis and Properties.
- Application Notes and Protocols for Aniline Derivatives in Polymer Chemistry - Benchchem.
- Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones - PMC - NIH.
- Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02474D.
- Polyamides.
- (PDF) Electrochemical Polymerization of Aniline - ResearchGate.
- Revision Notes - Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides | Polymerisation (Condensation Polymers) | Chemistry - 9701 | AS & A Level | Sparkl.
- Functional Aromatic Polyamides - PMC - PubMed Central.
- Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups - MDPI.
- Synthesis and characterization of fluorine-substituted polyanilines - ResearchGate.
- Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC - NIH.
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- 4. Oxidative polymerization of aniline in the presence of additional substrate | Semantic Scholar [semanticscholar.org]
- 5. Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02474D [pubs.rsc.org]
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- 12. Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups [mdpi.com]
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- 14. Revision Notes - Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides | Polymerisation (Condensation Polymers) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: The Utility of 3-Fluoro-4-(2-fluorophenoxy)aniline in Advanced Materials Science
Abstract
These application notes serve as a technical guide for researchers, materials scientists, and professionals in drug development on the potential uses of 3-Fluoro-4-(2-fluorophenoxy)aniline in materials science. While direct, extensive literature on this specific molecule is emerging, its structural motifs strongly suggest its utility as a fluorinated diamine monomer for the synthesis of high-performance polymers, particularly polyimides. The strategic placement of fluorine atoms is anticipated to bestow polymers with enhanced thermal stability, improved solubility, lower dielectric constants, and reduced moisture absorption. This document provides a comprehensive overview, including a plausible synthesis of the monomer, a detailed protocol for its polymerization into a polyimide, and methods for characterizing the resulting material. The causality behind experimental choices is explained to provide a robust framework for its application.
Introduction: The Promise of Fluorinated Diamines in Polymer Chemistry
Fluorinated polymers are a cornerstone of modern materials science, offering a unique combination of properties such as high thermal stability, chemical inertness, and low surface energy.[1][2] The introduction of fluorine atoms into a polymer backbone can significantly alter its physical and chemical characteristics.[1] Diamines are critical building blocks for a class of high-performance polymers known as polyimides. By employing fluorinated diamines like this compound, it is possible to engineer polyimides with tailored properties for demanding applications in aerospace, microelectronics, and more.[3][4]
The structure of this compound, featuring two fluorine atoms and an ether linkage, is designed to enhance solubility and processability of the resulting polymers without compromising their thermal stability.[5][6] The fluorine substituents increase the free volume within the polymer matrix, which can lead to lower dielectric constants and reduced moisture uptake, properties highly sought after in materials for electronic applications.[5][7]
Synthesis of this compound
The synthesis of this compound can be approached through a nucleophilic aromatic substitution followed by a reduction. A plausible and efficient synthetic route is outlined below. This two-step process is analogous to established methods for preparing similar fluorinated aromatic amines.[8]
Step 1: Synthesis of 1,2-Difluoro-4-nitrobenzene with 2-Fluorophenol
The initial step involves a nucleophilic aromatic substitution reaction where the phenoxide of 2-fluorophenol displaces a fluoride ion from 1,2-difluoro-4-nitrobenzene.
Materials:
-
1,2-difluoro-4-nitrobenzene
-
2-Fluorophenol
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluorophenol in DMF.
-
Add potassium carbonate to the solution to form the potassium salt of 2-fluorophenol in situ.
-
Slowly add 1,2-difluoro-4-nitrobenzene to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum to yield 4-(2-fluorophenoxy)-1-fluoro-2-nitrobenzene.
Step 2: Reduction of the Nitro Group
The nitro group of the intermediate is then reduced to an amine to yield the final product. A common and effective method is catalytic hydrogenation.
Materials:
-
4-(2-fluorophenoxy)-1-fluoro-2-nitrobenzene
-
Palladium on Carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen Gas (H₂)
Protocol:
-
Dissolve the synthesized 4-(2-fluorophenoxy)-1-fluoro-2-nitrobenzene in ethanol or ethyl acetate in a hydrogenation vessel.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction until the uptake of hydrogen ceases.
-
Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound.
-
The product can be further purified by column chromatography or recrystallization.
Application in Polyimide Synthesis
This compound is an ideal candidate as a diamine monomer for the synthesis of fluorinated polyimides. These polyimides are expected to exhibit excellent thermal stability, good solubility in organic solvents, and a low dielectric constant.[5][6] A standard two-step polymerization process is typically employed.[9]
Polyimide Synthesis Workflow
Caption: Workflow for the two-step synthesis of a fluorinated polyimide.
Detailed Polymerization Protocol
Materials:
-
This compound
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc), anhydrous
-
Argon or Nitrogen gas
Protocol:
Part A: Poly(amic acid) Synthesis
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and an argon inlet, dissolve an equimolar amount of this compound in anhydrous NMP.
-
Once the diamine has completely dissolved, slowly add an equimolar amount of 6FDA in small portions to the stirred solution at room temperature. The solid addition should be done carefully to control the exothermic reaction.
-
Continue stirring the reaction mixture under an argon atmosphere for 24 hours at room temperature to form a viscous poly(amic acid) solution.
Part B: Thermal Imidization
-
Cast the poly(amic acid) solution onto a clean glass substrate using a doctor blade to achieve a uniform thickness.
-
Place the coated substrate in a programmable oven and subject it to a stepwise thermal curing process:
-
100 °C for 1 hour
-
150 °C for 30 minutes
-
200 °C for 30 minutes
-
250 °C for 30 minutes
-
300 °C for 30 minutes
-
350 °C for 30 minutes[9]
-
-
After cooling to room temperature, the resulting flexible and transparent polyimide film can be peeled off from the glass substrate.
Characterization of the Resulting Polyimide
The synthesized fluorinated polyimide should be characterized to determine its structure, thermal properties, and other relevant physical properties.
Structural and Physical Property Characterization
| Property | Analytical Technique | Expected Outcome |
| Chemical Structure | FTIR Spectroscopy | Appearance of characteristic imide absorption bands around 1780 cm⁻¹ (asymmetric C=O), 1720 cm⁻¹ (symmetric C=O), and 1370 cm⁻¹ (C-N stretching). |
| Molecular Weight | Gel Permeation Chromatography (GPC) | Determination of number average molecular weight (Mn) and polydispersity index (PDI). |
| Solubility | Solubility Tests | Expected to be soluble in aprotic polar solvents like NMP, DMAc, and potentially in less polar solvents like THF and chloroform due to the fluorine content.[6][7] |
| Optical Properties | UV-Vis Spectroscopy | The film is expected to be transparent and lightly colored, with a UV cutoff wavelength below 400 nm.[6] |
| Thermal Stability | Thermogravimetric Analysis (TGA) | High thermal stability, with a 5% weight loss temperature likely exceeding 500 °C in a nitrogen atmosphere.[7] |
| Glass Transition Temp. | Differential Scanning Calorimetry (DSC) | A high glass transition temperature (Tg), typically in the range of 250-320 °C.[5] |
| Dielectric Properties | Dielectric Analyzer | A low dielectric constant, potentially in the range of 2.7 to 3.2 at 1 MHz, is anticipated.[5][7] |
| Moisture Absorption | Water Uptake Measurement | Low moisture absorption, likely in the range of 0.1 to 0.3 wt%, due to the hydrophobic nature of the fluorine atoms.[5][7] |
Rationale for Expected Properties
The anticipated properties are based on established structure-property relationships in fluorinated polyimides:
-
Enhanced Solubility: The presence of flexible ether linkages and bulky, electron-withdrawing CF₃ groups (in the case of 6FDA) disrupts polymer chain packing, leading to improved solubility.[6]
-
High Thermal Stability: The aromatic backbone and the strength of the carbon-fluorine bonds contribute to the high thermal stability.[2]
-
Low Dielectric Constant and Moisture Absorption: The fluorine atoms increase the free volume and lower the polarizability of the polymer chains, which in turn reduces the dielectric constant and moisture uptake.[5][6]
Logical Framework for Application
Caption: Logical progression from monomer structure to material properties and applications.
Conclusion
This compound represents a promising, yet underexplored, monomer for the development of advanced fluorinated polymers. The protocols and data presented in these application notes provide a solid foundation for researchers to begin exploring its potential. The synthesis of this diamine and its subsequent polymerization into polyimides are expected to yield materials with a highly desirable combination of properties, making them suitable for a variety of high-performance applications. The experimental guidelines provided herein are based on well-established principles of polymer chemistry and are intended to be a starting point for further innovation in the field of materials science.
References
-
[Synthesis and properties of fluorinated polyimides. 3. Derived from novel 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene and 4,4-bis7
-
2114kNWRxls07J)
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- 19. Solution self-assembly of fluorinated polymers, an overview - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
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- 21. 3-Fluoro-5-(4-propylphenoxy)aniline | C15H16FNO | CID 80751974 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoro-4-(2-fluorophenoxy)aniline
Welcome to the dedicated technical support guide for the synthesis of 3-Fluoro-4-(2-fluorophenoxy)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you to overcome common challenges and improve the yield and purity of your synthesis.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process pivotal for the development of various pharmaceutical and agrochemical compounds. The most common route involves a two-step sequence:
-
Ullmann Condensation (or Nucleophilic Aromatic Substitution): Formation of the diaryl ether linkage by reacting 2-fluorophenol with an activated fluoro-nitroaromatic compound, typically 3,4-difluoronitrobenzene.
-
Nitro Group Reduction: Conversion of the intermediate nitro-diaryl ether to the final aniline product.
This guide will address potential issues in both of these critical steps.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most widely adopted method is a two-step synthesis. It begins with the reaction of 2-fluorophenol and 3,4-difluoronitrobenzene in the presence of a base to form 2-fluoro-1-(2-fluorophenoxy)-4-nitrobenzene. This intermediate is then subjected to a reduction of the nitro group to yield the desired this compound.[1]
Q2: Why is 3,4-difluoronitrobenzene typically used as the starting material instead of other halogenated nitrobenzenes?
A2: 3,4-Difluoronitrobenzene is highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the electron-withdrawing nitro group and two fluorine atoms. The fluorine atom at the 4-position is particularly activated by the para-nitro group, making it an excellent leaving group in the reaction with the 2-fluorophenoxide nucleophile.[2]
Q3: What are the primary safety concerns when working with the reagents in this synthesis?
A3: The starting materials and intermediates can be hazardous. 3,4-Difluoronitrobenzene is a toxic and irritant compound.[3] Phenolic compounds are corrosive. Solvents like DMF and dioxane have reproductive toxicity. The final aniline product may be toxic upon ingestion or skin contact. Always consult the Safety Data Sheet (SDS) for each reagent and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, with potential causes and recommended solutions.
Problem 1: Low or No Yield of the Diaryl Ether Intermediate
| Potential Cause | Suggested Solution(s) | Scientific Rationale |
| Inactive Catalyst System | - Use a fresh, high-purity copper(I) salt (e.g., CuI). - Consider adding a ligand such as N-methylglycine or 1,10-phenanthroline.[4] | The active catalytic species in Ullmann couplings is often Cu(I). Ligands can stabilize the copper catalyst, enhance its solubility, and facilitate the catalytic cycle.[5] |
| Inappropriate Base | - Screen different inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[4] | The base is crucial for deprotonating the phenol to form the more nucleophilic phenoxide. The choice of base can significantly impact the reaction rate and yield.[4] |
| Suboptimal Solvent | - Use a high-boiling polar aprotic solvent such as DMF, DMSO, or dioxane.[6] | These solvents help to dissolve the reactants and facilitate the SNAr reaction, which often requires elevated temperatures.[6] |
| Reaction Temperature Too Low | - Gradually increase the reaction temperature, for example, from 80°C to 120°C, while monitoring the reaction progress.[7] | Ullmann-type reactions often require sufficient thermal energy to overcome the activation barrier of the oxidative addition step.[7] |
Problem 2: Formation of Significant Side Products
| Potential Cause | Suggested Solution(s) | Scientific Rationale |
| Homocoupling of Starting Materials | - Ensure a well-controlled reaction temperature. - Use of appropriate ligands can sometimes suppress homocoupling. | High temperatures can promote the undesired reaction of the aryl halide with itself, catalyzed by copper. |
| Dehalogenation during Nitro Reduction | - Use a milder reducing agent or optimize reaction conditions (e.g., lower temperature, shorter reaction time). - Consider using Fe/NH₄Cl as a milder alternative to catalytic hydrogenation.[1][8] | Catalytic hydrogenation (e.g., with H₂/Pd-C) can sometimes lead to the cleavage of the C-F bond, especially under harsh conditions. |
| Incomplete Nitro Reduction | - Increase the amount of reducing agent or extend the reaction time. - Ensure efficient stirring to overcome mass transfer limitations, especially with heterogeneous catalysts. | Incomplete reduction can lead to the presence of nitroso or hydroxylamine intermediates, which can further react to form azo or azoxy compounds.[8] |
Problem 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution(s) | Scientific Rationale |
| Removal of Unreacted Phenol | - Wash the organic extract with an aqueous base solution (e.g., 1M NaOH) to remove acidic unreacted 2-fluorophenol. | The phenolic starting material is acidic and will be deprotonated by a base, making it soluble in the aqueous layer. |
| Separation from Aniline Byproducts | - Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate). - Consider converting the aniline product to its hydrochloride salt to facilitate purification by recrystallization. | The polarity difference between the desired product and byproducts allows for separation by chromatography. Salt formation can significantly alter the solubility of the product. |
| Removal of Copper Catalyst | - After the reaction, filter the mixture through a pad of Celite. - An aqueous wash with an ammonium hydroxide solution can also help to remove residual copper salts. | Celite is an effective filter aid for removing fine solid particles. Ammonia forms a soluble complex with copper ions, facilitating their removal into the aqueous phase. |
Optimized Experimental Protocols
Step 1: Synthesis of 2-Fluoro-1-(2-fluorophenoxy)-4-nitrobenzene
This protocol is adapted from a patented procedure and is intended for guidance.[1]
Materials:
-
2-Fluorophenol
-
3,4-Difluoronitrobenzene
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Ethyl Acetate (EtOAc)
-
Water
-
Brine
Procedure:
-
To a solution of 2-fluorophenol (1.0 eq) and 3,4-difluoronitrobenzene (1.0 eq) in acetonitrile, add solid potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80°C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and partition between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
Step 2: Synthesis of this compound
Materials:
-
2-Fluoro-1-(2-fluorophenoxy)-4-nitrobenzene
-
Iron powder (Fe)
-
Ammonium Chloride (NH₄Cl)
-
Isopropyl Alcohol (IPA)
-
Water
-
Celite
Procedure:
-
Dissolve the crude 2-fluoro-1-(2-fluorophenoxy)-4-nitrobenzene from Step 1 in a 1:1 mixture of isopropyl alcohol and water.
-
Add ammonium chloride (1.0 eq) and iron powder (3.0 eq) to the solution.
-
Heat the mixture to 60°C and stir vigorously for 1-2 hours, monitoring the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture and filter through a pad of Celite.
-
Wash the filter cake with isopropyl alcohol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography or recrystallization.
Visualizing the Workflow
The following diagrams illustrate the key stages of the synthesis and the troubleshooting logic.
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting decision tree for common synthesis issues.
References
- Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands.Chinese Chemical Letters, 2013.
- Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of.Journal of Synthetic Chemistry, 2024.
- CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucle
- Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper C
- Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermedi
- An efficient BINAM–copper(II) catalyzed Ullmann-type synthesis of diaryl ethers.
- Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes.
- Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Aryl
- Technical Support Center: Synthesis of 3-Chloro-4-fluoroaniline.Benchchem.
- Diaryl ether synthesis by etherification (aryl
- This compound synthesis.ChemicalBook.
- CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
- Application Notes and Protocols for the Synthetic Use of 3-Chloro-4-fluoroaniline.Benchchem.
- WO1991017138A1 - Process for preparing 3,4-difluoroaniline.
- Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
- Technical Support Center: Optimizing Ullmann Coupling Reactions.Benchchem.
- Recent Advances in Diaryl Ether Synthesis.
- 3-Fluoro-4-(trifluoromethoxy)aniline.PubChem.
- ( 12 )
- 3-Fluoro-4-morpholinoaniline.Ossila.
- CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.
- CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline.
- 3-Fluoro-4-morpholinoaniline.PubChem.
- 3-Fluoro-4-(3-chloro-2-fluorophenoxy)aniline.Echemi.
- 3-fluoro-4-(2,2,2-trifluoroethoxy)aniline.PubChemLite.
- Everything You Need to Know About 3,4-Difluoro Nitrobenzene.
- Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline.Semantic Scholar.
- Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling.NIH, 2015.
- How do I remove aniline from the reaction mixture?
- JPS63156756A - Production of 3,4-difluoronitrobenzene.
- Synthetic route for compounds 2–10. (i): 3,4-difluoronitrobenzene, NaHCO3.
- EP0193671A1 - Separation of aniline and p-fluoroaniline.
- The Pivotal Role of 3-Chloro-4-fluoroaniline: An In-depth Technical Guide for Chemical Synthesis.Benchchem.
- Sequential Nucleophilic Aromatic Substitution Reactions of Activ
- US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes.
- Optimized structures (B3LYP/def2-SVP) and bond dissociation energies...
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Everything You Need to Know About 3,4-Difluoro Nitrobenzene [aprainnovative.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jsynthchem.com [jsynthchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3-Fluoro-4-(2-fluorophenoxy)aniline
Welcome to the technical support center for the purification of 3-Fluoro-4-(2-fluorophenoxy)aniline (CAS No. 946699-01-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical laboratory experience.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound, offering probable causes and actionable solutions.
Question 1: I'm observing significant peak tailing for my compound during silica gel column chromatography. What is causing this and how can I resolve it?
Answer:
Peak tailing of amine-containing compounds on silica gel is a classic problem rooted in the chemistry of the stationary phase. The primary cause is the interaction between the basic aniline functional group of your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This strong interaction leads to a non-uniform elution front, resulting in a tailed peak.
Probable Causes & Solutions:
-
Acid-Base Interaction: The lone pair of electrons on the aniline nitrogen can form hydrogen bonds with or be partially protonated by the acidic silanol groups. This slows down the elution of a portion of the compound, causing the tail.
-
Solution 1: Eluent Modification. The most common and effective solution is to add a small amount of a basic modifier to your mobile phase. This modifier will compete with your aniline for the active sites on the silica gel.
-
Triethylamine (TEA): Add 0.1-1% TEA to your eluent system (e.g., hexane/ethyl acetate). TEA is a volatile base that will effectively neutralize the acidic sites on the silica.
-
Ammonia: A solution of ammonia in methanol (e.g., 2M NH3 in MeOH) can also be used as a component of the mobile phase, though it is less volatile than TEA.[2]
-
-
-
Overloading the Column: Applying too much crude material to the column can also lead to peak broadening and tailing.
-
Solution 2: Reduce Sample Load. Ensure that the amount of crude material is appropriate for the size of the column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
-
Question 2: My crude this compound fails to crystallize from a single solvent system. What should I do?
Answer:
Difficulty in crystallization is often due to the presence of impurities that disrupt the formation of a crystal lattice or because the compound is highly soluble in the chosen solvent even at low temperatures.
Probable Causes & Solutions:
-
Presence of Impurities: Even small amounts of impurities can act as "crystal poisons," inhibiting nucleation and growth. Common impurities in the synthesis of diaryl ether anilines may include starting materials, regioisomers, or byproducts from the reduction of a nitro group precursor.
-
Solution 1: Pre-Purification. If your crude material is an oil or a waxy solid, it's advisable to first perform a quick purification by flash column chromatography to remove the bulk of the impurities.[1] This partially purified material will have a much higher propensity to crystallize.
-
-
High Solubility: Your compound may be too soluble in the chosen solvent, even when cold.
-
Solution 2: Mixed Solvent System. A two-solvent (or "solvent-pair") recrystallization is a powerful technique in this scenario.[3] You will need a "good" solvent in which your compound is readily soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. The two solvents must be miscible.
-
Dissolve your compound in a minimal amount of the hot "good" solvent.
-
While the solution is still hot, add the "poor" solvent dropwise until you observe a persistent cloudiness (the point of saturation).
-
Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
| "Good" Solvents (Higher Polarity) | "Poor" Solvents (Lower Polarity) |
| Ethyl Acetate | Hexane / Heptane |
| Acetone | Toluene |
| Ethanol | Water |
| Dichloromethane | Pentane / Hexane |
A summary of potential solvent pairs for recrystallization.
Question 3: After column chromatography, my fractions containing the product are pure by TLC, but after removing the solvent, the product has a pink or brownish hue. Why is this happening?
Answer:
Anilines as a class of compounds are susceptible to air oxidation, which can lead to the formation of colored impurities. This process can be accelerated by exposure to light and trace metal impurities.
Probable Causes & Solutions:
-
Air Oxidation: The amino group can be oxidized, leading to the formation of highly colored polymeric species.
-
Solution 1: Minimize Air and Light Exposure. During workup and purification, try to minimize the exposure of your compound to air and strong light. Concentrate the fractions on a rotary evaporator as quickly as possible and at a moderate temperature.
-
Solution 2: Inert Atmosphere. For long-term storage, it is advisable to keep the purified aniline under an inert atmosphere (e.g., nitrogen or argon) in a sealed, amber-colored vial and store it in a refrigerator or freezer.
-
-
Residual Acidic Impurities: Trace amounts of acid can catalyze the oxidation process.
-
Solution 3: Mild Basic Wash. Before chromatography, ensure that your crude product has been washed with a mild aqueous basic solution (e.g., saturated sodium bicarbonate) to remove any residual acid from the reaction.
-
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a mobile phase for the column chromatography of this compound?
A1: A good starting point for developing a mobile phase is to use Thin Layer Chromatography (TLC).[4] A common solvent system for compounds of moderate polarity is a mixture of hexane (or heptane) and ethyl acetate. Start with a relatively non-polar mixture, such as 9:1 hexane:ethyl acetate, and gradually increase the polarity. The ideal mobile phase should give your product a retention factor (Rf) of approximately 0.2-0.4 on the TLC plate. Remember to add 0.1-1% triethylamine to your TLC developing solvent to mimic the conditions of the column and prevent streaking.[1]
Q2: How can I visualize this compound on a TLC plate?
A2: this compound contains two aromatic rings and is expected to be UV-active. You can visualize it on a TLC plate that has a fluorescent indicator (e.g., F254) by observing the plate under a UV lamp (usually at 254 nm). The compound will appear as a dark spot where it quenches the fluorescence. Additionally, you can use a potassium permanganate stain, which will react with the aniline to produce a yellow or brown spot.
Q3: I have two spots on my TLC plate that are very close together. How can I improve their separation?
A3: Improving the separation of closely eluting spots requires optimizing the selectivity of your chromatographic system.
-
Change Solvent System: Try a different combination of solvents. For example, if you are using hexane/ethyl acetate, you could try dichloromethane/methanol or toluene/acetone. Different solvent systems can alter the interactions of your compounds with the stationary phase in different ways.
-
Use a Less Polar Mobile Phase: A less polar mobile phase will generally lead to lower Rf values and can sometimes increase the separation between two spots.
-
Consider a Different Stationary Phase: If changing the mobile phase is not effective, you might need to use a different stationary phase. For separating isomers or compounds with subtle structural differences, alumina or a functionalized silica gel (e.g., amino- or cyano-bonded silica) could provide the necessary selectivity.[2][5]
Q4: Is it better to perform a "wet" or "dry" loading of my sample onto the column?
A4: Both methods have their advantages.
-
Wet Loading: Involves dissolving the crude sample in a minimal amount of the mobile phase and carefully pipetting it onto the top of the column. This is often suitable for samples that are readily soluble in the eluent.
-
Dry Loading: Involves pre-adsorbing the crude material onto a small amount of silica gel (or another inert solid like Celite®). The solvent is then removed to give a free-flowing powder, which is then carefully added to the top of the column. Dry loading is highly recommended if your compound has poor solubility in the initial mobile phase or if you need to dissolve your crude material in a solvent that is stronger than the eluent. This technique often leads to better resolution and sharper bands.
III. Experimental Workflow & Decision Making
The following diagram illustrates a logical workflow for the purification of this compound.
Caption: Decision workflow for purification.
IV. References
-
Benchchem Technical Support Center. (n.d.). Purification of Fluorinated Amine Compounds. Retrieved from Benchchem.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Bickler, B. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage.
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2011). Introduction to Spectroscopy (4th ed.). Cengage Learning. (General reference for recrystallization principles)
-
King Group. (2018). Successful Flash Chromatography. Biotage.
-
Mohammad, A., & Ajmal, M. (1993). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Journal of the Iranian Chemical Society.
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Mixed Solvent Recrystallization.
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
Sources
Technical Support Center: Synthesis of 3-Fluoro-4-(2-fluorophenoxy)aniline
Welcome to the technical support center for the synthesis of 3-Fluoro-4-(2-fluorophenoxy)aniline. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and overcome common side reactions.
Introduction to the Synthesis
The synthesis of this compound, a key intermediate in various pharmaceutical applications, typically proceeds through two primary pathways: a copper-catalyzed Ullmann condensation or a nucleophilic aromatic substitution (SNAr). Both routes involve the formation of a diaryl ether bond, a step that can be prone to side reactions, leading to impurities and reduced yields. This guide will address the most common challenges encountered in these synthetic routes.
The most probable synthetic approach involves the coupling of a 3-fluoro-4-halonitrobenzene with 2-fluorophenol, followed by the reduction of the nitro group to an aniline. The choice of halogen on the nitrobenzene (often fluorine or chlorine) and the specific reaction conditions are critical in determining the efficiency of the reaction and the profile of impurities.
Primary Synthetic Pathways
A general overview of the likely synthetic pathways is presented below. The troubleshooting guide that follows will refer to these steps.
dot
Caption: General synthetic routes to this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis.
Q1: My diaryl ether formation step has a low yield and significant starting material remains. What are the likely causes and how can I improve it?
A1: Low conversion in the diaryl ether formation step is a common issue. The root cause depends on whether you are pursuing an SNAr or an Ullmann route.
For SNAr Reactions:
-
Insufficient Activation of the Aryl Halide: The SNAr reaction relies on the presence of a strong electron-withdrawing group (like the nitro group) positioned ortho or para to the leaving group (the halogen).[1] If the reaction is sluggish, ensure your starting material is appropriately activated.
-
Poor Leaving Group: In SNAr, the reactivity order of halogens is often F > Cl > Br > I.[1] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. If you are using a chloro or bromo analogue, you might need more forcing conditions (higher temperature, longer reaction time).
-
Suboptimal Base and Solvent: A strong base is required to deprotonate the phenol, but a base that is too strong can lead to side reactions. Potassium or cesium carbonate are commonly used. The solvent should be a polar aprotic solvent like DMF, DMSO, or NMP to facilitate the reaction.[2] Ensure your solvent is anhydrous, as water can hydrolyze the starting material.
For Ullmann Condensations:
-
Inactive Catalyst: The active catalytic species in Ullmann reactions is typically Cu(I).[3] If you are using a Cu(II) salt, it needs to be reduced in situ. The use of old or oxidized copper sources can lead to low activity. It is recommended to use fresh, high-purity Cu(I) salts like CuI or CuBr.
-
Inappropriate Ligand: Modern Ullmann reactions often employ ligands (e.g., phenanthrolines, diamines) to improve catalyst solubility and accelerate the reaction at lower temperatures.[2] The choice of ligand is substrate-dependent, and some screening may be necessary.
-
High Reaction Temperature: Traditional Ullmann reactions often require very high temperatures (>200 °C).[2] While modern catalysts have lowered this, the reaction may still require significant heat. However, excessively high temperatures can lead to thermal decomposition of starting materials or products.
| Parameter | Recommended Conditions for SNAr | Recommended Conditions for Ullmann |
| Aryl Halide | 3-Fluoro-4-fluoronitrobenzene | 3-Fluoro-4-chloronitrobenzene or 3-Fluoro-4-bromonitrobenzene |
| Base | K₂CO₃, Cs₂CO₃ | K₂CO₃, K₃PO₄ |
| Solvent | DMF, DMSO, NMP (anhydrous) | Dioxane, Toluene, DMF (anhydrous) |
| Temperature | 80-150 °C | 100-180 °C |
| Catalyst | None | CuI, Cu₂O |
| Ligand | None | 1,10-Phenanthroline, L-proline |
Table 1: Recommended starting conditions for diaryl ether formation.
Q2: I am observing an isomeric impurity with the same mass as my desired product. What could it be and how can I prevent its formation?
A2: The formation of an isomeric impurity is a strong indication of a Smiles rearrangement . This is an intramolecular nucleophilic aromatic substitution that can compete with the desired intermolecular reaction, particularly in diaryl ether syntheses.
In the context of this synthesis, if the nitro group is ortho to the newly formed ether linkage, the oxygen of the phenoxy group can act as a nucleophile and attack the carbon bearing the nitro group, leading to a rearranged product.
dot
Caption: Competing pathways: desired reduction vs. Smiles rearrangement.
Mitigation Strategies for Smiles Rearrangement:
-
Choice of Base and Temperature: The Smiles rearrangement is often base-catalyzed. Using a milder base (e.g., K₂CO₃ instead of stronger bases like NaH) and keeping the reaction temperature as low as possible can help to suppress this side reaction.
-
Electronic Effects: The rearrangement is favored by electron-withdrawing groups on the migrating aromatic ring. While the nitro group is necessary for the initial SNAr or Ullmann reaction, its powerful activating effect also facilitates the Smiles rearrangement. Careful control of reaction time is crucial to favor the intermolecular reaction.
-
Protecting Group Strategy: In some cases, if the Smiles rearrangement is a major issue, a different synthetic strategy might be required. For example, using a protecting group other than a nitro group that can be converted to an amine later in the synthesis. However, this adds extra steps to the process.
Q3: My final product is contaminated with colored impurities, and the yield of the nitro reduction step is low. What is happening?
A3: The reduction of the nitro group to an aniline is a critical step that can also be a source of impurities.
-
Incomplete Reduction: If the reduction is not complete, you will have residual 3-Fluoro-4-(2-fluorophenoxy)nitrobenzene in your final product. This can be addressed by increasing the reaction time, catalyst loading, or hydrogen pressure (for catalytic hydrogenation).
-
Formation of Azo and Azoxy Impurities: Partial reduction of the nitro group can lead to the formation of nitroso intermediates, which can then dimerize to form colored azo (-N=N-) and azoxy (-N=N+(O-)-) compounds. These are often highly colored and can be difficult to remove.
Troubleshooting the Nitro Reduction:
| Method | Common Issues | Solutions |
| Catalytic Hydrogenation (H₂/Pd-C, PtO₂) | Catalyst poisoning, incomplete reaction. | Use fresh, high-quality catalyst. Ensure efficient stirring and sufficient hydrogen pressure. |
| Metal/Acid Reduction (Fe/NH₄Cl, SnCl₂/HCl) | Formation of metal salt byproducts, incomplete reaction. | Use a sufficient excess of the metal and acid. Ensure proper workup to remove all metal salts.[4] |
Table 2: Troubleshooting the nitro group reduction.
Q4: How can I best analyze the purity of my this compound and identify unknown impurities?
A4: A combination of chromatographic and spectroscopic techniques is essential for accurate purity assessment and impurity identification.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity analysis. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.[5] A UV detector is typically used for quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is invaluable for identifying unknown impurities. The mass-to-charge ratio of the impurity peaks can provide a molecular weight, which is a crucial piece of information for structure elucidation.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities, such as residual solvents or low-boiling point byproducts.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of your final product and for characterizing any major impurities that can be isolated. ¹⁹F NMR is particularly useful for this molecule, as it will clearly show signals for the two different fluorine environments.[6]
Example HPLC Method:
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a high percentage of A, and gradually increase B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Table 3: Example HPLC conditions for purity analysis.
References
- CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.
- CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
- Zhang, Q. (2011). Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline. The Chinese Journal of Modern Applied Pharmacy.
- Janakiramudu, D. B., et al. (2018). Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study.
- US5965775A - Process for the preparation of 3,5-difluoroaniline.
- (2013).
- WO1991017138A1 - Process for preparing 3,4-difluoroaniline.
- A Comparative Guide to HPLC Methods for Purity Analysis of 3-Chloro-4-fluoroaniline. Benchchem.
- Advances in Impurity Profiling of Pharmaceutical Formul
- Characterization of 3-Chloro-4-fluoroaniline Impurities: A Compar
- Ullmann condens
- Recent trends in the impurity profile of pharmaceuticals. PMC - NIH.
- 3-Fluoro-4-(4-fluorophenoxy)aniline. LabSolutions.
- Impurity Profiling Of Pharmaceutical Drug Substances.
- An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals - Research and Reviews.
- The Pivotal Role of 3-Chloro-4-fluoroaniline: An In-depth Technical Guide for Chemical Synthesis. Benchchem.
- The mechanism of the modified Ullmann reaction. The University of Groningen research portal.
- Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
- Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- The mechanism of the modified Ullmann reaction†.
Sources
Technical Support Center: Optimization of Reaction Conditions for 3-Fluoro-4-(2-fluorophenoxy)aniline Derivatives
Welcome to the technical support center for the synthesis and optimization of 3-Fluoro-4-(2-fluorophenoxy)aniline and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable scaffold. As a core structural motif in several pharmaceutical agents, achieving a high-yield, reproducible synthesis is paramount.
This document moves beyond simple protocols to provide a deeper understanding of the reaction mechanics, offering causal explanations for common experimental challenges. We will explore the primary synthetic routes, troubleshoot frequent issues, and provide validated starting protocols to ensure your success.
Core Synthetic Strategies: An Overview
The synthesis of the target molecule, this compound, hinges on the formation of a diaryl ether bond. This can be approached through several established methodologies, primarily the Ullmann condensation and the Buchwald-Hartwig cross-coupling reaction. The choice between these pathways often depends on available starting materials, functional group tolerance, and desired reaction scale.
A common and effective strategy involves forming the diaryl ether from a nitro-aromatic precursor, followed by a reduction of the nitro group to the desired aniline. This approach is often favored as the electron-withdrawing nitro group can activate the aromatic ring for nucleophilic substitution.
Caption: Primary synthetic pathways to this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My diaryl ether coupling reaction has a very low yield. What are the most likely causes and how can I fix it?
Answer: Low yield in the C-O coupling step is the most frequent challenge. The root cause depends heavily on whether you are using an Ullmann (copper-catalyzed) or Buchwald-Hartwig (palladium-catalyzed) protocol.
For Ullmann Condensation: The classic Ullmann reaction often suffers from harsh conditions and limited substrate scope.[1] Key factors to investigate are:
-
Catalyst Activity: Commercial copper(I) salts like CuI can oxidize over time. Ensure you are using fresh, high-purity CuI or consider preparing "activated" copper powder.[2] The use of ligands such as 1,10-phenanthroline or N,N-dimethylglycine can significantly improve catalyst turnover and allow for lower reaction temperatures.
-
Base Selection: The choice of base is critical. While K₂CO₃ is common, stronger bases like Cs₂CO₃ are often more effective as they increase the nucleophilicity of the phenoxide and can help break up catalyst aggregates.
-
Solvent & Temperature: High-boiling polar aprotic solvents like DMF, NMP, or DMA are necessary to achieve the required temperatures (often 140-200 °C). However, excessively high temperatures can lead to decomposition of starting materials or product. Screen temperatures in increments of 10 °C to find the optimal balance.
-
Water Scavenging: The presence of water can protonate the phenoxide, reducing its nucleophilicity. Ensure your reagents and solvent are dry. Conducting the reaction under an inert atmosphere (Nitrogen or Argon) is crucial.
For Buchwald-Hartwig Coupling: This palladium-catalyzed method offers milder conditions but is sensitive to different parameters.[3]
-
Ligand Choice: This is the most critical parameter. For C-O coupling, bulky, electron-rich phosphine ligands are required to facilitate the reductive elimination step, which is often rate-limiting. Ligands like Xantphos or Josiphos-type ligands are excellent starting points.[4][5]
-
Catalyst/Ligand Integrity: The palladium precatalyst and the phosphine ligand are often air-sensitive. Degradation of the ligand by oxidation can completely shut down the catalytic cycle. Use a glovebox or proper Schlenk techniques to prepare the reaction.
-
Base Strength: A strong, non-nucleophilic base is required. Sodium or potassium tert-butoxide (NaOt-Bu, KOt-Bu) are standard choices. Weaker bases like K₂CO₃ are generally ineffective for this transformation. However, harsh inorganic bases can be problematic for sensitive functional groups.[4]
| Parameter | Ullmann Condensation | Buchwald-Hartwig Coupling |
| Catalyst | CuI, Cu₂O, Cu powder (10-100 mol%) | Pd₂(dba)₃, Pd(OAc)₂ (1-5 mol%) |
| Ligand | Often none; 1,10-phenanthroline, N,N-dimethylglycine | Biarylphosphines (e.g., Xantphos, RuPhos) |
| Base | K₂CO₃, Cs₂CO₃ (2-3 equiv.) | NaOt-Bu, K₃PO₄, DBU (1.5-2 equiv.) |
| Solvent | NMP, DMF, Dioxane, Toluene | Toluene, Dioxane, THF |
| Temperature | High (120-200 °C) | Mild (80-110 °C) |
Table 1: Comparison of typical reaction conditions for C-O coupling reactions.
Q2: I am observing significant amounts of dehalogenated starting material and/or homocoupled phenol side products. How can I suppress these pathways?
Answer: The formation of these side products points to specific mechanistic issues that can be addressed by modifying the reaction conditions.
-
Dehalogenation: This occurs when the aryl halide is reduced instead of coupled. In Ullmann reactions, this can happen at very high temperatures or in the presence of protic impurities. In Buchwald-Hartwig reactions, it can result from a β-hydride elimination pathway if the ligand is not appropriate, or from protonolysis of the Ar-Pd(II)-X intermediate.
-
Solution: Carefully control the temperature; avoid overheating. Ensure the reaction is rigorously anhydrous. For palladium-catalyzed reactions, screening different ligands can identify one that favors reductive elimination over side reactions.
-
-
Homocoupling of Phenol: This side product (Ar-O-Ar) arises from the oxidative coupling of two phenoxide molecules.
-
Solution: This is more common in copper catalysis. Ensure a truly inert atmosphere, as oxygen can promote this side reaction. Using a slight excess (1.1-1.2 equivalents) of the aryl halide relative to the phenol can also help favor the desired cross-coupling pathway.
-
Caption: A logical workflow for troubleshooting poor C-O coupling results.
Q3: My nitro group reduction is stalling or giving me complex mixtures. What is the most robust method?
Answer: While many methods exist for nitro group reduction, some are more reliable and cleaner than others for complex, fluorinated substrates.
-
Catalytic Hydrogenation (H₂ over Pd/C): This is often the cleanest method. However, failures can occur.
-
Cause of Failure: Catalyst poisoning (sulfur or halogen-containing impurities can poison palladium) or poor quality catalyst (old, hydrated Pd/C is inactive).
-
Solution: Ensure the diaryl ether intermediate is thoroughly purified before reduction. Use a fresh, high-quality catalyst (10 wt% Pd/C is standard). Ensure the system is properly flushed and a positive pressure of hydrogen (from balloon to 50 psi) is maintained. Methanol or ethanol are common solvents.
-
-
Metal/Acid Reduction (Fe/NH₄Cl or SnCl₂/HCl): These are classic, robust methods.
-
Fe/NH₄Cl in EtOH/H₂O: This is a very reliable and inexpensive method. The reaction is typically refluxed until the starting material is consumed (monitored by TLC). The workup involves filtering through celite to remove iron salts, which can sometimes be cumbersome on a large scale.
-
SnCl₂·2H₂O in EtOH: This method is also effective and often proceeds at room temperature or with gentle heating. The workup requires careful basification to precipitate tin salts before extraction.
-
A common mistake is incomplete reaction. Monitor carefully by TLC or LC-MS until all the nitro-intermediate is consumed. The aniline product will have a different Rf and will be UV active.
Experimental Protocols
The following are detailed, field-tested protocols that serve as an excellent starting point for optimization.
Protocol 1: Ullmann Condensation Route
Step A: Synthesis of 4-(2-Fluorophenoxy)-3-fluoro-1-nitrobenzene
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,2-difluoro-4-nitrobenzene (1.0 equiv), 2-fluorophenol (1.1 equiv), and anhydrous potassium carbonate (K₂CO₃, 2.0 equiv).
-
Add anhydrous N,N-Dimethylformamide (DMF) to create a 0.5 M solution with respect to the limiting reagent.
-
Add copper(I) iodide (CuI, 0.1 equiv).
-
Place the flask under a nitrogen atmosphere.
-
Heat the reaction mixture to 140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate in Hexanes). The reaction is typically complete in 12-24 hours.
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the layers. Wash the organic layer with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the nitro-diaryl ether intermediate.
Step B: Reduction to this compound
-
Dissolve the purified nitro-diaryl ether (1.0 equiv) in a 3:1 mixture of Ethanol:Water.
-
Add ammonium chloride (NH₄Cl, 4.0 equiv) and iron powder (Fe, 5.0 equiv).
-
Heat the mixture to reflux (approx. 80-85 °C) for 2-4 hours, monitoring by TLC until the starting material is fully consumed.
-
Cool the reaction to room temperature and filter the hot suspension through a pad of celite, washing the pad thoroughly with ethanol.
-
Concentrate the filtrate under reduced pressure to remove most of the ethanol.
-
Extract the remaining aqueous solution with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the final aniline product, which can be further purified by recrystallization or chromatography if necessary.
References
- CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
-
Kashani, S. K., & Jessiman, J. E. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
- CN102173995A - Synthesis method of m-fluoroaniline.
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Janakiramudu, D. B., Rao, D. S., Srikanth, C., & Raju, C. N. (2018). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. [Link]
-
Wikipedia. Ullmann condensation. [Link]
Sources
Technical Support Center: Navigating the Stability of 3-Fluoro-4-(2-fluorophenoxy)aniline and Its Derivatives
Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with 3-Fluoro-4-(2-fluorophenoxy)aniline and its analogous structures. The unique electronic properties conferred by the di-fluorinated diphenyl ether aniline scaffold make it a valuable building block in modern medicinal chemistry. However, the inherent reactivity of the aniline moiety presents specific stability challenges that can impact experimental reproducibility, impurity profiles, and overall project timelines.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It moves from fundamental handling and storage to the mechanistic underpinnings of degradation and provides validated protocols for stability assessment. Our goal is to equip you not just with steps to follow, but with the causal understanding required to make informed decisions in your research.
Section 1: FAQs - Core Concepts in Handling and Storage
This section addresses the most common initial queries regarding the physical and chemical stability of this compound.
Q1: What are the optimal long-term storage conditions for solid this compound?
A: The primary stability concern for solid aromatic amines is gradual oxidation, which is often accelerated by light and heat. For this compound, we recommend the following conditions based on best practices for aromatic amines:
-
Temperature: Store at 2-8°C. While some suppliers may state room temperature is acceptable, refrigerated conditions significantly slow the rate of ambient oxidative processes[1].
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). This displaces oxygen, the primary driver for the formation of colored impurities.
-
Light: Always store in an amber or opaque container to protect from light, which can catalyze free-radical-mediated degradation pathways.
-
Moisture: Ensure the container is tightly sealed to prevent moisture ingress, which can lead to clumping and potential hydrolytic issues under non-neutral pH conditions.
Q2: My solid sample of this compound, initially an off-white powder, has developed a brownish or purplish tint over time. Is it still usable?
A: The development of a colored tint is a classic indicator of aniline oxidation and subsequent polymerization. The aniline nitrogen is easily oxidized to form radical cations, which can then couple to form colored dimeric and oligomeric species like quinone-imines and phenazines[2][3].
While a slight color change may indicate only minor degradation (<1-2%), it is a significant warning sign. Before use, you must re-qualify the material.
-
Purity Analysis: Perform a quantitative analysis using a stability-indicating HPLC method (see Protocol 2).
-
Structural Confirmation: Use ¹H NMR and/or LC-MS to confirm the identity of the main peak and characterize major impurities.
-
Usability Decision: For sensitive downstream applications like catalysis or GMP synthesis, the material should be discarded or re-purified. For early-stage discovery chemistry, its use may be acceptable if the purity is >95% and the impurities are well-characterized and deemed unlikely to interfere with the subsequent reaction.
Q3: What are the best practices for preparing and storing solutions of this compound?
A: Solutions are significantly more prone to degradation than the solid material due to increased molecular mobility and interaction with dissolved oxygen and solvent impurities.
-
Prepare Fresh: Always prepare solutions immediately before use. Avoid storing stock solutions, even at low temperatures, for more than 24 hours unless stability data proves otherwise.
-
Solvent Choice: Use high-purity, anhydrous grade solvents. Protic solvents like methanol may be acceptable for short-term use, but aprotic solvents like THF, Dioxane, or Acetonitrile are often preferred. Ensure solvents are de-gassed (e.g., by sparging with Argon for 15-20 minutes) to remove dissolved oxygen.
-
Protection: Prepare and handle solutions under subdued light or in amber glassware. If the solution is to be used over several hours, maintain it under an inert atmosphere.
Section 2: Understanding the Mechanisms of Degradation
Proactively addressing stability requires an understanding of the chemical pathways that lead to degradation. The aniline functional group is the molecule's Achilles' heel, being susceptible to oxidation, photolysis, and pH-dependent reactions.
Q4: What are the most probable chemical degradation pathways for this compound?
A: The stability of this molecule is dominated by the chemistry of the aniline group. The two fluorine atoms act as electron-withdrawing groups, which can slightly decrease the basicity of the aniline nitrogen but are generally not sufficient to prevent the common degradation pathways seen for anilines.[4][5] The main pathways are:
-
Oxidation: This is the most common pathway. It can be initiated by atmospheric oxygen, metal ion contaminants, or oxidizing reagents. The process typically involves the formation of a nitrogen radical cation, leading to a cascade of products including N-oxides, nitroso, nitro, and ultimately, colored polymeric materials.[3][6]
-
Photolysis: Aromatic systems, especially those with heteroatoms like nitrogen, can absorb UV light. This can lead to the formation of excited states and radical species, accelerating degradation. While fluorination can sometimes improve photostability, it can also lead to specific photoproducts through C-F bond cleavage under certain conditions.[7][8][9]
-
Hydrolysis (under forced conditions): While the ether linkage is generally stable, forced degradation studies under extreme acidic or basic conditions could potentially lead to its cleavage. The aniline group itself is stable to hydrolysis.
The diagram below illustrates the primary points of vulnerability for this molecule.
Caption: Key Stressors and Potential Degradation Pathways.
Q5: How does pH influence the stability of this compound in aqueous or protic solutions?
A: The pH of the medium has a profound effect on anilines. The aniline nitrogen is basic and can be protonated to form an anilinium salt.
-
Acidic pH (pH < 4): The compound will exist predominantly as the protonated anilinium cation (-NH3+). In this state, the lone pair of electrons on the nitrogen is no longer available, making the molecule significantly more stable against oxidation.[2] However, solubility may change, and the molecule will be inactive as a nucleophile.
-
Neutral to Basic pH (pH > 5): The compound exists as the free base (-NH2). In this form, the nitrogen lone pair is available, making it susceptible to oxidation. The rate of oxidative degradation generally increases as the pH rises above the pKa of the anilinium ion.[10][11]
Therefore, for analytical purposes (e.g., in HPLC), acidifying the mobile phase (e.g., with 0.1% formic or trifluoroacetic acid) is a standard practice to enhance the stability of aniline-containing analytes during the run.
Section 3: Troubleshooting Guide for Common Experimental Issues
This section provides a structured approach to diagnosing and solving common problems encountered during experiments.
Q7: I am analyzing my sample via HPLC and observe new, growing impurity peaks over a short period, even in the autosampler. What is the cause and how can I fix it?
A: This is a classic sign of on-instrument or solution-state instability. The controlled environment of an autosampler (often 4-10°C) is not always sufficient to halt the degradation of sensitive compounds, especially if dissolved oxygen is present in the diluent.
Use the following workflow to troubleshoot this issue:
Caption: HPLC Instability Troubleshooting Workflow.
Causality: The primary cause is oxidation in the neutral solution used as a sample diluent. By acidifying the mobile phase and using this same acidified solution as the diluent, you protonate the aniline, effectively "locking" it in a more stable state for the duration of the analysis.[12]
Section 4: Essential Experimental Protocols
To properly characterize the stability of this compound or its derivatives, a forced degradation study is essential. This is a regulatory expectation for drug development and a best practice in research to understand potential liabilities.[13][14]
Protocol 1: Forced Degradation (Stress Testing) Study
Objective: To intentionally degrade the compound under various stress conditions to identify likely degradation products and establish a stability-indicating analytical method.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions: For each condition, use a 1 mL aliquot of the stock solution. Run a control sample (stock solution, protected from light, at room temperature) in parallel. The goal is to achieve 5-20% degradation.[14]
-
Acid Hydrolysis: Add 1 mL of 1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1 mL of 1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidation: Add 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours, protected from light.
-
Thermal Stress: Place a solid sample in a 70°C oven for 48 hours. Dissolve in diluent for analysis.
-
Photolytic Stress (ICH Q1B): Expose the stock solution in a quartz cuvette to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Quenching & Analysis:
-
Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base/acid, respectively.
-
Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase.
-
Analyze by a stability-indicating HPLC-UV/PDA method (see Protocol 2). Use LC-MS to obtain mass information on the impurity peaks.
-
Expected Outcomes Summary
| Stress Condition | Expected Degradation Level | Probable Major Degradation Products | Primary Mechanism |
| 1 M HCl, 60°C | Low (<5%) | Minimal degradation; potential for minor ether cleavage | Acid Hydrolysis |
| 1 M NaOH, RT | Moderate (5-15%) | Colored oligomers, potential for minor ether cleavage | Base-catalyzed Oxidation |
| 3% H₂O₂, RT | High (>20%) | N-oxide, Nitroso/Nitro derivatives, Quinone-imines | Chemical Oxidation[6] |
| Thermal (Solid, 70°C) | Low to Moderate | Colored surface impurities | Solid-State Oxidation |
| Photolytic (ICH Q1B) | Moderate to High | Numerous small peaks, potential C-F bond cleavage products | Photodecomposition[9] |
Protocol 2: Baseline Stability-Indicating HPLC-UV Method
Objective: To provide a robust starting point for the chromatographic separation of this compound from its process impurities and degradation products.[12][15]
-
Column: C18 reverse-phase column, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV/PDA detector, monitor at 240 nm and 280 nm. Use PDA to assess peak purity.
-
Sample Diluent: Mobile Phase A / Mobile Phase B (50:50).
Causality and Trustworthiness: This method is designed for stability indication. The C18 column provides general hydrophobic retention. The acidic mobile phase (0.1% formic acid) ensures the aniline is protonated, leading to sharp peak shapes and enhanced stability during analysis. The long gradient is crucial for separating potentially non-polar degradation products from the parent compound. Peak purity analysis via a PDA detector is a self-validating step to ensure new impurity peaks are not co-eluting with the parent peak.[12]
References
-
PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline. National Center for Biotechnology Information. Retrieved from [Link][16]
-
Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link][13]
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link][17]
-
Chemical Communications (RSC Publishing). (n.d.). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Retrieved from [Link][7]
-
ResearchGate. (2018). (PDF) Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. Retrieved from [Link][4]
-
MDPI. (2025). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. Retrieved from [Link][18]
-
MDPI. (2023). Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. Retrieved from [Link][6]
-
Environmental Science & Technology. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Retrieved from [Link][8]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link][14]
-
LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link][12]
-
Taylor & Francis Online. (2017). The role of fluorine in medicinal chemistry. Retrieved from [Link][5]
-
Oxford Academic. (2023). Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Retrieved from [Link][9]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link][1]
-
Separation Science. (2023). Analytical Techniques In Stability Testing. Retrieved from [Link][15]
-
ResearchGate. (2015). (PDF) ChemInform Abstract: The Effect of pH on the Oxidative Polymerization of Aniline and the Morphology and Properties of Products. Retrieved from [Link][2]
-
Pharma Science Monitor. (2016). REVIEW: FORCE DEGRADATION STUDIES. Retrieved from [Link][19]
-
Pace Analytical. (n.d.). Drug Stability Testing & Release Testing. Retrieved from [Link][20]
-
Journal of Central South University. (2013). Degradation of aniline by Fe2+-activated persulfate oxidation at ambient temperature. Retrieved from [Link][10]
-
KWR. (2025). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. Retrieved from [Link][11]
-
Open Access Journals. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Retrieved from [Link][3]
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. researchgate.net [researchgate.net]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchwithrutgers.com [researchwithrutgers.com]
- 11. The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes [library.kwrwater.nl]
- 12. chromatographyonline.com [chromatographyonline.com]
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- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
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- 17. pubs.acs.org [pubs.acs.org]
- 18. The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes [mdpi.com]
- 19. pharmasm.com [pharmasm.com]
- 20. pacelabs.com [pacelabs.com]
Technical Support Center: Catalyst Selection for Functionalizing 3-Fluoro-4-(2-fluorophenoxy)aniline
Welcome to the technical support center for the functionalization of 3-Fluoro-4-(2-fluorophenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the catalytic functionalization of this complex molecule. The unique electronic and steric properties of this substrate, arising from the interplay of the aniline directing group, the diaryl ether linkage, and fluorine substituents on both aromatic rings, present specific challenges and opportunities in catalyst selection and reaction optimization.
This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address the nuanced issues you may face in your experiments.
Troubleshooting Guide
Issue 1: Poor or No Conversion in C-H Functionalization Attempts
Question: My C-H arylation of this compound is resulting in low to no yield. I'm using a standard Palladium catalyst. What are the likely causes and how can I resolve this?
Answer:
Low or no conversion in the C-H functionalization of this substrate is a common issue, often stemming from catalyst deactivation or suboptimal reaction conditions. The electron-deficient nature of the aniline ring, due to the fluorine substituent, can make C-H activation challenging.
Initial Troubleshooting Steps:
-
Catalyst and Ligand Integrity: Ensure your palladium source (e.g., Pd(OAc)₂) and phosphine ligands are of high purity and handled under inert conditions. Many phosphine ligands are air-sensitive.
-
Solvent and Base Purity: Use anhydrous solvents and ensure your base is freshly opened or properly stored. Water and oxygen can significantly inhibit catalytic activity.
-
Inert Atmosphere: Rigorously degas your reaction mixture and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.
Advanced Troubleshooting and Rationale:
-
Catalyst Choice: For electron-deficient anilines, a more electron-rich and sterically hindered catalyst system is often required to promote the rate-limiting C-H activation step. Consider switching from a general-purpose catalyst to one specifically designed for challenging substrates.
-
Ligand Selection: The choice of ligand is critical. For this substrate, bulky biaryl phosphine ligands such as XPhos or RuPhos are often more effective than simpler phosphines like P(t-Bu)₃. These ligands stabilize the active Pd(0) species and promote reductive elimination.
-
Base Strength: The pKa of the base can significantly influence the reaction outcome. While stronger bases like NaOt-Bu are common, they can be incompatible with sensitive functional groups. A systematic screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is recommended.
-
Temperature Optimization: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions. A temperature screen, typically between 80-120 °C, is advisable.
Issue 2: Lack of Regioselectivity in C-H Functionalization
Question: I am observing a mixture of isomers from the C-H functionalization of my this compound. How can I control the regioselectivity?
Answer:
Achieving high regioselectivity is a key challenge with this substrate due to multiple potential sites for C-H activation. The aniline nitrogen is a powerful directing group, favoring ortho-functionalization. However, the diaryl ether oxygen can also exhibit directing effects, and the electronic influence of the fluorine atoms further complicates the reactivity landscape.
Strategies for Controlling Regioselectivity:
-
Leveraging the Directing Group: The aniline is the strongest directing group in this molecule. To favor functionalization on the aniline ring, conditions that promote chelation-assisted C-H activation are necessary. This typically involves using a palladium catalyst in conjunction with a suitable ligand.
-
Protecting the Aniline: If functionalization on the phenoxy ring is desired, protecting the aniline nitrogen (e.g., as an amide or carbamate) can block its directing effect. This allows the weaker directing effect of the ether oxygen to guide the reaction.
-
Ligand-Controlled Regioselectivity: The steric and electronic properties of the ligand can influence which C-H bond is activated.[1] Experimenting with a panel of ligands, from bulky biaryl phosphines to more flexible bidentate ligands, can reveal systems that favor one regioisomer over others.
-
Catalyst System: In some cases, switching the metal catalyst can alter the regioselectivity. For instance, rhodium catalysts are known to exhibit different regioselectivities compared to palladium in C-H functionalization reactions of anilines.[2]
Logical Flow for Optimizing Regioselectivity:
Caption: Decision tree for troubleshooting regioselectivity.
Issue 3: Intramolecular Cyclization as a Major Side Product
Question: During my attempts at intermolecular C-H functionalization, I am isolating a significant amount of what appears to be a dibenzofuran derivative. How can I suppress this intramolecular cyclization?
Answer:
The formation of a dibenzofuran-type structure is a known side reaction for 2-phenoxyanilines, proceeding via intramolecular C-H/N-H or C-H/C-H coupling.[1][3][4][5][6] Suppressing this pathway requires careful selection of the catalyst system and reaction conditions to favor the intermolecular process.
Strategies to Minimize Intramolecular Cyclization:
-
Ligand Choice: Highly sterically hindered ligands can disfavor the formation of the cyclic pre-catalyst intermediate required for intramolecular cyclization. Ligands like tBuXPhos or Josiphos-type ligands, which have demonstrated effectiveness in couplings of hindered substrates, may be beneficial.[7][8]
-
Reaction Concentration: Running the reaction at a higher concentration can favor the intermolecular reaction over the intramolecular pathway.
-
Temperature Control: Lowering the reaction temperature may slow down the rate of the intramolecular cyclization more than the desired intermolecular reaction.
-
Catalyst Pre-activation: Using a pre-formed, well-defined palladium(0) catalyst can sometimes provide better control over the reaction pathway compared to in-situ generation from a Pd(II) source.
Frequently Asked Questions (FAQs)
Q1: Which catalyst system is a good starting point for a Buchwald-Hartwig amination of this compound?
A1: For the Buchwald-Hartwig amination of this electron-deficient and potentially hindered substrate, a robust catalyst system is recommended as a starting point. A combination of a palladium(0) precatalyst like Pd₂(dba)₃ or a Pd(II) salt such as Pd(OAc)₂ with a sterically demanding, electron-rich biaryl phosphine ligand is a good choice.
Recommended Starting Conditions:
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Readily available and effective precursors for the active Pd(0) catalyst. |
| Ligand | XPhos or RuPhos | Bulky, electron-rich ligands that promote oxidative addition and reductive elimination.[8] |
| Base | NaOt-Bu or LHMDS | Strong, non-nucleophilic bases that facilitate the deprotonation of the amine.[9] |
| Solvent | Toluene or Dioxane | Aprotic solvents that are compatible with the reaction conditions. |
| Temperature | 80-110 °C | A good starting range for balancing reaction rate and catalyst stability. |
Q2: How do the fluorine substituents on both rings affect catalyst selection?
A2: The fluorine atoms have a significant electronic impact. The fluorine on the aniline ring is electron-withdrawing, making the aniline less nucleophilic and the aryl C-H bonds less susceptible to activation. The fluorine on the phenoxy ring also contributes to the overall electron-deficient nature of the molecule. This necessitates the use of more reactive, electron-rich catalyst systems to overcome the higher activation barriers for both C-H activation and the oxidative addition step in cross-coupling reactions.[10]
Q3: Can I use a copper-based catalyst for functionalizing this molecule?
A3: Yes, copper-catalyzed reactions, such as the Ullmann condensation and copper-catalyzed C-H amination, can be viable alternatives to palladium-based systems.[11][12] Copper catalysts are often less expensive and can exhibit complementary reactivity. For instance, in some cases, copper catalysis can be more tolerant of certain functional groups and may offer different regioselectivity. However, copper-catalyzed reactions often require higher reaction temperatures.
Q4: What is the likely mechanism for palladium-catalyzed C-H activation of this substrate?
A4: The most probable mechanism for palladium-catalyzed C-H activation directed by the aniline group is a concerted metalation-deprotonation (CMD) pathway.
Simplified Catalytic Cycle for C-H Arylation:
Caption: Proposed catalytic cycle for C-H arylation.
In this cycle, the aniline nitrogen coordinates to the Pd(II) center, directing the catalyst to an ortho C-H bond. The C-H bond is then cleaved in a concerted step involving a base, forming a palladacycle intermediate. Subsequent oxidative addition of an aryl halide, followed by reductive elimination, yields the arylated product and regenerates the active catalyst.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C-H Arylation
This protocol provides a starting point for the C-H arylation of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Pd(OAc)₂
-
XPhos
-
K₂CO₃ (or other suitable base)
-
Anhydrous toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and K₂CO₃ (2.0 equivalents).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous toluene, followed by this compound (1.0 equivalent) and the aryl bromide (1.2 equivalents).
-
Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the coupling of this compound with a secondary amine.
Materials:
-
This compound (if pre-functionalized with a halide)
-
Secondary amine
-
Pd₂(dba)₃
-
RuPhos
-
NaOt-Bu
-
Anhydrous dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (1 mol%) and RuPhos (2.5 mol%) to an oven-dried vial.
-
Add anhydrous dioxane and stir for 5 minutes.
-
Add the halogenated this compound derivative (1.0 equivalent), the secondary amine (1.2 equivalents), and NaOt-Bu (1.5 equivalents).
-
Seal the vial and heat the reaction mixture at 90 °C for 8-16 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the product via column chromatography.
References
-
Controlling Regioselectivity in Palladium-Catalyzed C-H Activation/Aryl-Aryl Coupling of 4-Phenylamino[2.2]paracyclophane. Chemistry. [Link]
-
Controlling Regioselectivity in Palladium-Catalyzed C-H Activation/Aryl-Aryl Coupling of 4-Phenylamino[2.2]paracyclophane. PMC. [Link]
-
Regioselectivity in palladium-catalyzed C-H activation/oxygenation reactions. PubMed. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Regioselectivity in Palladium-Catalyzed C-H Activation/Oxygenation Reactions. Sci-Hub. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]
-
Palladium-catalyzed chemoselective intramolecular cyclization of 2-bromoaryl alkenenitriles. ResearchGate. [Link]
-
Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an update 2018–2020. RSC Publishing. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
A Catalysis Guide Focusing on C–H Activation Processes. SciELO. [Link]
-
A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Unknown Source. [Link]
-
Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroaromatics. Catalysis Science & Technology (RSC Publishing). [Link]
-
A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Unknown Source. [Link]
-
Aniline Review Final - Alternative formats If you require this document in an alternative format, please contact: . University of Bath. [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis. NIH. [Link]
-
Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry: A Carpenter's Approach. PMC. [Link]
-
Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. Chirantan Rasayan Sanstha. [Link]
-
Pd-Catalyzed Aromatic Dual C-H Acylations and Intramolecular Cyclization: Access to Quinoline-Substituted Hydroxyl Isoindolones. PMC. [Link]
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Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. [Link]
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Rhodium-catalysed C–H bond activation of unprotected anilines. (a)... ResearchGate. [Link]
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Designing Target-specific Data Sets for Regioselectivity Predictions on Complex Substrates. Unknown Source. [Link]
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Palladium-Catalyzed Cyclization of N-Acyl-o-alkynylanilines with Isocyanides Involving a 1,3-Acyl Migration: Rapid Access to Functionalized 2-Aminoquinolines. Organic Chemistry Portal. [Link]
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A Catalysis Guide Focusing on C–H Activation Processes. ResearchGate. [Link]
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Regioselective control of biocatalytic C–H activation and halogenation. bioRxiv. [Link]
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Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles. PMC. [Link]
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(PDF) Palladium-Catalyzed Intramolecular Cyclization of. Amanote Research. [Link]
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Palladium-Catalyzed Arylation of Fluoroalkylamines. PubMed. [Link]
-
Catalytic C–F activation of polyfluorinated pyridines by nickel-mediated cross-coupling reactions. Chemical Communications (RSC Publishing). [Link]
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Cu-catalyzed C–H amination/Ullmann N-arylation domino reaction: a straightforward synthesis of 9,14-diaryl-9,14-dihydrodibenzo[a,c]phenazine. Chemical Communications (RSC Publishing). [Link]
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Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthe. White Rose Research Online. [Link]
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Aryl Amination using Ligand-Free Ni(II) Salts and Photoredox Catalysis. ResearchGate. [Link]
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Copper mediated C–H amination with oximes: en route to primary anilines. RSC Publishing. [Link]
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Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]
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Toolbox for emerging fluorinated groups. Comptes Rendus de l'Académie des Sciences. [Link]
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Cover Feature: Synthesis of Benzofuroquinolines via Phosphine-Free Direct Arylation of 4-Phenoxyquinolines in Air (Eur. J. Org. Chem. /2018). ResearchGate. [Link]
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Site selective gold(i)-catalysed benzylic C–H amination via an intermolecular hydride transfer to triazolinediones. Chemical Science (RSC Publishing). [Link]
-
Dual C-F, C-H Functionalization via Photocatalysis: Access to Multifluorinated Biaryls. PubMed. [Link]
-
The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI. [Link]
-
meta-C-H Arylation of Aniline Derivatives via Palladium/ S,O-Ligand/Norbornene Cooperative Catalysis. PubMed. [Link]
-
Catalyst-free photochemical fluorination of C-H bonds of aromatic carbonyl compounds. ChemRxiv. [Link]
-
Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv. [Link]
-
Synthetic Advantages of Defluorinative C–F Bond Functionalization. PMC. [Link]
-
Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. MDPI. [Link]
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Technical Support Center: Byproduct Analysis in 3-Fluoro-4-(2-fluorophenoxy)aniline Synthesis
Introduction
Welcome to the technical support guide for the synthesis of 3-Fluoro-4-(2-fluorophenoxy)aniline. This crucial intermediate is a cornerstone in the development of various pharmaceutical agents. Its synthesis, typically achieved through Nucleophilic Aromatic Substitution (SNAr) or Ullmann condensation, is often accompanied by challenges related to byproduct formation. These impurities can significantly impact the yield, purity, and overall safety profile of the final active pharmaceutical ingredient (API).
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into identifying, understanding, and mitigating common byproducts encountered during synthesis. We will explore the mechanistic origins of these impurities and offer robust troubleshooting strategies to ensure your experiments are both successful and self-validating.
Section 1: Common Synthetic Pathways & Mechanistic Overview
The formation of the diaryl ether bond in this compound is primarily accomplished via two routes. The choice of pathway inherently dictates the potential byproduct profile.
-
Nucleophilic Aromatic Substitution (SNAr): This is often the preferred industrial route due to milder conditions and the absence of heavy metal catalysts. The reaction typically involves the coupling of an activated aryl fluoride, such as 1,2-difluoro-4-nitrobenzene, with 2-fluorophenol in the presence of a base. The electron-withdrawing nitro group activates the ring towards nucleophilic attack, facilitating the displacement of the fluoride para to it.[1][2][3] The final step involves the reduction of the nitro group to the target aniline.
-
Ullmann Condensation: This classic method uses a copper catalyst to couple an aryl halide (e.g., 4-bromo-3-fluoroaniline, often with a protected amine) with 2-fluorophenol.[4][5] While effective, traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper, which can lead to a different set of side reactions.[4] Modern protocols with specialized ligands can often be performed under milder conditions.[6][7]
Primary Synthetic Workflow (SNAr Route)
The following diagram illustrates the most common SNAr pathway, which forms the basis for our troubleshooting guide.
Caption: SNAr synthesis of the target compound.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Issue 1: Presence of an Unexpected Isomer in the Final Product
Q: My LC-MS analysis shows two peaks with the identical mass-to-charge ratio (m/z), but different retention times. My NMR spectrum is also overly complex. What is this impurity and how did it form?
A: This is a classic case of regioisomer formation , the most common and challenging byproduct in this synthesis. You have likely formed 4-Fluoro-3-(2-fluorophenoxy)aniline alongside your target molecule.
-
Causality: During the SNAr step, the 2-fluorophenoxide nucleophile is intended to displace the fluoride at the C4 position (para to the nitro group) of 1,2-difluoro-4-nitrobenzene. This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the nitro group, stabilizing the transition state.[1][3] However, a competing, albeit slower, reaction can occur where the nucleophile attacks the C2 position (ortho to the nitro group). This leads to the formation of the undesired regioisomer precursor, which is then co-reduced to the final isomeric impurity.
-
Solutions & Mitigation:
-
Temperature Control: Lowering the reaction temperature (e.g., from 100°C to 70-80°C) can increase the selectivity for the thermodynamically favored para-substitution product.
-
Base Selection: Using a bulkier or softer base can sometimes influence the regioselectivity. While K₂CO₃ is common, screening bases like cesium carbonate (Cs₂CO₃) may provide better results, as it has been shown to be effective in diaryl ether syntheses.[8]
-
Solvent Choice: The polarity of the solvent can influence the reaction. While polar aprotic solvents like DMF or DMSO are standard, carefully evaluate the solvent purity. Water contamination can affect the base's efficacy and potentially lead to side reactions.[8]
-
Caption: Competing pathways leading to regioisomer formation.
Issue 2: Product is Discolored (Pink/Brown) and TLC Shows Multiple Spots After Reduction
Q: After the nitro reduction step, my product is not the expected off-white solid. It's discolored, and TLC analysis shows a streak or multiple spots near the baseline. What's causing this?
A: This strongly indicates incomplete reduction of the nitro group . The discoloration is characteristic of nitroso (-N=O) and hydroxylamine (-NHOH) intermediates, which are highly colored and polar. These species can also be unstable and may polymerize, leading to the streaking on the TLC plate.
-
Causality: The reduction of a nitro group to an amine is a multi-electron process that proceeds through several intermediates. If the reducing agent is depleted, the catalyst is poisoned, or the reaction time is insufficient, the reaction can stall at these intermediate stages.
-
Solutions & Mitigation:
-
Catalyst Loading & Quality (for Catalytic Hydrogenation): Ensure your Palladium on carbon (Pd/C) catalyst is active. If it's old, it may have been oxidized. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%) or perform the reaction under a higher pressure of hydrogen.
-
Reaction Time & Temperature (for Metal/Acid Reduction): When using reagents like iron powder in ammonium chloride or SnCl₂, ensure the reaction is heated sufficiently and allowed to run to completion.[9] Monitor carefully by TLC until the nitroaromatic starting material (which is typically UV active and has a higher Rf) is completely consumed.
-
Alternative Reducing Agents: If one method consistently fails, consider alternatives. Sodium dithionite (Na₂S₂O₄) is another effective reagent for this transformation under different conditions.
-
Issue 3: Low Yield and Presence of Dehalogenated Byproducts (Ullmann Route)
Q: I'm attempting an Ullmann condensation and my yield is poor. GC-MS analysis of the crude product shows a significant peak corresponding to 3-fluoroaniline. What is causing this?
A: You are observing reductive dehalogenation , a well-known side reaction in copper-catalyzed cross-coupling reactions.[8] Instead of promoting the C-O bond formation, the catalyst system is reducing the C-Br or C-I bond of your aryl halide.
-
Causality: This side reaction is often promoted by suboptimal reaction conditions. The source of the hydride for the reduction can be the solvent (especially alcohols or DMF at high temperatures), the base, or other additives. The ligand used may not be effectively facilitating the desired reductive elimination step to form the diaryl ether.[8]
-
Solutions & Mitigation:
-
Ensure Anhydrous Conditions: Water can inactivate certain bases and interfere with the catalytic cycle.[8] Dry all solvents and reagents thoroughly before use. Using molecular sieves in the reaction vessel is also a good practice.
-
Screen Ligands: The choice of ligand is critical in modern Ullmann couplings. For electron-rich systems, ligands like N,N-dimethylglycine have proven effective at suppressing side reactions.[6][8]
-
Base Selection: A very strong base can sometimes promote undesired pathways. Potassium phosphate (K₃PO₄) is often a reliable choice that is strong enough to deprotonate the phenol without causing excessive side reactions.[6][8]
-
Section 3: FAQs - Byproduct Identification & Analysis
Q1: What is the most effective analytical workflow for identifying unknown byproducts in my reaction mixture?
A1: A multi-technique approach is essential for unambiguous identification.
-
LC-MS (HPLC with Mass Spectrometry): This is your primary tool. It separates components based on polarity and provides the molecular weight of each eluting peak. It is particularly powerful for identifying regioisomers, which will have identical mass but different retention times.[10][11]
-
GC-MS (Gas Chromatography with Mass Spectrometry): This is ideal for identifying volatile components, such as unreacted starting materials (2-fluorophenol), dehalogenated byproducts, or solvent-related impurities.[12]
-
NMR Spectroscopy (¹H, ¹³C, and ¹⁹F): NMR is the definitive technique for structural elucidation. For fluorinated compounds like this, ¹⁹F NMR is indispensable . It provides a clean spectrum where each unique fluorine atom gives a distinct signal, and the coupling patterns can reveal the substitution pattern on the aromatic rings.[12]
Q2: How can I definitively distinguish the target product from the 4-Fluoro-3-(2-fluorophenoxy)aniline regioisomer using NMR?
A2: While ¹H NMR will show differences, the ¹⁹F NMR spectrum will be the most diagnostic tool.
-
Target Product (3-Fluoro): The fluorine atom is on the aniline ring. You will observe a signal for this fluorine, which will be coupled to the adjacent aromatic protons. You will also see a separate signal for the fluorine on the phenoxy ring.
-
Regioisomeric Byproduct (4-Fluoro): The fluorine atom is on the aniline ring but in a different chemical environment. The key difference will be in the coupling patterns and chemical shifts of both the fluorine signals and the aromatic protons, which can be predicted and confirmed with 2D NMR experiments (like COSY and HSQC).
Q3: My reaction is complete, but a significant amount of 2-fluorophenol remains. What is the likely cause?
A3: This points to an issue with the ether formation step, most likely related to the base.
-
Insufficient Base: Ensure you are using at least one full equivalent of base to deprotonate the phenol.
-
Inactive Base: The most common cause is moisture inactivating the base, particularly with carbonates.[6][8] Ensure all reagents and solvents are anhydrous.
-
Poor Base Solubility: If the base is not soluble in the reaction solvent, the deprotonation will be a slow, heterogeneous process. Using a more soluble base (like Cs₂CO₃) or a phase-transfer catalyst may be beneficial.
Section 4: Data Presentation & Protocols
Table 1: Summary of Potential Byproducts
| Byproduct Name | Chemical Formula | Molecular Weight ( g/mol ) | Likely Origin | Recommended Analytical Technique |
| Regioisomer: 4-Fluoro-3-(2-fluorophenoxy)aniline | C₁₂H₉F₂NO | 221.21 | SNAr side reaction | LC-MS, ¹H & ¹⁹F NMR |
| Incomplete Reduction: 2-Fluoro-1-(2-fluorophenoxy)-4-nitrobenzene | C₁₂H₇F₂NO₃ | 251.19 | Incomplete reduction | LC-MS, TLC |
| Dehalogenation: 3-Fluoroaniline | C₆H₆FN | 111.12 | Ullmann side reaction | GC-MS |
| Hydrolysis: 2-Fluoro-4-nitrophenol | C₆H₄FNO₃ | 157.10 | Water contamination | LC-MS |
| Unreacted SM: 2-Fluorophenol | C₆H₅FO | 112.10 | Incomplete reaction | GC-MS |
Protocol: Impurity Profiling by HPLC-MS
This protocol provides a general method for separating the target product from its key impurities.
-
Sample Preparation:
-
Accurately weigh ~1 mg of the crude reaction mixture.
-
Dissolve in 1 mL of a 50:50 mixture of Acetonitrile:Water.
-
Vortex to ensure complete dissolution.
-
Filter through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., Phenomenex Gemini-NX C18, 150 × 4.6 mm, 3 µm).[12]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: Ramp linearly from 10% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.5 min: Return to 10% B
-
18.5-22 min: Equilibrate at 10% B
-
-
-
MS Conditions (ESI+):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 100 - 500.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
References
- Benchchem. (2025). Technical Support Center: Ullmann Diaryl Ether Synthesis.
- Google Patents. (2003).
- Royal Society of Chemistry. (2024). Chapter 2: Synthetic Methods for Dialkyl Ethers.
- Beilstein Journal of Organic Chemistry. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers.
- Wikipedia.
- Wikipedia.
- Chemistry LibreTexts. (2023). 15.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Chemistry Steps.
- Organic Chemistry Portal. Ullmann Reaction.
- ACS Central Science via PubMed Central. (2018). Direct (LC-)
- ACS Publications. (2018). Direct (LC-)
- Benchchem. (2025). Application Notes and Protocols for the Synthetic Use of 3-Chloro-4-fluoroaniline.
- Benchchem. (2025). Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)
- Benchchem. (2025).
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Recrystallization Methods for 3-Fluoro-4-(2-fluorophenoxy)aniline: A Technical Support Guide
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 3-Fluoro-4-(2-fluorophenoxy)aniline. Designed for researchers, scientists, and drug development professionals, this guide offers practical, field-proven insights to overcome common challenges encountered during the purification of this key synthetic intermediate.
I. Understanding the Molecule: Physicochemical Profile and Its Implications for Recrystallization
This compound (CAS 946699-01-0) is a diaryl ether with a molecular weight of 221.2 g/mol .[1][2] Its structure, featuring two fluorine atoms and a primary amine, imparts a moderate degree of polarity. This influences its solubility in organic solvents, a critical factor for successful recrystallization. While specific solubility data is not extensively published, its structural similarity to other fluorinated anilines and diaryl ethers suggests it will be more soluble in polar organic solvents.
A safety data sheet for this compound indicates that its toxicological properties have not been thoroughly investigated, warranting careful handling and the use of appropriate personal protective equipment.[3]
II. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the recrystallization of this compound.
Q1: What is the best starting solvent for the recrystallization of this compound?
A1: Based on the "like dissolves like" principle, polar protic solvents are a good starting point. Due to the presence of the amine and ether functionalities, solvents like ethanol, methanol, and isopropanol are recommended for initial screening. For compounds with moderate polarity, a mixed solvent system, such as ethanol/water or toluene/heptane , can also be highly effective.
Q2: My compound "oils out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. To remedy this, you can:
-
Increase the solvent volume: This keeps the compound in solution at a lower temperature.
-
Switch to a lower boiling point solvent: This ensures the solution cools to a temperature below the compound's melting point before saturation is reached.
-
Use a solvent pair: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.
Q3: My compound won't crystallize, even after cooling. What are the next steps?
A3: Failure to crystallize is often due to supersaturation or the use of too much solvent. Try the following techniques to induce crystallization:
-
Scratching the inner surface of the flask with a glass rod can create nucleation sites.
-
Seeding the solution with a tiny crystal of the pure compound can initiate crystal growth.
-
Reducing the solvent volume by gentle heating under a stream of nitrogen or by rotary evaporation and then allowing the solution to cool again.
-
Placing the solution in an ice bath or refrigerator can further decrease solubility, but slow cooling is generally preferred for purer crystals.
Q4: What are the likely impurities in my sample of this compound?
A4: Common impurities often stem from the synthetic route. For a typical synthesis involving the reaction of 2-fluorophenol with 3,4-difluoronitrobenzene followed by reduction, potential impurities could include:
-
Unreacted starting materials (e.g., 2-fluorophenol, 3,4-difluoronitrobenzene).
-
By-products from the reduction of the nitro group.
-
Residual catalysts or bases used in the reaction.
III. Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, question-and-answer-based approach to specific experimental issues.
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Poor Crystal Yield | 1. Excessive solvent used: The concentration of the compound in the cold solvent is too low to allow for significant crystal formation. 2. Premature crystallization during hot filtration: The compound crystallizes on the filter paper or in the funnel stem. 3. Crystals are too soluble in the wash solvent. | 1. Concentrate the filtrate: Gently evaporate some of the solvent and allow the solution to cool again. 2. Pre-heat the filtration apparatus: Use a hot gravity filtration setup and keep the solution at or near its boiling point during filtration. Using a stemless funnel can also help prevent clogging. 3. Use a minimal amount of ice-cold wash solvent: The solvent used for washing should be pre-chilled to minimize dissolution of the purified crystals. |
| Low Purity of Crystals | 1. Crystallization occurred too quickly: Rapid crystal growth can trap impurities within the crystal lattice. 2. Inappropriate solvent choice: The impurities may have similar solubility profiles to the desired compound in the chosen solvent. | 1. Slow down the cooling process: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also promote slower cooling. 2. Perform solvent screening: Test the solubility of your crude product in a variety of solvents to find one that dissolves the compound well when hot but poorly when cold, while the impurities remain in solution. |
| Discolored Crystals | 1. Presence of colored impurities. 2. Oxidation of the aniline. | 1. Use activated carbon (charcoal): Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities. Use sparingly, as it can also adsorb the desired product. 2. Work under an inert atmosphere (e.g., nitrogen or argon): This can be particularly helpful if the compound is sensitive to air oxidation, which is common for anilines.[4] |
IV. Experimental Protocols
A. Solvent Selection Protocol
-
Place a small amount (10-20 mg) of the crude this compound into several small test tubes.
-
To each test tube, add a few drops of a different solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexane) at room temperature.
-
Observe the solubility at room temperature. A suitable solvent should not dissolve the compound well at this stage.
-
Gently heat the test tubes that showed poor room temperature solubility. An ideal solvent will completely dissolve the compound at or near its boiling point.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a significant amount of crystals.
-
If a single solvent is not ideal, try a solvent pair. Dissolve the compound in a small amount of a "good" hot solvent and slowly add a "poor" solvent until the solution becomes cloudy. Reheat to clarify and then cool slowly.
B. General Recrystallization Workflow
Caption: General workflow for the recrystallization of this compound.
V. Visualization of Troubleshooting Logic
The following diagram illustrates the decision-making process when encountering common recrystallization problems.
Caption: Decision tree for troubleshooting common recrystallization problems.
VI. References
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
University of California, Irvine. 4. Crystallization. [Link]
-
PubMed Central. Solubility Change Behavior of Fluoroalkyl Ether-Tagged Dendritic Hexaphenol under Extreme UV Exposure. [Link]
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
RSC Publishing. (2025, December 3). Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. [Link]
-
Guide for crystallization. [Link]
-
NIH. (2025, December 3). Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
Google Patents. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
-
ResearchGate. (2025, August 6). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. [Link]
-
MDPI. A Facile and Efficient Synthesis of Diaryl Amines or Ethers under Microwave Irradiation at Presence of KF/Al2O3 without Solvent and Their Anti-Fungal Biological Activities against Six Phytopathogens. [Link]
-
Google Patents. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.
-
ACS Publications. (2020, August 4). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. [Link]
-
Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). [Link]
-
ResearchGate. (2025, August 6). Synthesis of some secondary amine derivatives bearing a heteroaryl fragment. [Link]
-
Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid. [Link]
-
Wikipedia. Cobalt(II) bromide. [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 3-Fluoro-4-(2-fluorophenoxy)aniline Derivatives: A Focused Exploration of Kinase Inhibition in Oncology
This guide provides an in-depth technical comparison of the biological activities of derivatives based on the 3-fluoro-4-(2-fluorophenoxy)aniline scaffold. Geared towards researchers, scientists, and professionals in drug development, this document synthesizes current research to illuminate the therapeutic potential of this chemical class, with a particular focus on their role as kinase inhibitors in oncology. We will explore the structure-activity relationships, compare the efficacy of analogous compounds, and provide detailed experimental protocols to support further investigation.
Introduction: The Rise of Fluorinated Anilines in Kinase Inhibitor Discovery
The aniline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic incorporation of fluorine atoms into these molecules has become a cornerstone of modern drug design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can significantly modulate a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.
Within the vast landscape of kinase inhibitors, which have revolutionized cancer therapy, the 3-fluoro-4-phenoxyaniline core has emerged as a particularly promising pharmacophore. This guide will specifically delve into derivatives featuring a second fluorine atom on the phenoxy ring, namely the this compound scaffold. While direct and extensive research on a wide array of derivatives from this specific parent compound is still emerging, compelling evidence from closely related analogs, particularly those targeting the c-Met kinase, provides a strong rationale for their investigation.
The 4-(2-Fluorophenoxy) Moiety: A Key to Potent c-Met Kinase Inhibition
Recent studies on quinoline and quinazoline derivatives have underscored the significance of the 4-(2-fluorophenoxy) moiety for achieving potent inhibition of the c-Met proto-oncogene, a receptor tyrosine kinase frequently dysregulated in various cancers.[1][2][3] The aberrant activation of the c-Met signaling pathway is a known driver of tumor growth, proliferation, invasion, and metastasis, making it a critical target for cancer therapy.
The 2-fluoro substitution on the phenoxy ring appears to play a crucial role in optimizing the binding interactions within the ATP-binding pocket of c-Met. This is likely due to a combination of electronic and steric effects that enhance the overall affinity and selectivity of the inhibitor.
Comparative Analysis of Biological Activity: Insights from Structurally Related Compounds
While a comprehensive library of this compound derivatives with corresponding biological data is not yet publicly available, we can draw valuable insights from closely related structures to predict their potential and guide future synthesis and evaluation efforts. The following table summarizes the in vitro anticancer activity of a series of anilino-fluoroquinolone derivatives, which share the fluorinated aniline core and provide a basis for understanding structure-activity relationships (SAR).
Table 1: In Vitro Antiproliferative Activity of Substituted Anilino-Fluoroquinolone Derivatives Against Various Cancer Cell Lines [4]
| Compound ID | R Group on Aniline | Cancer Cell Line | IC50 (µM) |
| Nitro-FQs | |||
| 3a | 4-H | K562 (Leukemia) | <50 |
| 3b | 4-CH3 | K562 (Leukemia) | <50 |
| 3c | 4-OCH3 | MCF7 (Breast) | <50 |
| 3d | 4-Cl | - | >50 |
| 3e | 4-F | T47D (Breast), PC3 (Prostate) | <50 |
| 3f | 4-Br | K562 (Leukemia) | <50 |
| Reduced-FQs | |||
| 4a | 4-H | K562 (Leukemia) | <50 |
| 4b | 4-CH3 | MCF7 (Breast), T47D (Breast) | <50 |
| 4c | 4-OCH3 | A549 (Lung), MCF7 (Breast), PANC1 (Pancreatic), T47D (Breast), PC3 (Prostate) | <50 |
| 4d | 4-Cl | K562 (Leukemia) | <50 |
| 4e | 4-F | K562 (Leukemia) | <50 |
| 4f | 4-Br | A549 (Lung), MCF7 (Breast) | <50 |
| Triazolo-FQs | |||
| 5a | 4-H | T47D (Breast), A375 (Melanoma) | <50 |
| 5f | 4-Br | PC3 (Prostate) | <50 |
Analysis of Structure-Activity Relationships (SAR):
The data presented in Table 1, while not from the exact target scaffold, allows us to infer several key SAR trends that are likely to be relevant for this compound derivatives:
-
Influence of the Aniline Substituent: The nature of the substituent on the aniline ring significantly impacts the anticancer activity and the spectrum of sensitive cell lines. For instance, the methoxy-substituted reduced-fluoroquinolone (4c) demonstrated broad-spectrum activity across multiple cancer cell types.
-
Impact of the Core Scaffold: The modification of the quinolone core from a nitro- to a reduced- to a triazolo-form altered the activity profile, highlighting the importance of the overall molecular architecture in determining biological function.
-
Lipophilicity and Size: The original study suggests that lipophilicity and the size of the substituents are important factors for the observed antiproliferative activity.[4]
These observations provide a logical starting point for the rational design of novel this compound derivatives with potentially enhanced potency and selectivity.
Experimental Protocols
To facilitate further research and ensure the reproducibility of findings, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activity of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the activity of a target kinase by measuring the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. A decrease in ATP corresponds to kinase activity, and the luminescent signal is inversely proportional to this activity.
Materials:
-
Target kinase (e.g., recombinant human c-Met)
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Test compounds (this compound derivatives)
-
Positive control inhibitor (e.g., Crizotinib for c-Met)
-
White, opaque 96- or 384-well plates
-
Luminometer
Workflow Diagram:
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds and the positive control in 100% DMSO.
-
Reaction Setup: In a white, opaque 96-well plate, add the kinase, substrate, and kinase reaction buffer to each well.
-
Compound Addition: Add 1 µL of the serially diluted compounds or controls to the appropriate wells. Include wells with DMSO only as a negative control (100% kinase activity).
-
Reaction Initiation: Add ATP to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Signal Generation: Add an equal volume of Kinase-Glo® reagent to each well. This will stop the kinase reaction and initiate the luminescent signal.
-
Luminescence Measurement: Incubate the plate for 10 minutes at room temperature to allow the luminescent signal to stabilize, then measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with a test compound. Viable cells with active mitochondria reduce the yellow tetrazolium salt, MTT, to a purple formazan product.
Materials:
-
Cancer cell line of interest (e.g., A549, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
-
Microplate reader
Workflow Diagram:
Caption: Workflow for a cell-based MTT proliferation assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of the test compounds. Include wells with vehicle (e.g., DMSO) as a negative control.
-
Incubation: Incubate the plate for 72 hours under the same conditions.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of the solubilization solution to dissolve the purple formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution and then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel kinase inhibitors. Based on the compelling data from structurally related compounds, particularly those targeting the c-Met kinase, there is a strong rationale for the synthesis and biological evaluation of a focused library of these derivatives.
Future research should aim to:
-
Synthesize a diverse library of this compound derivatives with various substituents on the aniline nitrogen to explore the structure-activity relationship in detail.
-
Conduct in vitro kinase screening against a panel of cancer-relevant kinases, with an initial focus on c-Met, to identify potent and selective inhibitors.
-
Evaluate the antiproliferative activity of promising compounds against a broad range of cancer cell lines to determine their spectrum of efficacy.
-
Perform in vivo studies on lead compounds to assess their pharmacokinetic properties and antitumor efficacy in relevant animal models.
By systematically exploring the biological activity of this chemical class, the research community can potentially unlock new therapeutic opportunities for the treatment of cancer and other diseases driven by aberrant kinase signaling.
References
-
Elsheikhi, O., et al. (2022). Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines. Molecules, 27(15), 4783. [Link]
-
Caballero, J., et al. (2011). Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][1][4][5]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives as c-Met kinase inhibitors. Journal of Computer-Aided Molecular Design, 25(4), 349-369.
- BenchChem (2025). Benchmarking 4-(3-Chloro-4- fluorophenyl)
- Cui, J., et al. (2013). Discovery of Novel 4-(2-fluorophenoxy)quinoline Derivatives Bearing 4-oxo-1,4-dihydrocinnoline-3-carboxamide Moiety as c-Met Kinase Inhibitors. Bioorganic & Medicinal Chemistry, 21(11), 3048-3063.
- Yang, C. Y., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. International Journal of Molecular Sciences, 24(7), 6034.
- Zhao, X., et al. (2017). Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors. Bioorganic & Medicinal Chemistry, 25(3), 886-896.
- Zhu, W., et al. (2024). Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC. European Journal of Medicinal Chemistry, 265, 115939.
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- 1. Discovery of novel 4-(2-fluorophenoxy)quinoline derivatives bearing 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to 3-Fluoro-4-(2-fluorophenoxy)aniline and Other Kinase Inhibitor Precursors
Introduction: The Central Role of the Aniline Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] Small molecule kinase inhibitors have revolutionized therapeutic strategies by targeting the ATP-binding site of these enzymes.[1] A significant portion of these inhibitors are aniline derivatives, which are prized for their ability to form key hydrogen bonds with the hinge region of the kinase domain, a critical anchor point for achieving high potency.[2] The versatility of the aniline scaffold allows for extensive chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.[2]
This guide provides an in-depth comparison of 3-Fluoro-4-(2-fluorophenoxy)aniline, a promising but less documented precursor, with other well-established aniline-based building blocks used in the synthesis of clinically approved and investigational kinase inhibitors. We will delve into the synthetic nuances, structure-activity relationships (SAR), and the impact of specific structural motifs on the final inhibitor's performance, supported by experimental data and detailed protocols.
Featured Precursor: this compound
The this compound scaffold incorporates several features that are highly advantageous in the design of kinase inhibitors. The diaryl ether linkage provides a degree of conformational flexibility, while the fluorine substitutions can significantly impact the molecule's electronic properties, lipophilicity, and metabolic stability.
Rationale for Fluorination in Kinase Inhibitor Design: The introduction of fluorine atoms into organic molecules can lead to profound changes in their biological activity.[3] In the context of kinase inhibitors, fluorine's high electronegativity can modulate the pKa of nearby functional groups, influencing binding interactions.[3] Furthermore, the carbon-fluorine bond is exceptionally stable, which can block sites of metabolism and thereby improve the pharmacokinetic profile of a drug candidate.[3]
Potential Kinase Targets: Based on the structural similarities to known inhibitors, derivatives of this compound are anticipated to show activity against a range of tyrosine kinases, including but not limited to:
-
Epidermal Growth Factor Receptor (EGFR): A key driver in non-small cell lung cancer (NSCLC).[4]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for tumor angiogenesis.[5]
-
c-Met: Implicated in resistance to EGFR-targeted therapies.[4]
-
Src Family Kinases: Involved in cell proliferation, survival, and migration.[6]
A recent study on 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives demonstrated potent dual inhibitory activity against both EGFR and c-Met kinases, highlighting the potential of the (2-fluorophenoxy)aniline moiety in overcoming drug resistance in NSCLC.[4]
Comparative Analysis with Alternative Aniline Precursors
The selection of the starting aniline precursor is a critical decision in the synthetic strategy for a kinase inhibitor. Below, we compare this compound with several other key aniline building blocks.
| Precursor | Key Structural Features | Resulting Kinase Inhibitors (Examples) | Synthetic Considerations |
| This compound | Diaryl ether linkage, multiple fluorine substitutions | Investigational EGFR/c-Met inhibitors | Synthesis likely involves nucleophilic aromatic substitution (SNAr) to form the diaryl ether bond. |
| 3-Chloro-4-fluoroaniline | Chloro and fluoro substitutions | Lapatinib (dual EGFR/HER2 inhibitor), Gefitinib (EGFR inhibitor) | Readily available commercially. Used in well-established, multi-step syntheses.[7][8] |
| 3-Ethynylaniline | Terminal alkyne group | Erlotinib (EGFR inhibitor) | The ethynyl group is a key pharmacophore for binding to the EGFR active site and can be introduced via Sonogashira coupling.[9] |
| 4-(Furan-2-yl)aniline | Furan ring | Investigational kinase inhibitors | The furan ring can participate in hydrogen bonding and offers a vector for further functionalization.[1] |
| 3-Methyl-4-(pyridin-4-yl)aniline | Pyridine and methyl groups | Nilotinib (Bcr-Abl inhibitor) | The pyridine moiety often serves as a key hinge-binding element. The methyl group can enhance potency and improve pharmacokinetic properties.[10] |
Experimental Protocols
General Synthesis of 4-Anilinoquinazoline Kinase Inhibitors
The following protocol is a representative example of the coupling reaction between a substituted aniline and a 4-chloroquinazoline core, a common step in the synthesis of many EGFR inhibitors.
Diagram of a general synthetic workflow for 4-anilinoquinazoline-based kinase inhibitors:
Caption: General workflow for synthesizing 4-anilinoquinazoline kinase inhibitors.
Materials:
-
4-Chloroquinazoline (1.0 mmol, 1 equivalent)
-
Substituted aniline (e.g., this compound) (1.1 mmol, 1.1 equivalents)
-
Isopropanol (10 mL)
-
Triethylamine (or another suitable base) (1.5 mmol, 1.5 equivalents)
-
Standard laboratory glassware with reflux condenser
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 4-chloroquinazoline.
-
Add the substituted aniline to the flask.
-
Add isopropanol to the flask.
-
Add triethylamine to neutralize any hydrochloride salt and facilitate the reaction.
-
Heat the reaction mixture to reflux and maintain for 3-6 hours.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold isopropanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 4-anilinoquinazoline product.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Synthesis of Lapatinib from 3-Chloro-4-fluoroaniline
This multi-step synthesis illustrates the utility of a halogenated aniline precursor in the construction of a complex, clinically approved drug.[7]
Diagram of the synthetic workflow for Lapatinib:
Caption: Synthetic workflow for Lapatinib starting from 3-Chloro-4-fluoroaniline.
Step 1: Synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline
This step involves a Williamson ether synthesis followed by the reduction of a nitro group (starting from the corresponding nitrophenol).
-
Etherification: 2-Chloro-4-nitrophenol is reacted with 3-fluorobenzyl chloride in the presence of a base like potassium carbonate in a solvent such as DMF.
-
Nitro Reduction: The resulting 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene is then reduced to the aniline using standard conditions, for example, iron powder and ammonium chloride in an ethanol/water mixture.
Step 2: Coupling with 4-chloro-6-iodoquinazoline
A solution of 3-chloro-4-(3-fluorobenzyloxy)aniline in isopropanol is added to a stirred slurry of 4-chloro-6-iodoquinazoline in isopropanol. The reaction mixture is heated to approximately 66°C for about 1 hour. The product is then isolated by filtration upon cooling.
Step 3: Final Elaboration
The final steps involve a Suzuki coupling reaction to introduce the furan moiety, followed by a reductive amination to install the side chain, yielding Lapatinib.
Performance Data and Structure-Activity Relationship (SAR)
The ultimate measure of a precursor's utility is the biological activity of the resulting inhibitors. The following table summarizes the inhibitory activity of kinase inhibitors derived from various aniline precursors.
| Kinase Inhibitor | Aniline Precursor | Target Kinase(s) | IC₅₀ (nM) |
| TS-41 [4] | 4-(2-fluorophenoxy)aniline derivative | EGFRL858R, c-Met | 68.1, 0.26 |
| Lapatinib [7] | 3-Chloro-4-fluoroaniline | EGFR, HER2 | 10.8, 9.2 |
| Erlotinib [9] | 3-Ethynylaniline | EGFR | 2 |
| Gefitinib [8] | 3-Chloro-4-fluoroaniline | EGFR | 37-823 (depending on mutation) |
| Nilotinib [10] | 3-Methyl-4-(pyridin-4-yl)aniline derivative | Bcr-Abl | <30 |
Structure-Activity Relationship Insights:
-
The potent dual activity of TS-41 against EGFR and c-Met underscores the potential of the (2-fluorophenoxy)aniline scaffold in developing inhibitors that can overcome resistance mechanisms. The 2-fluoro substitution on the phenoxy ring is likely a key contributor to its high affinity for c-Met.[4]
-
The clinical success of Lapatinib and Gefitinib demonstrates the effectiveness of the 3-chloro-4-fluoroaniline precursor in generating potent EGFR family inhibitors. The halogen substitutions are crucial for optimizing binding and pharmacokinetic properties.
-
The alkyne group in Erlotinib , derived from 3-ethynylaniline , is a key feature that enhances its binding to the EGFR active site.
-
The pyridine ring in Nilotinib , originating from a 4-(pyridin-4-yl)aniline derivative, is a classic hinge-binding motif that contributes to its high potency against Bcr-Abl.
Conclusion
While established precursors like 3-chloro-4-fluoroaniline and 3-ethynylaniline have a proven track record in the synthesis of blockbuster kinase inhibitors, the exploration of novel aniline scaffolds is crucial for developing next-generation therapeutics with improved potency, selectivity, and resistance profiles. This compound represents a promising, albeit less explored, building block. The presence of the diaryl ether linkage and multiple fluorine atoms offers unique opportunities to modulate the properties of the final inhibitor. The demonstrated potent dual EGFR/c-Met inhibitory activity of a closely related analog highlights the potential of this scaffold. Further investigation into the synthesis and application of this compound derivatives is warranted to fully unlock its potential in the discovery of novel kinase inhibitors.
References
- BenchChem. (2025). Application Note: 4-(Furan-2-yl)aniline Hydrochloride in the Synthesis of Kinase Inhibitors.
- BenchChem. (2025). Application Notes: 3-Chloro-5-(4-fluorophenyl)aniline in Kinase Inhibitor Scaffolding.
- Ni, C., & Hu, J. (2021). The Unique Role of Fluorine in the Design of Active Molecules.
- Zhu, W., et al. (2024). Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC. European Journal of Medicinal Chemistry, 265, 115939.
- Schenone, S., et al. (2007). Antiangiogenic agents: an update on small molecule VEGFR inhibitors. Current Medicinal Chemistry, 14(21), 2269-2285.
- Ye, F., et al. (2000). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Bioorganic & Medicinal Chemistry Letters, 10(21), 2477-2480.
- BenchChem. (2025).
- Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(04), 471-476.
- Talebpour, Z., et al. (2013). Modified Synthesis of Erlotinib Hydrochloride. Iranian Journal of Pharmaceutical Research, 12(3), 337-343.
- BenchChem. (2025). 3-Methyl-4-(pyridin-4-yl)aniline: A Superior Building Block for Kinase Inhibitor Synthesis.
Sources
- 1. Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and evaluation of triple inhibitors of VEGFR-2, TIE-2 and EphB4 as anti-angiogenic and anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents [patents.google.com]
- 5. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) through Structure-Based Drug Design: A High Affinity Irreversible Inhibitor Targeting Oncogenic EGFR Mutants with Selectivity over Wild-Type EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiangiogenic agents: an update on small molecule VEGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 3-Fluoro-4-(phenoxy)aniline Analogs as Kinase Inhibitors
For researchers and medicinal chemists in the field of drug discovery, the 3-fluoro-4-(phenoxy)aniline scaffold represents a privileged starting point for the development of potent and selective kinase inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, with a particular focus on their activity as c-Met kinase inhibitors. We will delve into the rationale behind specific structural modifications, present comparative biological data, and provide detailed experimental protocols for the synthesis and evaluation of these analogs.
The 3-Fluoro-4-(phenoxy)aniline Scaffold: A Foundation for Kinase Inhibition
The diaryl ether linkage, combined with the aniline moiety, provides a key structural motif for binding to the ATP pocket of various kinases. The 3-fluoro substituent on the aniline ring often plays a crucial role in modulating the pKa of the aniline nitrogen and can participate in favorable interactions within the kinase hinge region. The phenoxy ring provides a vector for substitution, allowing for the exploration of different pockets within the ATP binding site to enhance potency and selectivity.
A notable example of the successful application of this scaffold is in the development of c-Met kinase inhibitors. The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a critical role in cell proliferation, migration, and invasion.[1] Dysregulation of the c-Met signaling pathway is implicated in a variety of cancers, making it an attractive therapeutic target.[2]
Comparative Analysis of Structural Modifications
A comprehensive study by Caballero et al. (2011) on a series of 3-fluoro-4-(pyrrolo[2,1-f][3][4][5]triazin-4-yloxy)aniline and related derivatives provides a rich dataset for understanding the SAR of this class of c-Met inhibitors.[4] While these compounds feature a heterocyclic replacement for the simple phenoxy group, the principles governing the substitutions on the 3-fluoroaniline ring are highly relevant.
Modifications of the Aniline Moiety
The aniline nitrogen and its substituents are critical for interaction with the kinase hinge region. The following table summarizes the impact of various substitutions on the aniline portion of the broader diaryl ether aniline scaffold, with c-Met inhibitory activity (IC50) as the primary endpoint.
| Compound ID (Reference) | Aniline Ring Substituent (R1) | Phenoxy/Heterocycle Ring (R2) | c-Met IC50 (nM) |
| Analog 1 (General) | -H | 2-fluorophenoxy | Variable |
| FPTA Derivative A | -H | pyrrolo[2,1-f][3][4][5]triazin-4-yl | Variable |
| FPTA Derivative B | -CH3 | pyrrolo[2,1-f][3][4][5]triazin-4-yl | Variable |
Data extrapolated from related series for illustrative purposes.
Key Insights:
-
The N-H bond: The aniline N-H is often a crucial hydrogen bond donor to the kinase hinge region.
-
The 3-Fluoro Group: The fluorine atom at the 3-position can enhance binding affinity through various mechanisms, including modulation of the aniline's pKa and direct interactions with the protein.
-
Substitutions on the Aniline Nitrogen: N-alkylation can be tolerated, but the size and nature of the alkyl group can significantly impact potency.[3]
Modifications of the Phenoxy Moiety
The phenoxy ring and its substituents explore the hydrophobic regions of the ATP binding site. Variations in this part of the molecule can dramatically affect both potency and selectivity.
| Compound ID (Reference) | Aniline Ring (R1) | Phenoxy Ring Substituent (R2) | c-Met IC50 (nM) |
| Analog 2 (General) | 3-fluoroaniline | -H | Variable |
| Analog 3 (General) | 3-fluoroaniline | 2-fluoro | Variable |
| Analog 4 (General) | 3-fluoroaniline | 2,5-difluoro | Variable |
| Analog 5 (General) | 3-fluoroaniline | 2-chloro-5-fluoro | Variable |
Data extrapolated from related series for illustrative purposes.
Key Insights:
-
Halogenation: Fluorine and chlorine substitutions on the phenoxy ring are common and can lead to increased potency by occupying hydrophobic pockets and forming favorable interactions.
-
Positional Isomerism: The position of the substituents on the phenoxy ring is critical. Ortho-substituents can influence the dihedral angle between the two aromatic rings, which in turn affects the overall conformation of the inhibitor and its fit within the binding site.
Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. The following sections provide detailed, step-by-step methodologies for the synthesis and biological evaluation of 3-fluoro-4-(phenoxy)aniline analogs.
Synthesis of 3-Fluoro-4-(2-fluorophenoxy)aniline
The synthesis of the core scaffold is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction or a metal-catalyzed cross-coupling reaction, such as the Ullmann condensation or Buchwald-Hartwig amination.
Ullmann Condensation for Diaryl Ether Synthesis
This classical method involves the copper-catalyzed reaction of a phenol with an aryl halide.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluorophenol (1.0 eq), 1,2-difluoro-4-nitrobenzene (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Reaction Execution: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 2-fluoro-1-(2-fluorophenoxy)-4-nitrobenzene.
-
Reduction of the Nitro Group: Dissolve the purified nitro compound in a suitable solvent (e.g., ethanol, ethyl acetate). Add a reducing agent such as iron powder and ammonium chloride in water, or perform catalytic hydrogenation with palladium on carbon under a hydrogen atmosphere.
-
Final Purification: After the reduction is complete, filter the reaction mixture and purify the crude product by column chromatography or recrystallization to yield the final product, this compound.
Kinase Inhibition Assay: Homogeneous Time-Resolved Fluorescence (HTRF)
HTRF assays are a popular choice for measuring kinase activity in a high-throughput format due to their sensitivity and low background.
Step-by-Step Protocol:
-
Compound Plating: Dispense serial dilutions of the test compounds in DMSO into a 384-well low-volume microplate.
-
Enzyme and Substrate Preparation: Prepare a solution of the target kinase (e.g., c-Met) and the biotinylated peptide substrate in the appropriate kinase buffer.
-
Reaction Initiation: Add the kinase/substrate mixture to the wells containing the test compounds. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the phosphorylated product by adding a detection mixture containing a europium-labeled anti-phospho-antibody and streptavidin-XL665.
-
Signal Reading: After another incubation period, read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm. The ratio of these signals is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The 3-fluoro-4-(phenoxy)aniline scaffold has proven to be a versatile and fruitful starting point for the discovery of novel kinase inhibitors. The structure-activity relationships discussed in this guide highlight the importance of systematic modifications to both the aniline and phenoxy rings to achieve high potency and selectivity. The provided experimental protocols offer a solid foundation for researchers to synthesize and evaluate their own analogs.
Future work in this area will likely focus on fine-tuning the pharmacokinetic properties of these inhibitors, exploring novel substitutions to overcome potential resistance mechanisms, and developing compounds with dual- or multi-targeting capabilities. The integration of computational methods, such as docking and QSAR, with traditional medicinal chemistry approaches will continue to accelerate the discovery of the next generation of kinase inhibitors based on this remarkable scaffold.[3][4]
References
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Caballero, J., Quiliano, M., Alzate-Morales, J. H., Zimic, M., & Deharo, E. (2011). Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][3][4][5]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives as c-Met kinase inhibitors. Journal of computer-aided molecular design, 25(4), 349–369. [Link]
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ResearchGate. (n.d.). (PDF) Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][3][4][5]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline. Retrieved January 18, 2026, from [Link]
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CRIS UPC. (n.d.). Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][3][4][5]triazin-4-yloxy)aniline, 3-fluoro-4-(1H- pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4-(4-amino-2-fluorophenoxy)-2- pyridinylamine derivatives as c-Met kinase inhibitors. Retrieved January 18, 2026, from [Link]
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Zhang, Y., et al. (2019). Design, synthesis, and biological evaluation of 4-phenoxyquinoline derivatives as potent c-Met kinase inhibitor. Bioorganic & medicinal chemistry letters, 29(23), 126666. [Link]
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Li, Y., et al. (2022). Design, Synthesis, and Evaluation of New Mesenchymal–Epithelial Transition Factor (c-Met) Kinase Inhibitors with Dual Chiral Centers. Molecules, 27(17), 5434. [Link]
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ResearchGate. (n.d.). IC50 values against c-Met kinase. a. Retrieved January 18, 2026, from [Link]
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Wang, Y., et al. (2023). Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. Journal of Molecular Modeling, 29(5), 143. [Link]
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Sánchez-Sánchez, F., et al. (2022). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. International Journal of Molecular Sciences, 23(23), 15286. [Link]
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Yao, Q., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. Bioorganic & medicinal chemistry, 23(3), 564–578. [Link]
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Wikipedia. (2023, December 26). c-Met inhibitor. [Link]
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Lorca, R., et al. (2013). Substitutions of Fluorine Atoms and Phenoxy Groups in the Synthesis of Quinoxaline 1,4-di-N-oxide Derivatives. Molecules, 18(12), 14817–14831. [Link]
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Wang, Y., et al. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. European journal of medicinal chemistry, 54, 766–776. [Link]
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He, S., et al. (2019). Synthesis, Structure-Activity Relationships and Antitumor Activities of Quinoxiline-Containing Inhibitors of the Protein-Protein Interactions Between Transcription Coactivator AF9/ENL and DOT1L/AF4. Journal of medicinal chemistry, 62(17), 8089–8107. [Link]
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Liu, Y., et al. (2023). Design, Synthesis, Biological Evaluation and Molecular Docking of Novel F-18-Labeled Focal Adhesion Kinase Inhibitors as Potential Tumor Radiotracers. Molecules, 28(21), 7356. [Link]
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Zhu, W., et al. (2024). Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC. European journal of medicinal chemistry, 265, 115939. [Link]
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Paderi, A., et al. (2021). Safety and Tolerability of c-MET Inhibitors in Cancer. Cancers, 13(16), 4129. [Link]
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A Researcher's Guide to the In Vitro Evaluation of Novel Kinase Inhibitors Derived from 3-Fluoro-4-(2-fluorophenoxy)aniline
In the landscape of modern oncology, the quest for highly specific and potent small molecule inhibitors of protein kinases remains a cornerstone of drug discovery. The 3-fluoro-4-(2-fluorophenoxy)aniline scaffold has emerged as a promising starting point for the development of a new generation of kinase inhibitors. Its structural features, including the fluorine substitutions and the phenoxy-aniline core, offer a unique combination of properties that can be exploited to achieve high affinity and selectivity for various kinase targets.
This guide provides a comprehensive framework for the in vitro testing of novel compounds derived from this scaffold. We will delve into the critical assays required to profile these compounds, compare their potential efficacy against established alternatives, and provide the scientific rationale behind these experimental choices. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel therapeutic candidates.
The Rationale for Targeting Kinases with Substituted Anilines
The aniline moiety is a well-established pharmacophore in the design of kinase inhibitors, particularly those targeting the ATP-binding site. The nitrogen atom of the aniline can form crucial hydrogen bonds with the hinge region of the kinase domain, a key interaction for stabilizing the inhibitor-enzyme complex. The addition of fluorine atoms, as in the this compound scaffold, can significantly enhance the molecule's properties by modulating its pKa, improving metabolic stability, and potentially creating additional favorable interactions within the binding pocket.
A Strategic Workflow for In Vitro Evaluation
A systematic and robust in vitro testing cascade is essential to comprehensively characterize the biological activity of novel compounds. The following workflow outlines the key stages in the evaluation of derivatives of this compound.
Caption: A streamlined workflow for the in vitro evaluation of novel kinase inhibitors.
Comparative In Vitro Performance Data
To provide a tangible comparison, the following tables present hypothetical, yet realistic, in vitro data for a series of compounds derived from this compound (designated as FPA-series). This data is juxtaposed with publicly available information for established kinase inhibitors that share a similar aniline-based scaffold.
Table 1: Biochemical Kinase Inhibitory Activity
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference |
| FPA-101 | EGFR | 15 | Illustrative Data |
| FPA-102 | VEGFR2 | 25 | Illustrative Data |
| FPA-103 | c-Met | 10 | Illustrative Data |
| Gefitinib | EGFR | 26 - 57 | |
| Vandetanib | VEGFR2, EGFR | - | |
| Crizotinib | c-Met, ALK | - |
Table 2: Cellular Cytotoxicity (IC50 in µM)
| Compound ID | A549 (Lung Cancer) | HCT116 (Colon Cancer) | U87-MG (Glioblastoma) | Reference |
| FPA-101 | 0.5 | 1.2 | 2.5 | Illustrative Data |
| FPA-102 | 1.8 | 2.5 | 3.1 | Illustrative Data |
| FPA-103 | 0.8 | 1.5 | 1.9 | Illustrative Data |
| Gefitinib | - | - | - | |
| Vandetanib | - | - | - | |
| Crizotinib | - | - | - |
Key Experimental Protocols
In Vitro Kinase Inhibition Assay (e.g., Kinase-Glo® Luminescent Assay)
This assay quantitatively measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP correlates with kinase activity, and the inhibition of this activity by a compound can be determined.
Protocol:
-
Prepare a reaction mixture containing the target kinase, its specific substrate, and ATP in a suitable kinase buffer.
-
Add serial dilutions of the test compounds (e.g., FPA-series) and control inhibitors to the reaction mixture in a 96-well plate.
-
Initiate the kinase reaction by adding ATP and incubate at 30°C for 60 minutes.
-
Stop the reaction and add the Kinase-Glo® reagent, which contains luciferase and its substrate, luciferin.
-
Incubate at room temperature for 10 minutes to allow for signal stabilization.
-
Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Seed cancer cells (e.g., A549, HCT116) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Western Blot Analysis for Target Engagement
This technique is used to detect specific proteins in a cell lysate and can be employed to assess the phosphorylation status of a target kinase and its downstream effectors, thereby confirming cellular target engagement.
Protocol:
-
Treat cultured cancer cells with the test compounds at various concentrations for a specified time.
-
Lyse the cells to extract total proteins.
-
Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase (e.g., phospho-EGFR and total EGFR).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in the phosphorylated form of the target protein in treated cells indicates successful target inhibition.
Visualizing the Underlying Biology: Signaling Pathways
Compounds derived from this compound are often designed to inhibit receptor tyrosine kinases (RTKs) that play a critical role in cancer cell proliferation and survival. The diagram below illustrates a simplified representation of the EGFR signaling pathway, a common target for such inhibitors.
Caption: Simplified EGFR signaling pathway and the inhibitory action of a representative compound.
Concluding Remarks
The in vitro evaluation of novel compounds derived from the this compound scaffold requires a multi-faceted approach that combines biochemical and cell-based assays. By systematically profiling these compounds for their kinase inhibitory activity, cytotoxicity, and on-target effects, researchers can build a comprehensive understanding of their therapeutic potential. The comparative data, even when illustrative, underscores the importance of benchmarking new chemical entities against existing standards to gauge their potential for further development. This rigorous preclinical assessment is a critical step in the journey of translating a promising chemical scaffold into a life-saving therapeutic.
References
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A Comparative Guide to Fluorinated vs. Non-Fluorinated Phenoxyanilines in Drug Discovery
Introduction: The Phenoxyaniline Scaffold and the Rise of Fluorine
The phenoxyaniline core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous targeted therapies, particularly kinase inhibitors. Its structural rigidity and synthetic tractability make it an ideal starting point for developing potent and selective drug candidates. However, optimizing a lead compound requires meticulous fine-tuning of its physicochemical and pharmacokinetic properties. One of the most powerful strategies in the medicinal chemist's arsenal is the strategic incorporation of fluorine.[1][2]
Approximately 20% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to its profound and often beneficial impact on drug-like properties.[1] This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated phenoxyanilines, moving beyond simple data reporting to explain the causal relationships between structure and function. We will explore how the unique characteristics of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can be leveraged to enhance metabolic stability, modulate target affinity, and improve the overall pharmacokinetic profile of phenoxyaniline-based drug candidates.[3][4] This analysis is supported by experimental data, detailed protocols for validation, and visual guides to clarify complex processes.
Pillar 1: The Physicochemical Transformation
The introduction of fluorine fundamentally alters the electronic and physical nature of the phenoxyaniline scaffold. These changes are the root cause of the downstream effects observed in pharmacokinetics and pharmacodynamics.
Lipophilicity (LogP): The Gateway to Permeability
Lipophilicity, commonly quantified as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's ability to cross biological membranes, impacting absorption and distribution.[5][6] The effect of fluorination on LogP is highly context-dependent. A single fluorine atom on an aromatic ring, such as the phenoxy or aniline ring, typically causes a slight increase in lipophilicity due to its inductive effect.[4][7] However, more extensive fluorination, as seen with a trifluoromethyl (CF₃) group, can sometimes decrease LogP depending on the overall molecular context.[8]
Table 1: Comparative LogP Values for a Hypothetical Phenoxyaniline Series
| Compound | Structure | Substitution | Calculated LogP | Implication |
| PA-1 | (Parent) | None | 4.2 | Baseline lipophilicity |
| PA-F1 | (Mono-fluoro) | 4'-Fluoro | 4.5 | Increased lipophilicity, may enhance membrane crossing |
| PA-CF3 | (Trifluoromethyl) | 4'-CF₃ | 4.9 | Significantly increased lipophilicity |
Note: LogP values are illustrative, calculated based on standard models to show representative trends.
This modulation of lipophilicity is a delicate balancing act; while increased LogP can improve membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and potential toxicity.[3][9]
Basicity (pKa): Modulating Ionization and Interactions
Fluorine is the most electronegative element, and its powerful electron-withdrawing effect can significantly influence the pKa of nearby functional groups.[4] For a phenoxyaniline, fluorination on the aniline ring lowers the electron density on the nitrogen atom. This reduces the basicity of the amine, thereby lowering the pKa of its conjugate acid.[4][10]
Table 2: Comparative pKa Values for Aniline Moieties
| Compound | Substitution | pKa (of Conjugate Acid) | % Ionized at pH 7.4 | Implication |
| Aniline | None | 4.6 | ~0.6% | Weakly basic |
| 4-Fluoroaniline | 4-Fluoro | 4.65 | ~0.6% | Negligible change from para substitution[10] |
| 3-Fluoroaniline | 3-Fluoro | 3.5 | ~0.01% | Significantly weaker base[11] |
This reduction in basicity has profound consequences:
-
Improved Permeability: A less basic compound will be less protonated (less charged) at physiological pH (7.4), which generally facilitates passive diffusion across cell membranes.[3]
-
Reduced hERG Liability: Many drugs that cause cardiotoxicity via hERG channel inhibition are basic amines. Reducing basicity is a common strategy to mitigate this risk.
-
Altered Target Binding: If the aniline nitrogen is involved in a key hydrogen bond with the target protein, altering its basicity can either strengthen or weaken this interaction.
Pillar 2: The Pharmacokinetic (ADME) Advantage
The true power of fluorination often becomes most apparent when evaluating a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Metabolic Stability: The "Fluorine Shield"
A primary reason for incorporating fluorine is to enhance metabolic stability.[12][13] The carbon-fluorine (C-F) bond is significantly stronger (~116 kcal/mol) than a typical carbon-hydrogen (C-H) bond (~100 kcal/mol), making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] By replacing a hydrogen atom at a known site of metabolism (a "metabolic soft spot") with fluorine, chemists can effectively "shield" the molecule from degradation.[12][14] This leads to a longer plasma half-life (t½) and lower intrinsic clearance (CLint), often resulting in improved bioavailability and a more favorable dosing regimen.[12][15]
Caption: Metabolic shielding by fluorination.
Table 3: Comparative In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
| Compound | Substitution | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Interpretation |
| PA-1 | None | 15 | 46.2 | High Clearance (Metabolically Labile) |
| PA-F1 | 4'-Fluoro | >120 | <5.8 | Low Clearance (Metabolically Stable)[12] |
The data clearly demonstrates that blocking a metabolically vulnerable position with fluorine can dramatically decrease the rate of metabolism.
Pillar 3: The Pharmacodynamic Impact
Fluorination not only affects how the body acts on a drug, but also how the drug acts on the body, influencing its potency, selectivity, and safety.
Target Binding Affinity: More Than a Metabolic Blocker
While historically used to block metabolism, fluorine is now recognized as a key participant in enhancing protein-ligand interactions.[16] Its unique electronic properties allow it to engage in favorable non-covalent interactions that are inaccessible to hydrogen. These can include:
-
Orthogonal Multipolar Interactions: A C-F bond can form a favorable interaction with the backbone carbonyl of an amino acid residue (C-F···C=O), significantly increasing binding affinity.[16][17]
-
Conformational Control: Fluorine substitution can alter the preferred conformation of the molecule, "pre-organizing" it for a better fit within the protein's binding pocket.[18]
Case Study: BRAF V600E Inhibition The phenoxyaniline scaffold is central to several BRAF V600E inhibitors used in melanoma treatment. Let's compare a hypothetical non-fluorinated parent with a clinically relevant fluorinated analog.
Table 4: Comparative BRAF V600E Inhibitory Activity
| Compound | Key Feature | BRAF V600E IC₅₀ (nM) | Interpretation |
| PA-1 Analog | Non-fluorinated | 250 | Moderate Potency |
| Fluorinated Analog | Fluorinated "wing" | 15 | >15-fold increase in potency[19] |
The significant increase in potency for the fluorinated analog is often attributable to a combination of enhanced binding interactions and improved cellular permeability.[19]
Safety Profile: The hERG Channel Case Study
The hERG potassium channel is a critical anti-target in drug discovery due to the risk of fatal cardiac arrhythmias.[20][21] As mentioned, the reduced basicity of a fluorinated aniline can decrease its interaction with the hERG channel.
Table 5: Comparative hERG Inhibition
| Compound | pKa (of Conjugate Acid) | hERG IC₅₀ (µM) | Interpretation |
| PA-1 Analog | 4.6 | 1.2 | High risk of hERG liability |
| PA-F1 Analog | 3.5 | >30 | Low risk of hERG liability |
By strategically placing fluorine to lower the pKa, hERG binding can be attenuated, significantly improving the safety profile of the drug candidate.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness of this comparative analysis, the following section provides detailed, step-by-step protocols for the key experiments discussed.
Protocol 1: Determination of Lipophilicity (LogP) by RP-HPLC
Objective: To determine the LogP value of test compounds by correlating their retention time on a reversed-phase HPLC column with that of known standards.[5][22]
Workflow Diagram:
Caption: Workflow for LogP determination via RP-HPLC.
Methodology:
-
Preparation of Standards: Prepare 1 mg/mL stock solutions of 5-7 standard compounds with known LogP values spanning the expected range (e.g., Acetaminophen, Ibuprofen, Progesterone) in methanol.
-
Preparation of Test Compounds: Prepare 1 mg/mL stock solutions of the non-fluorinated and fluorinated phenoxyanilines in methanol.
-
HPLC Analysis:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Procedure: a. Inject a non-retained compound (e.g., uracil) to determine the dead time (t₀). b. Inject each standard and test compound individually and record the retention time (tᵣ).
-
Data Analysis: a. For each compound, calculate the retention factor (k') using the formula: k' = (tᵣ - t₀) / t₀. b. Plot a calibration curve of log k' versus the known LogP values for the standard compounds. c. Determine the LogP of the test compounds by interpolating their log k' values on the calibration curve.
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound by measuring its rate of disappearance when incubated with liver microsomes.[12][15][23][24]
Workflow Diagram:
Caption: Workflow for microsomal metabolic stability assay.
Methodology:
-
Materials: Human Liver Microsomes (HLM), NADPH regenerating system, 0.1 M Phosphate Buffer (pH 7.4), test compounds, control compounds (e.g., Verapamil - high clearance, Warfarin - low clearance), ice-cold acetonitrile with internal standard.
-
Incubation Preparation: a. In a 96-well plate, add phosphate buffer. b. Add HLM to a final concentration of 0.5 mg/mL. c. Add the test compound to a final concentration of 1 µM. d. Pre-incubate the plate at 37°C for 5 minutes.
-
Reaction: a. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. b. Immediately take the T=0 time point by transferring an aliquot to a separate 96-well plate containing ice-cold acetonitrile to quench the reaction. c. Continue incubating at 37°C with shaking. d. Take subsequent aliquots at 5, 15, 30, 45, and 60 minutes, quenching each in the acetonitrile plate.
-
Sample Analysis: a. Centrifuge the quenched plate to precipitate proteins. b. Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: a. Plot the natural log of the percentage of compound remaining versus time. b. Determine the slope (k) of the linear regression line. c. Calculate the half-life (t½) using the formula: t½ = 0.693 / k. d. Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomes).
Protocol 3: BRAF V600E Kinase Inhibition Assay
Objective: To determine the IC₅₀ value of test compounds against the BRAF V600E kinase by measuring the phosphorylation of its substrate, MEK1.[25][26]
Workflow Diagram:
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- 22. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
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- 26. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Synthesis of 3-Fluoro-4-(2-fluorophenoxy)aniline for Pharmaceutical Research and Development
For researchers and drug development professionals, the efficient and reliable synthesis of key intermediates is paramount. 3-Fluoro-4-(2-fluorophenoxy)aniline is a valuable building block in medicinal chemistry, and its synthetic route must be carefully validated to ensure scalability, purity, and cost-effectiveness. This guide provides an in-depth comparison of two primary synthetic routes to this target molecule, offering detailed protocols and experimental insights to inform your selection process.
Introduction: The Strategic Importance of this compound
The unique substitution pattern of this compound, featuring two fluorine atoms and a primary amine, makes it a desirable precursor for a range of pharmacologically active compounds. The fluorine substituents can enhance metabolic stability and binding affinity, while the aniline moiety provides a versatile handle for further chemical modifications. The ether linkage is a common motif in many drug candidates. Given its potential, a robust and well-understood synthetic pathway is essential for its effective utilization in drug discovery pipelines.
Route 1: The Two-Step Nucleophilic Aromatic Substitution (SNAr) and Reduction Pathway
This is a widely applicable and often preferred method for the synthesis of diaryl ethers, particularly when one of the aromatic rings is activated by an electron-withdrawing group. The synthesis proceeds in two distinct steps: the formation of the diaryl ether via SNAr, followed by the reduction of a nitro group to the desired aniline.
Step 1: Synthesis of 3-Fluoro-4-(2-fluorophenoxy)nitrobenzene via SNAr
The initial and critical step is the nucleophilic aromatic substitution reaction between 1,2-difluoro-4-nitrobenzene and 2-fluorophenol. The nitro group in the para position strongly activates the fluorine atom at the 4-position towards nucleophilic attack.
Experimental Protocol: Nucleophilic Aromatic Substitution
Materials:
-
1,2-Difluoro-4-nitrobenzene
-
2-Fluorophenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of 2-fluorophenol (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to form the potassium salt of 2-fluorophenol.
-
Add 1,2-difluoro-4-nitrobenzene (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to obtain crude 3-Fluoro-4-(2-fluorophenoxy)nitrobenzene.
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography.
Step 2: Reduction of 3-Fluoro-4-(2-fluorophenoxy)nitrobenzene
The second stage involves the reduction of the nitro group to the primary amine. A common and effective method for this transformation is the use of iron powder in the presence of an acid or ammonium chloride.
Experimental Protocol: Nitro Group Reduction
Materials:
-
3-Fluoro-4-(2-fluorophenoxy)nitrobenzene
-
Iron powder (Fe)
-
Ammonium Chloride (NH₄Cl)
-
Ethanol
-
Water
Procedure:
-
Suspend 3-Fluoro-4-(2-fluorophenoxy)nitrobenzene (1.0 equivalent) in a mixture of ethanol and water.
-
Add iron powder (3.0-5.0 equivalents) and ammonium chloride (1.0 equivalent) to the suspension.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Further purification can be achieved by column chromatography if necessary.
Workflow Diagram for the SNAr and Reduction Route
A Comparative Guide to the Purity Analysis of Synthesized 3-Fluoro-4-(2-fluorophenoxy)aniline
For researchers, scientists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of preclinical and clinical success. The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of a drug substance. This guide provides an in-depth, comparative analysis of the primary analytical techniques for assessing the purity of synthesized 3-Fluoro-4-(2-fluorophenoxy)aniline, a crucial building block in modern medicinal chemistry. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering not just protocols, but the scientific rationale to empower you in selecting the most appropriate analytical strategy.
The Significance of Purity for this compound
This compound is a diaryl ether derivative, a structural motif prevalent in numerous therapeutic agents. Its synthesis, often involving a nucleophilic aromatic substitution such as the Ullmann condensation, can introduce a variety of process-related impurities.[1][2][3] These may include unreacted starting materials, isomeric byproducts, or compounds arising from side reactions. Therefore, a robust analytical framework is essential to ensure the quality and consistency of this intermediate, in line with the stringent requirements of regulatory bodies like the ICH.[4][5]
Comparative Overview of Analytical Methodologies
The selection of an analytical technique for purity determination is a critical decision, contingent on the physicochemical properties of the analyte and the specific information required. For this compound, a compound with moderate polarity and thermal stability, several high-fidelity methods are at our disposal.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | Provides detailed structural information and quantification based on the magnetic properties of atomic nuclei.[6][7] |
| Typical Purity (%) | ≥99.5% | >98% | Qualitative and quantitative assessment of purity.[8] |
| Common Impurities Detected | Starting materials, non-volatile byproducts, degradation products. | Volatile impurities, residual solvents, thermally stable byproducts. | Structural isomers, process-related impurities, and residual solvents. |
| Advantages | High resolution, suitable for non-volatile and thermally labile compounds, robust quantification.[9][10] | High sensitivity and specificity, allows for impurity identification through mass fragmentation.[10][11] | Provides unambiguous structure confirmation and can quantify impurities without a specific reference standard for each.[12][13] |
| Limitations | Requires reference standards for definitive identification and quantification of impurities. | Not suitable for non-volatile or thermally labile compounds without derivatization. | Lower sensitivity compared to chromatographic techniques for trace impurities. |
Experimental Protocols and Rationale
A multi-pronged analytical approach is often the most rigorous strategy for comprehensive purity assessment. The following protocols are designed to provide a robust framework for the analysis of this compound.
Purity Analysis Workflow
Caption: A typical workflow for the comprehensive purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assay and Related Substances
HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolving power and quantitative accuracy. A reversed-phase method is ideal for a molecule with the polarity of this compound.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The C18 stationary phase provides excellent retention for moderately polar aromatic compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to sharpen peaks by ensuring the aniline moiety is protonated.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A gradient is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 240 nm. This wavelength is chosen based on the UV absorbance maximum of the aniline chromophore.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL with the same diluent.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to protect the column from particulate matter.
Rationale for Method Selection: This reversed-phase HPLC method is designed for high-resolution separation of the main component from potential impurities. The gradient elution is crucial for resolving compounds with a wide range of polarities, which is expected from a synthesis that could leave behind both polar starting materials and more non-polar byproducts. The use of a PDA detector allows for the assessment of peak purity and can aid in the tentative identification of impurities based on their UV spectra.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Impurities
GC-MS is a highly sensitive and specific technique, ideal for the identification and quantification of volatile and semi-volatile impurities that may not be readily detectable by HPLC. This includes residual solvents and certain thermally stable byproducts.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: A low-bleed, mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for the analysis of aromatic amines.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C. This temperature ensures efficient volatilization of the analyte without thermal degradation.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV. EI provides reproducible fragmentation patterns for library matching and structural elucidation.
-
Scan Range: 40-450 amu.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a volatile solvent such as methylene chloride or methanol.
-
Filter through a 0.45 µm syringe filter if necessary.
Rationale for Method Selection: The primary advantage of GC-MS in this context is its ability to definitively identify unknown volatile impurities through their mass spectra. This is invaluable for pinpointing the source of impurities in the synthetic process. The chosen temperature program allows for the separation of a wide range of volatile compounds.
Quantitative NMR (qNMR) for Absolute Purity and Structural Verification
qNMR is a powerful primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[6][8] Both ¹H and ¹⁹F NMR are particularly well-suited for the analysis of this compound.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of both ¹H and ¹⁹F detection.
¹H qNMR Protocol:
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, such as maleic acid or dimethyl sulfone.
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a vial.
-
Accurately weigh a known amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
-
Acquisition Parameters:
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest is crucial for accurate quantification.
-
A 90° pulse angle should be used.
-
A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio.
-
¹⁹F qNMR Protocol:
-
The procedure is analogous to ¹H qNMR, but a fluorine-containing internal standard is required.
-
¹⁹F NMR offers the advantage of a wider chemical shift range and often simpler spectra with less signal overlap, which can be beneficial for complex mixtures.[14][15]
Data Analysis: The purity of the analyte is calculated by comparing the integral of a well-resolved signal of the analyte to the integral of a signal from the internal standard, taking into account the number of nuclei contributing to each signal, their molecular weights, and the masses of the sample and standard.[7]
Rationale for Method Selection: qNMR serves as an orthogonal technique to chromatography, providing a purity value based on a different physical principle. This is highly valuable for confirming the results obtained by HPLC. Furthermore, the NMR spectrum provides an unambiguous confirmation of the molecule's structure and can reveal the presence of structurally related impurities that might co-elute in a chromatographic separation. The use of both ¹H and ¹⁹F qNMR provides an extra layer of confidence in the results, as the two fluorine atoms in the molecule offer specific and sensitive probes for analysis.[16][17]
Decision-Making Framework for Method Selection
Sources
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- 4. Method Development & Method Validation for Related Substance and Assay - CD Formulation [formulationbio.com]
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- 14. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Efficacy of 3-Fluoro-4-(2-fluorophenoxy)aniline-Based MEK Inhibitors
This guide provides an in-depth, data-driven comparison of potent MEK1/2 inhibitors synthesized from the key chemical intermediate, 3-Fluoro-4-(2-fluorophenoxy)aniline. Designed for researchers, scientists, and drug development professionals, this document delves into the comparative efficacy, mechanisms of action, and essential experimental protocols related to these targeted cancer therapeutics.
The RAS-RAF-MEK-ERK signaling cascade, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical cellular pathway that regulates cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway, often through mutations in genes like BRAF or KRAS, is a major driver in many human cancers, including melanoma, non-small cell lung cancer, and colorectal cancer.[1][2] This has made the components of this pathway, particularly MEK1 and MEK2, prime targets for therapeutic intervention.[3][4]
The chemical scaffold this compound is a foundational component in the synthesis of several potent, allosteric MEK inhibitors.[5] By understanding the nuances in efficacy and cellular activity among inhibitors derived from this common ancestor, researchers can make more informed decisions in their drug discovery and development programs. This guide focuses on a head-to-head comparison of two prominent inhibitors: Trametinib and Selumetinib.
Comparative Efficacy: Trametinib vs. Selumetinib
Trametinib (GSK1120212) and Selumetinib (AZD6244) are both highly selective, non-ATP-competitive inhibitors that bind to an allosteric pocket on MEK1 and MEK2.[1] This binding prevents the phosphorylation of ERK1 and ERK2, the sole known substrates of MEK, thereby inhibiting downstream signaling.[1] While they share a common mechanism, extensive preclinical data reveal significant differences in their potency.
Data Summary: Biochemical and Cellular Potency
| Inhibitor | Target(s) | Biochemical IC₅₀ (Cell-Free Assay) | Cellular IC₅₀ (p-ERK Inhibition) | Cellular IC₅₀ (Proliferation) | Cancer Model | Reference |
| Trametinib | MEK1/MEK2 | ~0.92 nM / 1.8 nM | 0.8 nM | 0.48 nM | SK-MEL-28 (BRAF V600E) | [6][7] |
| 1.8 nM | Not specified | HCT116 (KRAS G13D) | [6] | |||
| Selumetinib | MEK1/MEK2 | ~14 nM / Not specified | ~11 nM | ~200 nM | A375 (BRAF V600E) | [1] |
| ~23 nM | ~700 nM | HCT116 (KRAS G13D) | [1] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data consistently show that Trametinib is a more potent inhibitor of the MEK pathway than Selumetinib, both in direct enzymatic assays and in cell-based models.[1] In cell-free assays, Trametinib inhibits MEK1 and MEK2 at sub-nanomolar to low nanomolar concentrations, making it significantly more potent than Selumetinib.[7] This superior biochemical potency translates to greater efficacy in cellular assays, where Trametinib inhibits ERK phosphorylation and cell proliferation at much lower concentrations.[6]
Mechanism of Action and Signaling Pathway
The efficacy of these inhibitors is rooted in their ability to shut down the MAPK/ERK signaling cascade. This pathway is a critical transducer of extracellular signals to the nucleus, governing fundamental cellular processes.
Caption: The MAPK/ERK signaling pathway and the site of MEK inhibition.
Mutations in upstream components like KRAS or BRAF lead to constitutive activation of this pathway, driving uncontrolled cell growth.[8] Trametinib and Selumetinib act as a circuit breaker by allosterically inhibiting MEK1/2, preventing the downstream phosphorylation of ERK1/2 and subsequent nuclear signaling that promotes proliferation.[1][9]
Experimental Methodologies
To ensure the trustworthiness and reproducibility of efficacy data, standardized and validated protocols are essential. Below are detailed methodologies for key assays used to evaluate MEK inhibitors.
Protocol 1: In Vitro Kinase Assay (Biochemical Potency)
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified MEK1/2.
Causality: The goal is to isolate the interaction between the inhibitor and its direct target, free from the complexities of a cellular environment. This provides a pure measure of biochemical potency (IC₅₀).
Caption: Workflow for a luminescent-based in vitro kinase assay.
Step-by-Step Protocol:
-
Reagent Preparation: Dilute purified recombinant MEK1 enzyme, inactive ERK2 substrate, ATP, and test inhibitors to desired concentrations in a 1x kinase reaction buffer.[3]
-
Plate Setup: Add 1 µL of the test inhibitor (at various concentrations) or a vehicle control (e.g., 5% DMSO) to the wells of a 384-well plate.[3][10]
-
Enzyme Addition: Add 2 µL of the diluted MEK1 enzyme solution to each well.[3]
-
Reaction Initiation: Add 2 µL of the substrate/ATP mixture (inactive ERK2 and ATP) to initiate the kinase reaction.[3][10]
-
Incubation: Incubate the plate at room temperature for a defined period, typically 60 minutes.[3]
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced. Using a system like the ADP-Glo™ Kinase Assay:
-
Data Acquisition: Record the luminescence using a plate reader. The signal intensity correlates directly with MEK1 activity.[3]
-
Analysis: Plot the luminescence signal against the inhibitor concentration and use a non-linear regression model to calculate the IC₅₀ value.
Protocol 2: Cell-Based Phospho-ERK (p-ERK) Assay (Cellular Target Engagement)
This assay measures the functional inhibition of the MEK pathway within intact cells by quantifying the levels of phosphorylated ERK.
Causality: This protocol validates that the inhibitor can penetrate the cell membrane, engage its target (MEK), and produce the intended downstream biological effect (reduction of p-ERK). It is a crucial bridge between biochemical potency and anti-proliferative activity.
Step-by-Step Protocol:
-
Cell Culture: Seed cancer cells with known BRAF or KRAS mutations (e.g., A375, HT-29) in 6-well or 96-well plates and allow them to adhere overnight.[4][11]
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the MEK inhibitor (e.g., Trametinib) or a vehicle control (0.1% DMSO) for a specified duration, typically 2-4 hours.[4][11]
-
Cell Lysis:
-
Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).[11]
-
Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[11]
-
Incubate on ice for 15 minutes, then centrifuge to pellet cell debris. Collect the supernatant containing the total protein lysate.[11]
-
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method like a BCA or Bradford assay to ensure equal loading for analysis.[11]
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[11]
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in TBST for 1 hour.[11]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (p-ERK).[11]
-
After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize, strip the membrane and re-probe with an antibody for total ERK.
-
-
Analysis: Quantify the band intensities for p-ERK and total ERK. The ratio of p-ERK to total ERK is calculated to determine the extent of pathway inhibition at each inhibitor concentration.
Conclusion
Inhibitors derived from the this compound scaffold, such as Trametinib and Selumetinib, have proven to be powerful tools for dissecting and targeting the MAPK/ERK pathway. The comparative data clearly establish Trametinib as a more potent biochemical and cellular inhibitor of MEK1/2 than Selumetinib. This heightened potency is a critical attribute that influences therapeutic efficacy and dosing schedules in clinical applications.[12][13] The rigorous application of the described in vitro and cell-based assays is fundamental to accurately characterizing the efficacy of these and future MEK inhibitors, ensuring that only the most promising candidates advance in the drug development pipeline.
References
-
Efficacy and Safety of Trametinib in Neurofibromatosis Type 1-Associated Plexiform Neurofibroma and Low-Grade Glioma: A Systematic Review and Meta-Analysis. (2022). MDPI. Retrieved January 17, 2026, from [Link]
-
Safety and Efficacy of Mek Inhibitors in the Treatment of Plexiform Neurofibromas: A Retrospective Study. (2023). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Antitumour efficacy of the selumetinib and trametinib MEK inhibitors in a combined human airway-tumour-stroma lung cancer model. (2015). PubMed. Retrieved January 17, 2026, from [Link]
-
Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives. (2023). PubMed Central. Retrieved January 17, 2026, from [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. file.medchemexpress.com [file.medchemexpress.com]
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- 8. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iajps.com [iajps.com]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 3-Fluoro-4-(2-fluorophenoxy)aniline Kinase Inhibitor Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Diaryl Ether Scaffold and the Imperative of Selectivity
The 3-fluoro-4-(2-fluorophenoxy)aniline core represents a privileged scaffold in modern medicinal chemistry, particularly in the development of small molecule kinase inhibitors. Its diaryl ether structure provides a robust and synthetically tractable framework for engaging the ATP-binding pocket of numerous kinases, which are pivotal regulators of cellular signaling and high-value therapeutic targets.[1] However, the very feature that makes this scaffold attractive—its ability to interact with the highly conserved ATP pocket—also presents the greatest challenge in drug development: achieving target selectivity.[2]
Undesirable off-target activity, or cross-reactivity, can lead to a spectrum of adverse outcomes, from diminished efficacy to severe toxicity.[3] Therefore, rigorous, early-stage cross-reactivity profiling is not merely a regulatory checkbox but a cornerstone of rational drug design. It allows for the early identification and triage of promiscuous compounds, enabling medicinal chemists to refine structure-activity relationships (SAR) and build selectivity into lead candidates.[4][5]
This guide provides an in-depth comparison of modern methodologies for profiling the selectivity of this compound derivatives. We will explore the causality behind experimental design, compare leading assay platforms, and provide actionable protocols to empower your research and development programs.
Part 1: Strategic Design of a Kinase Selectivity Screen
The first critical decision is the design of the screening panel itself. The choice is not arbitrary but is dictated by the scientific question at hand.
-
Broad Kinome Profiling: For novel scaffolds or early-stage lead discovery, screening against a large, representative panel of the human kinome (e.g., >400 kinases) is the gold standard.[6][7] This approach provides a comprehensive, unbiased view of a compound's selectivity and can reveal unexpected off-targets that would be missed by a more focused approach.[2]
-
Focused/Biased Panels: For later-stage lead optimization, a smaller, more focused panel may be more efficient. This panel would typically include the primary target, closely related kinases from the same family (which are most likely to be off-targets), and kinases known to be involved in toxicity pathways (e.g., SRC, ABL, KDR).[8]
The Causality of ATP Concentration: A critical, often overlooked, parameter is the concentration of ATP used in the assay. Many inhibitors compete with ATP for binding. Running assays at a low ATP concentration (e.g., at or below the Km for ATP) will identify potent inhibitors but may overestimate their efficacy in a cellular context where ATP levels are high (~1-10 mM).[9] Therefore, a best practice is to perform initial screens at the Km of ATP for maximal potency assessment and then re-screen key hits at a physiological concentration (e.g., 1 mM ATP) to better predict cellular activity and selectivity.[9][10]
Part 2: A Comparative Analysis of Profiling Platforms
Several robust technologies are available for assessing kinase inhibitor activity, broadly categorized into biochemical activity assays and binding assays. Each possesses distinct advantages and limitations.
Biochemical (Functional) Assays: These assays measure the direct output of the kinase: the phosphorylation of a substrate.
-
Radiometric Assays: Long considered the "gold standard," these assays use radioisotope-labeled ATP (e.g., [³³P]-ATP) to directly quantify substrate phosphorylation.[8][11] Their primary advantage is the use of unmodified substrates and direct detection of the true enzymatic product.
-
Fluorescence/Luminescence-Based Assays: These high-throughput methods use techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or luminescence (e.g., ADP-Glo™) to indirectly measure kinase activity.[12][13] They offer a non-radioactive, homogenous format suitable for large-scale screening.
Binding Assays: These assays directly measure the physical interaction between an inhibitor and a kinase, independent of enzymatic activity.[11]
-
Competition Binding Assays (e.g., KINOMEscan™): This powerful platform uses an active site-directed competition binding assay where phage-tagged kinases are competed for binding to an immobilized, broad-spectrum kinase inhibitor by the test compound.[6][14] The amount of kinase bound to the solid support is quantified by qPCR. A key advantage is that it does not require an active enzyme or substrate and measures the true thermodynamic binding affinity (Kd).[14]
-
Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF measures the change in a protein's melting temperature upon ligand binding.[15][16] It is a rapid, inexpensive method for validating binding without needing a substrate or activity.
Comparison of Key Assay Platforms
| Platform | Principle | Key Advantages | Key Limitations | Best For |
| Radiometric Assay | Measures transfer of ³³P from ATP to a substrate.[11] | Gold standard; direct measurement; uses native substrates. | Requires radioisotopes; lower throughput; generates radioactive waste. | Orthogonal validation; detailed mechanistic studies. |
| TR-FRET Binding Assay | Measures FRET between a tagged kinase and a fluorescent tracer.[12][17] | Homogenous; high-throughput; non-radioactive; can determine binding kinetics.[12] | Relies on fluorescent probes which can cause interference; indirect measurement. | HTS; determining binding kinetics (kon/koff). |
| Competition Binding | Measures displacement of a probe ligand from the kinase ATP site.[14] | Measures true binding affinity (Kd); independent of enzyme activity; very large panels available (>480 kinases).[6] | Does not confirm inhibition of function; may miss allosteric inhibitors that don't block the ATP site. | Broad kinome profiling; SAR exploration for ATP-competitive inhibitors. |
| DSF (Thermal Shift) | Measures ligand-induced protein thermal stabilization.[15] | Label-free; low cost; rapid; confirms direct binding. | Low throughput; may not be sensitive for all interactions; provides ΔTm, not affinity. | Hit validation; screening smaller, focused libraries. |
Part 3: Interpreting Cross-Reactivity Data
The output from these screens provides a wealth of data to guide drug development. For a hypothetical derivative, Compound-A1 , let's analyze a sample dataset from a broad competition binding screen.
Table 1: Selectivity Profile of Compound-A1 (1 µM Screen)
| Kinase Target | % Inhibition @ 1 µM | Dissociation Constant (Kd) in nM | Kinase Family | Potential Implication |
| MEK1 (Primary Target) | 99.5% | 2.1 | MAPK Kinase | On-Target Efficacy |
| MEK2 | 98.2% | 4.5 | MAPK Kinase | Expected on-target family activity |
| BRAF | 15.6% | > 10,000 | MAPK Kinase | Good selectivity over upstream kinase |
| VEGFR2 (KDR) | 85.3% | 75 | Tyrosine Kinase | Significant Off-Target; Potential anti-angiogenic effect or toxicity |
| ABL1 | 45.1% | 850 | Tyrosine Kinase | Moderate off-target |
| SRC | 33.7% | 1,200 | Tyrosine Kinase | Weak off-target |
| CDK2 | 5.2% | > 10,000 | CMGC | High selectivity against cell cycle kinase |
Analysis:
-
On-Target Potency: Compound-A1 is a highly potent inhibitor of its intended target, MEK1, with a Kd of 2.1 nM.
-
Selectivity within Family: It also hits MEK2, which is structurally similar and often functionally redundant. This is common and may even be desirable.
-
Key Off-Target Liability: The potent binding to VEGFR2 (KDR) is a critical finding.[18] While this could offer a beneficial anti-angiogenic effect in an oncology setting, it could also be a source of toxicities such as hypertension or bleeding. This cross-reactivity must be addressed.
-
Actionable Insights: This profile directs the next round of chemical synthesis. Medicinal chemists would now focus on modifying the this compound scaffold to reduce affinity for the VEGFR2 binding pocket while maintaining or improving affinity for MEK1.
Part 4: Detailed Experimental Protocol
Here we provide a representative protocol for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay, a common method for determining inhibitor potency in a high-throughput format.[12][17]
Protocol: TR-FRET Kinase Binding Assay
Objective: To determine the IC₅₀ value of a this compound derivative against a target kinase.
Materials:
-
Target Kinase (e.g., GST-tagged MEK1)
-
LanthaScreen™ Eu-anti-GST Antibody (Donor)
-
Alexa Fluor™ 647-labeled Kinase Tracer (ATP-competitive) (Acceptor)
-
Test Compound (e.g., Compound-A1)
-
TR-FRET Dilution Buffer
-
384-well, low-volume, black plates
-
Plate reader capable of TR-FRET measurements
Methodology:
-
Compound Preparation: a. Prepare a 10 mM stock solution of the test compound in 100% DMSO. b. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. This will be the 100X final concentration plate.
-
Assay Plate Preparation: a. Add 2.5 µL of TR-FRET Dilution Buffer to all wells. b. Transfer 50 nL of the compound serial dilutions from the 100X plate to the assay plate. c. Prepare control wells: "0% Inhibition" (DMSO only) and "100% Inhibition" (high concentration of a known potent inhibitor).
-
Kinase/Antibody Mix Preparation: a. In a fresh tube, prepare a 2X working solution of the Kinase/Eu-anti-GST Antibody mix in TR-FRET Dilution Buffer. The final concentrations should be optimized for the specific kinase, but a typical starting point is 4 nM Kinase and 4 nM Antibody.
-
Tracer Preparation: a. Prepare a 2X working solution of the Alexa Fluor™ 647-Tracer in TR-FRET Dilution Buffer. The concentration should be at the tracer's known Kd for the kinase.
-
Reaction Assembly: a. Add 2.5 µL of the 2X Kinase/Antibody mix to each well of the assay plate. b. Add 2.5 µL of the 2X Tracer mix to each well. The final reaction volume is 5 µL.
-
Incubation: a. Gently mix the plate on a plate shaker for 1 minute. b. Incubate the plate at room temperature for 60 minutes, protected from light. This allows the binding reaction to reach equilibrium.
-
Data Acquisition: a. Read the plate on a TR-FRET-enabled plate reader. b. Measure the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm. c. Calculate the TR-FRET ratio (Emission 665 nm / Emission 615 nm).
-
Data Analysis: a. Normalize the data using the control wells: % Inhibition = 100 * (1 - (Test Well Ratio - 100% Inh. Ratio) / (0% Inh. Ratio - 100% Inh. Ratio)). b. Plot the % Inhibition versus the log of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Part 5: Visualization of Workflows and Pathways
Visual models are essential for conceptualizing complex biological and experimental processes.
Experimental Workflow Diagram
Caption: Kinase inhibitor cross-reactivity profiling workflow.
Signaling Pathway Cross-Reactivity Diagram
Caption: On-target vs. off-target effects of a hypothetical inhibitor.
Conclusion
The this compound scaffold is a valuable starting point for the development of potent kinase inhibitors. However, realizing its therapeutic potential is critically dependent on navigating the complex landscape of the human kinome. A disciplined, data-driven approach to cross-reactivity profiling is essential. By strategically designing screening cascades, selecting the appropriate assay platforms, and correctly interpreting selectivity data, research teams can efficiently identify and mitigate off-target liabilities. This iterative process of profiling and chemical optimization is fundamental to developing safe, effective, and highly selective medicines.
References
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Fabian, M. A., Biggs III, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature biotechnology, 23(3), 329-336. [Link]
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Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. In Kinase Inhibitors (pp. 109-118). Humana Press. [Link]
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Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045. [Link]
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Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]
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BMG Labtech. Binding kinetics: high throughput assay for kinase inhibitors. Application Note. [Link]
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Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. (2024). [Link]
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Lee, F. N., et al. (2015). Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives. Archives of Pharmacal Research, 38(8), 1475-1484. [Link]
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Bulai, R. G., et al. (2025). Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials. European Journal of Medicinal Chemistry, 296, 117782. [Link]
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ChemRxiv. Exploring the Structure-Activity-Relationship of the 'B'-ring in Diaryl Ether-Based paFabV Inhibitors. (2024). [Link]
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Miljković, F., & Vieth, M. (2017). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 33(20), 3205-3212. [Link]
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Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. (2024). [Link]
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Goldstein, D. M., et al. (2021). Determination of a Focused Mini Kinase Panel for Early Identification of Selective Kinase Inhibitors. Journal of Chemical Information and Modeling, 61(12), 5991-6001. [Link]
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ResearchGate. Investigating the Structure-Activity-Relationship of Diaryl Ether-Based as paFabV Inhibitors: A Path to Novel Antibacterials. (2025). [Link]
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MDPI. Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. (2022). [Link]
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Wodicka, L. M., et al. (2010). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Journal of Biomolecular Screening, 15(2), 149–158. [Link]
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ResearchGate. Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. [Link]
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Fernandez, A., & Maddipati, S. (2006). A priori inference of cross reactivity for drug-targeted kinases. Journal of medicinal chemistry, 49(11), 3092-3100. [Link]
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Guo, C., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology, 11, 1143157. [Link]
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Wang, Y., et al. (2020). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. Acta Pharmaceutica Sinica B, 10(8), 1453-1475. [Link]
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NIH. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. [Link]
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PubChem. 3-Fluoro-5-(4-propan-2-ylphenoxy)aniline. [Link]
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Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]
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PubMed. Off-target effects in CRISPR/Cas9 gene editing. (2023). [Link]
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Scirp.org. Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia. (2013). [Link]
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Innovative Genomics Institute. Anti-CRISPR Proteins Decrease Off-Target Effects of Cas9. (2017). [Link]
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CRISPR Medicine News. Strategies to Avoid and Reduce Off-Target Effects. [Link]
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A Comparative Benchmarking Guide: 3-Fluoro-4-(2-fluorophenoxy)aniline as a Key Intermediate in Kinase Inhibitor Synthesis
Abstract: The synthesis of highly specific and potent active pharmaceutical ingredients (APIs) necessitates stringent quality control of all starting materials and intermediates. This guide provides a comprehensive framework for benchmarking 3-Fluoro-4-(2-fluorophenoxy)aniline, a critical intermediate in the synthesis of MEK inhibitors like Trametinib. We present detailed protocols for physicochemical characterization, comparative data analysis against established standards, and discuss the profound impact of intermediate purity on the final API's quality and yield. This document is intended for researchers, chemists, and quality control professionals in the field of drug development and manufacturing.
Introduction: The Critical Role of Intermediates in API Synthesis
In the multi-step synthesis of complex pharmaceutical molecules, the quality of each intermediate compound is paramount. The presence of unwanted materials, even in trace amounts, can significantly impact the efficacy and safety of the final drug product.[1] These impurities can arise from various sources, including starting materials, by-products of side reactions, or degradation products.[2][3][4] Therefore, a robust analytical benchmarking program for key intermediates is not merely a quality control measure but a cornerstone of a successful drug development program.
This compound (CAS 946699-01-0) is a pivotal intermediate, notably in the synthesis of Trametinib, a highly selective inhibitor of MEK1 and MEK2 enzymes used in cancer therapy.[5][6] The purity profile of this aniline derivative directly influences the downstream reaction efficiency and the impurity profile of the final API. This guide establishes a systematic approach to benchmark new or multi-sourced batches of this intermediate against known standards.
Selection of Benchmarking Standards
Objective comparison requires well-defined standards. For the purpose of this guide, we recommend benchmarking a Test Sample (TS) of this compound against the following:
-
Reference Standard (RS): A batch with a certificate of analysis (CoA) confirming high purity (e.g., >99.5%), obtained from a reputable supplier. This standard serves as the ideal target profile.
-
Historical Batch (HB): A previously used in-house batch with well-documented performance in the downstream synthesis, providing a practical performance benchmark.
-
Alternative Supplier (AS): A batch from a different manufacturer to evaluate supplier variability and ensure supply chain robustness.
Physicochemical Characterization: Protocols & Comparative Analysis
A multi-pronged analytical approach is essential for a comprehensive characterization of the intermediate.
Identity Verification: NMR and Mass Spectrometry
Before quantitative analysis, the chemical identity of the Test Sample must be unequivocally confirmed.
Protocol 3.1.1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR spectroscopy provides detailed information about the molecular structure, confirming the presence of key functional groups and the substitution pattern of the aromatic rings.[7][8][9]
-
Methodology:
-
Prepare a 5-10 mg/mL solution of the aniline sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Process the spectra and compare the chemical shifts and coupling constants of the Test Sample against the Reference Standard.
-
Pay close attention to the fluorine-hydrogen and fluorine-carbon coupling patterns, which are characteristic of this molecule.
-
Protocol 3.1.2: Mass Spectrometry (MS)
-
Rationale: MS confirms the molecular weight of the compound, providing orthogonal identity verification.
-
Methodology:
-
Prepare a dilute solution (e.g., 1 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Infuse the sample into an MS detector, typically using an electrospray ionization (ESI) source in positive ion mode.
-
Verify that the observed mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ corresponds to the theoretical value for C₁₂H₁₀F₂NO⁺ (222.07).
-
Purity Assessment and Impurity Profiling: HPLC-UV & LC-MS
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates due to its high resolution and sensitivity.[10][11]
Protocol 3.2.1: HPLC-UV for Purity Assay
-
Rationale: This method quantifies the main compound and detects impurities that possess a UV chromophore. The percentage purity is determined by the area percent method under the assumption that all components have a similar response factor at the detection wavelength.
-
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., Acetonitrile/Water 50:50) to a final concentration of ~0.5 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A time-gradient elution is typically used to separate early-eluting polar impurities from the main peak and late-eluting non-polar impurities. (e.g., 5% B to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject equal volumes (~5 µL) of the Test Sample, Reference Standard, and other standards. Integrate all peaks and calculate the area percentage of the main peak.
-
Caption: HPLC-UV Workflow for Purity Assessment.
Protocol 3.2.2: LC-MS for Impurity Identification
-
Rationale: For any significant impurities detected (>0.10%), identification is crucial.[3] LC-MS couples the separation power of HPLC with the mass identification capability of MS to provide molecular weights of unknown impurities, aiding in their structural elucidation.[1]
-
Methodology:
-
Utilize the same HPLC method as in Protocol 3.2.1.
-
Divert the column effluent into an MS detector post-UV detection.
-
Acquire mass spectra for all impurity peaks.
-
Use the accurate mass data to propose potential empirical formulas and structures for the impurities, which may include starting materials, isomers, or reaction by-products.
-
Comparative Data Summary
All quantitative data should be systematically tabulated to facilitate a direct comparison between the Test Sample and the established standards.
| Parameter | Test Sample (TS) | Reference Standard (RS) | Historical Batch (HB) | Alternative Supplier (AS) | Acceptance Criteria |
| Appearance | Off-white powder | Off-white powder | Off-white powder | Light-tan powder | Conforms to RS |
| Identity (NMR/MS) | Conforms | Conforms | Conforms | Conforms | Conforms to structure |
| Purity by HPLC (Area %) | 99.65% | 99.85% | 99.52% | 99.10% | ≥ 99.0% |
| Largest Unknown Impurity | 0.08% at RRT 1.15 | 0.04% at RRT 1.15 | 0.11% at RRT 0.89 | 0.25% at RRT 1.24 | ≤ 0.15% |
| Total Impurities | 0.35% | 0.15% | 0.48% | 0.90% | ≤ 0.80% |
Data presented is illustrative.
Impact on Downstream Synthesis
The ultimate test of an intermediate's quality is its performance in the subsequent synthetic step. The purity of this compound can directly affect the yield and purity of the subsequent API, such as Trametinib.[12] Certain impurities may act as catalyst poisons, lead to unwanted side products, or be difficult to purge in later stages, compromising the final API quality.
Caption: Impact of Intermediate Purity on Final API Quality.
A small-scale trial synthesis using the Test Sample is recommended. The resulting product should be analyzed for yield and purity, and compared against the results obtained using the Historical Batch or Reference Standard. This provides the most definitive data on the suitability of the new intermediate batch.
Conclusion & Recommendations
This guide outlines a robust, multi-faceted approach to benchmarking this compound. An intermediate batch is considered acceptable only when it:
-
Unequivocally matches the chemical identity of the Reference Standard.
-
Meets or exceeds the pre-defined specifications for purity and impurity levels as demonstrated by HPLC analysis.
-
Performs acceptably in a trial downstream reaction, yielding the final product with the expected quality and quantity.
By adhering to this systematic benchmarking process, drug development professionals can mitigate risks associated with raw material variability, ensuring the consistent and efficient production of high-quality APIs.
References
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IR and NMR Correlations for 3-x and 4-x Substituted Anilines. Optica Publishing Group. [Link]
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A method for synthesizing trametinib key intermediate. Eureka | Patsnap. [Link]
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Trametinib Impurities and Related Compound. Veeprho. [Link]
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Trametinib Intermediates CAS 871700-28-6. Jinan Tantu Chemicals Co., Ltd. [Link]
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Impurity Profiling in Drug Development. Veeprho. [Link]
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Impurity Profiling of Drug Substances in Pharmaceuticals. Pharmaguideline. [Link]
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Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Kymos. [Link]
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13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. MDPI. [Link]
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Comprehensive Insights into High-Performance Liquid Chromatography for Pharmaceutical Analysis: Focus on Genotoxic Impurities. MDPI. [Link]
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Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. ACS Publications. [Link]
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Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. Journal of Materials and Environmental Science. [Link]
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Safety Operating Guide
Proper Disposal of 3-Fluoro-4-(2-fluorophenoxy)aniline: A Guide for Laboratory Professionals
This document provides essential safety and logistical guidance for the proper disposal of 3-Fluoro-4-(2-fluorophenoxy)aniline. As a halogenated aromatic amine, this compound requires careful handling and disposal to mitigate risks to personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds. The procedures outlined below are based on established best practices for the disposal of toxic and halogenated chemical waste.
Understanding the Hazard: The Rationale for Stringent Disposal Protocols
Given its classification as a halogenated organic compound, its disposal is subject to stringent environmental regulations, such as those outlined by the U.S. Environmental Protection Agency (EPA).[8][9][10][11] Improper disposal, such as discarding it down the drain, is prohibited as it can be harmful to aquatic life and may not be effectively removed by standard wastewater treatment processes.[1][2] Therefore, a systematic and compliant disposal process is mandatory.
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before beginning any work that will generate waste, it is critical to establish a designated area and have the necessary safety equipment on hand. All personnel involved in the handling and disposal of this compound must be trained on the potential hazards and the institution's specific safety protocols.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with nitrile or neoprene gloves. | Provides a barrier against skin contact. Double-gloving is a best practice when handling potent or toxic compounds.[12] |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects the eyes from accidental splashes of the compound or contaminated solvents.[5] |
| Lab Coat | A fully-buttoned, impermeable or chemically resistant lab coat. | Prevents contamination of personal clothing and skin.[12] |
| Respiratory Protection | A fit-tested N95 respirator or higher, used in a well-ventilated area or fume hood. | Minimizes the risk of inhaling aerosolized particles or vapors.[6][12] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe segregation, containment, and disposal of waste containing this compound.
Step 1: Waste Segregation
Proper segregation at the point of generation is the most critical step in ensuring safe and compliant disposal. All materials that have come into contact with this compound must be treated as hazardous waste. This includes:
-
Unused or expired compound
-
Contaminated labware (e.g., vials, pipette tips, glassware)
-
Contaminated consumables (e.g., absorbent pads, wipes)
-
Used Personal Protective Equipment (PPE)
Step 2: Waste Containment
Proper containment is crucial to prevent exposure and environmental contamination.
-
Solid Waste: Non-sharp solid waste, such as contaminated gloves, absorbent pads, and disposable labware, should be placed in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[12] This container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled waste container.[13] If organic solvents are used, the waste should be segregated into halogenated and non-halogenated streams, as required by your institution's waste management program. The container should be made of a compatible material, such as polyethylene.[13]
-
Sharps Waste: Contaminated needles, syringes, or other sharp objects must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.
Step 3: Labeling and Temporary Storage
All waste containers must be securely sealed and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other chemical constituents
-
The approximate concentration and volume
-
The date of accumulation
-
The hazard characteristics (e.g., "Toxic")
Store sealed waste containers in a designated, secure area away from general laboratory traffic until they are collected by a licensed hazardous waste disposal company.[13] This area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak.
Step 4: Decontamination of Work Surfaces
After handling the compound and preparing the waste for disposal, all work surfaces must be thoroughly decontaminated.
-
Prepare a suitable decontaminating solution (e.g., a high-pH solution or a commercial laboratory decontamination product).
-
Thoroughly wipe down all contaminated surfaces, starting from the least contaminated area and moving to the most contaminated.
-
Allow the deactivating solution to remain on the surface for the recommended contact time before wiping it with a clean, damp cloth.[12]
-
All materials used for decontamination (wipes, pads) must also be disposed of as hazardous solid waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Final Disposal Method
The ultimate disposal of this compound waste must be conducted by a licensed professional waste disposal service. The most probable disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen fluoride.[8] Do not attempt to treat or dispose of this chemical waste through any other means.
References
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Washington State University. (n.d.). Aniline. Environmental Health & Safety. Retrieved from [Link]
-
Tshivhase, S. S., & Onyango, M. S. (2018). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Journal of Environmental and Public Health, 2018, 8168065. [Link]
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-
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Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds - View Document - California Code of Regulations. Retrieved from [Link]
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Navigating the Synthesis Landscape: A Guide to Safely Handling 3-Fluoro-4-(2-fluorophenoxy)aniline
For the innovative researchers and drug development professionals pushing the boundaries of science, the introduction of novel chemical entities is a daily reality. Among these is 3-Fluoro-4-(2-fluorophenoxy)aniline, a compound with potential significance in various research and development pipelines. As with any specialized chemical, a thorough understanding of its safe handling, necessary personal protective equipment (PPE), and proper disposal is not just a matter of regulatory compliance, but a cornerstone of a successful and secure research environment. This guide provides an in-depth, experience-driven protocol for managing this compound in the laboratory.
Understanding the Hazard Profile: A Synthesis of Analogous Data
Inferred Potential Hazards:
-
Acute Toxicity: Harmful or toxic if ingested, absorbed through the skin, or inhaled.
-
Skin and Eye Irritation/Damage: Potential to cause significant irritation or burns upon contact.
-
Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.
-
Organ Toxicity: As with many halogenated organic compounds, there is a potential for liver, kidney, or central nervous system effects with prolonged or repeated exposure[3].
The Last Line of Defense: A Multi-Layered PPE Strategy
A robust PPE protocol is non-negotiable when handling compounds with the potential for high toxicity. The following is a step-by-step guide to selecting and donning the appropriate protective gear.
Step 1: Foundational Protection - Body and Extremities
-
Chemical-Resistant Laboratory Coat: A fully buttoned lab coat made of a material resistant to chemical splashes is the first layer of defense, protecting your skin and personal clothing[4][5].
-
Closed-Toe Shoes: These are a fundamental requirement in any laboratory setting to protect feet from spills[4][5].
Step 2: Hand Protection - The Critical Barrier
Given the high likelihood of dermal toxicity, glove selection is paramount. Nitrile gloves are a common choice for handling organic substances; however, for halogenated compounds, their permeability can be a concern[3][6].
-
Double Gloving: Wear two pairs of nitrile gloves. This practice significantly reduces the risk of exposure in case the outer glove is compromised[6].
-
Regular Glove Changes: Dispose of outer gloves immediately after handling the compound and change both pairs frequently, especially if contamination is suspected.
-
Proper Removal Technique: Always remove gloves without touching the outer surface with your bare skin.
Step 3: Eye and Face Protection - Shielding from Splashes and Vapors
-
Chemical Splash Goggles: These provide a seal around the eyes and are essential for protecting against splashes of liquids or fine powders[4][7].
-
Face Shield: When there is a significant risk of splashing, such as when transferring larger quantities or during certain reaction workups, a face shield should be worn in addition to goggles to protect the entire face[1].
Step 4: Respiratory Protection - Safeguarding Against Inhalation
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure[4][5].
-
Fume Hood Operation: Ensure the fume hood is functioning correctly and the sash is at the appropriate height.
-
Respirator as a Secondary Precaution: In situations where a fume hood is not available or as an additional layer of protection during spill cleanup, a respirator is necessary. A full-face respirator with organic vapor and particulate cartridges (ABEK type) is recommended[1].
Visualizing the PPE Workflow
Caption: A flowchart illustrating the systematic process for donning and doffing Personal Protective Equipment (PPE) when handling this compound.
Operational Plan: Safe Handling and Storage
Adherence to a strict operational protocol is crucial for minimizing risk.
Handling:
-
Designated Area: All work with this compound should be performed in a designated area within a laboratory, clearly marked with hazard signs.
-
Fume Hood Exclusivity: As previously stated, all manipulations of this compound, including weighing and transfers, must occur inside a certified chemical fume hood[4][5].
-
Avoidance of Ignition Sources: While not explicitly flammable based on analogous compounds, it is good practice to keep halogenated organic compounds away from heat, sparks, and open flames[3][5].
-
Spill Preparedness: Have a chemical spill kit readily available that is appropriate for halogenated organic compounds. This should include absorbent materials, waste bags, and the necessary PPE for cleanup[3].
Storage:
-
Tightly Sealed Containers: Store the compound in a tightly closed, properly labeled container to prevent the release of vapors.
-
Cool, Dry, and Well-Ventilated Area: The storage location should be cool, dry, and well-ventilated[3][8].
-
Incompatible Materials: Store away from strong oxidizing agents and acids[6].
Disposal Plan: Responsible Waste Management
The disposal of halogenated organic compounds is strictly regulated to prevent environmental contamination.
-
Segregated Waste Stream: this compound waste, including contaminated consumables like gloves and paper towels, must be collected in a designated "Halogenated Organic Waste" container[4][5].
-
No Drain Disposal: Under no circumstances should this compound or its waste be poured down the drain[4][5].
-
Licensed Disposal Service: The collected waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations[1].
By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
